Technical Documentation Center

Isoxazolin-5-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Isoxazolin-5-one
  • CAS: 43228-53-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Tautomeric Behavior of Isoxazolin-5-one in Various Solvents

This guide provides a comprehensive exploration of the tautomerism of isoxazolin-5-one, a critical heterocyclic scaffold in medicinal chemistry and drug development.[1][2] We will delve into the structural nuances of its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the tautomerism of isoxazolin-5-one, a critical heterocyclic scaffold in medicinal chemistry and drug development.[1][2] We will delve into the structural nuances of its different tautomeric forms and elucidate the profound influence of the solvent environment on their equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this versatile molecule.

Introduction: The Chameleon-like Nature of Isoxazolin-5-one

Isoxazolin-5-one and its derivatives are foundational building blocks in the synthesis of a wide array of pharmacologically active compounds, exhibiting antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] A key feature governing the reactivity, stability, and biological activity of this scaffold is its ability to exist in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[3] Understanding and controlling this tautomeric equilibrium is paramount for predicting molecular behavior, optimizing reaction conditions, and designing effective drug candidates.

The tautomerism of isoxazolin-5-one is a delicate interplay of structural electronics and environmental factors, primarily the surrounding solvent. The solvent does not act as a mere spectator; it actively participates in the equilibrium by stabilizing or destabilizing specific tautomers through interactions like hydrogen bonding and dipole-dipole forces.[3][4] This guide will dissect these interactions and provide a framework for analyzing and predicting the predominant tautomeric forms in different chemical environments.

The Tautomeric Landscape of Isoxazolin-5-one

Isoxazolin-5-one can exist in three primary tautomeric forms, arising from the migration of a proton to different heteroatoms within the ring structure. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in determining the relative stability of these forms in the gas phase and in solution.[5]

The three principal tautomers are:

  • The CH-form (2,4-dihydro-5H-isoxazol-5-one): Often the most stable tautomer, particularly in nonpolar environments.[5]

  • The OH-form (5-hydroxyisoxazole): An aromatic, enolic form. Its stability can be significantly influenced by solvents capable of hydrogen bonding.

  • The NH-form (1,2-dihydro-5H-isoxazol-5-one): A lactam-like structure. Polar solvents can influence its prevalence in the equilibrium mixture.

The dynamic equilibrium between these forms is the central theme of our investigation.

Tautomers CH CH-form (2,4-dihydro-5H-isoxazol-5-one) OH OH-form (5-hydroxyisoxazole) CH->OH H⁺ shift NH NH-form (1,2-dihydro-5H-isoxazol-5-one) CH->NH H⁺ shift OH->NH H⁺ shift

Caption: Tautomeric equilibrium of isoxazolin-5-one.

The Decisive Role of the Solvent

The choice of solvent can dramatically shift the tautomeric equilibrium, favoring one form over the others.[3][6] This phenomenon is rooted in the principles of solute-solvent interactions. Polar solvents, for instance, tend to stabilize more polar tautomers.[4]

  • Nonpolar Solvents (e.g., Chloroform, Toluene): In these environments, intramolecular forces are dominant. The CH-form is often the most prevalent, as it is typically the least polar and most stable in the absence of strong external interactions.[5][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess large dipole moments and can stabilize polar tautomers like the NH-form through dipole-dipole interactions. The hydrogen bond accepting nature of these solvents can also play a role in stabilizing the OH-form.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are capable of both donating and accepting hydrogen bonds. This dual capability allows them to strongly stabilize both the OH-form (via hydrogen bonding to the hydroxyl group) and the NH-form (via hydrogen bonding to the N-H and carbonyl groups).[4][8] Consequently, in protic media, a complex mixture of tautomers is often observed, with the OH and NH forms being more significant than in nonpolar solvents.[5]

Data Presentation: Tautomer Distribution Trends

The following table summarizes the expected qualitative trends in the tautomeric distribution of isoxazolin-5-one across different solvent classes, based on established chemical principles.[3][4][5][7]

Solvent ClassRepresentative SolventsDielectric Constant (ε)Primary InteractionsExpected Predominant Tautomer(s)
Nonpolar Toluene, ChloroformLow (~2-5)van der WaalsCH-form
Polar Aprotic DMSO, AcetonitrileHigh (~37-47)Dipole-DipoleCH-form , with increasing NH-form
Polar Protic Methanol, WaterHigh (~33-80)Hydrogen BondingMixture of CH, NH, and OH-forms

Experimental Workflow for Tautomer Analysis

Determining the tautomeric ratio in a given solvent requires robust analytical techniques. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary tools for this purpose.[3][9]

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Dissolve Isoxazolin-5-one in Solvent of Interest NMR ¹H & ¹³C NMR Spectroscopy Prep->NMR UVVis UV-Vis Spectroscopy Prep->UVVis Integ Integrate NMR Signals NMR->Integ Abs Analyze Absorption Maxima (λmax) UVVis->Abs Ratio Calculate Tautomeric Ratio Integ->Ratio Abs->Ratio

Caption: Experimental workflow for analyzing tautomeric equilibrium.

Protocol 1: NMR Spectroscopic Analysis

NMR spectroscopy is arguably the most powerful technique for quantitative tautomer analysis as it allows for direct observation and integration of signals corresponding to each distinct tautomer in solution.[3][9]

Causality: The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment. Since the CH, NH, and OH tautomers have different bonding arrangements, their respective nuclei will resonate at different frequencies, producing separate, quantifiable signals in the NMR spectrum.[7]

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of isoxazolin-5-one (e.g., 10 mg/mL) in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to represent different polarity classes.

  • Acquisition of ¹H NMR Spectra:

    • Acquire a standard proton NMR spectrum for each sample at a controlled temperature (e.g., 298 K).

    • Observe distinct signals for the protons unique to each tautomer. For example, the methine proton in the CH-form will have a characteristic chemical shift and coupling pattern, different from the vinyl proton in the OH-form or the exchangeable proton in the NH-form.

  • Acquisition of ¹³C NMR Spectra:

    • Acquire proton-decoupled ¹³C NMR spectra.

    • Identify the carbonyl carbon (C=O) in the CH and NH forms and the hydroxyl-bearing carbon (C-OH) in the OH-form, which will appear at significantly different chemical shifts.

  • Quantification:

    • Carefully integrate the well-resolved signals in the ¹H NMR spectrum that are unique to each tautomer.

    • The ratio of the integrals directly corresponds to the molar ratio of the tautomers in the equilibrium mixture. For example, if the integral of a proton unique to the CH-form is 3 and for the OH-form is 1, the ratio is 3:1.

    • This process must be validated by ensuring the relaxation delays are sufficient for accurate quantification.

Protocol 2: UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy provides complementary information by probing the electronic transitions within the molecules. While less direct for quantification than NMR, it is excellent for detecting the presence of different electronic systems, such as the conjugated system in the OH-tautomer.[3][10]

Causality: The different tautomers possess distinct electronic structures. The aromatic OH-form, with its extended π-conjugation, will absorb light at a longer wavelength (a bathochromic or red shift) compared to the less conjugated CH and NH forms.[10][11] Solvent polarity can also influence the absorption maxima (λmax), a phenomenon known as solvatochromism.[4][6]

Step-by-Step Methodology:

  • Sample Preparation: Prepare dilute solutions (e.g., 0.1 mM) of isoxazolin-5-one in a series of spectroscopic-grade solvents covering a range of polarities.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

    • Use the pure solvent as a blank for baseline correction.

  • Data Analysis:

    • Identify the λmax for each sample.

    • A shift in λmax upon changing the solvent is indicative of a shift in the tautomeric equilibrium.

    • The appearance of new absorption bands or shoulders can signal the emergence of a different tautomer. For instance, an increase in the intensity of a longer-wavelength band when moving to a polar protic solvent would suggest a shift towards the OH-form.

    • While direct quantification is challenging due to overlapping bands, deconvolution techniques can be applied to estimate the relative contributions of each tautomer to the overall spectrum.[12]

Conclusion and Future Outlook

The tautomeric behavior of isoxazolin-5-one is a classic example of how a molecule's structure and its environment are intrinsically linked. The equilibrium between the CH, NH, and OH forms is highly sensitive to solvent polarity and hydrogen bonding capacity. Nonpolar solvents favor the CH-form, while polar protic solvents can significantly populate the NH and OH tautomers.

A thorough understanding of these solvent-driven shifts, analyzed through robust techniques like NMR and UV-Vis spectroscopy, is not merely an academic exercise. It is a critical component of rational drug design and process chemistry. By selecting the appropriate solvent system, researchers can potentially "lock" the molecule into a desired tautomeric form, thereby enhancing its biological activity, improving its stability, or directing its reactivity towards a specific synthetic outcome.

Future research will likely focus on combining advanced spectroscopic methods with high-level computational chemistry to create predictive models of tautomerism.[13] This synergy will accelerate the development of new therapeutics and materials based on the versatile isoxazolin-5-one scaffold.

References

  • Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones. ResearchGate. Available at: [Link]

  • Cirri, R., Sadutto, D., Gargiulo, P., et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 28(18), 6518. Available at: [Link]

  • Al-Majid, A. M., El-Azab, A. S., Al-Omary, F. A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. Molecules, 27(5), 1464. Available at: [Link]

  • NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. ResearchGate. Available at: [Link]

  • Tautomeric equilibria of isoxazol-5-ones. ResearchGate. Available at: [Link]

  • Ferreira, M. L., Tormena, C. F., & da Silva, A. B. F. (2019). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of the Brazilian Chemical Society, 30(10), 2086-2098. Available at: [Link]

  • Faham, S. (2023). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link]

  • 1H NMR spectra of tautomers 4b, n = 1 and 5b, n = 1. ResearchGate. Available at: [Link]

  • Antonijević, M., & Stanković, B. (2021). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. Molecules, 26(11), 3149. Available at: [Link]

  • Cirri, R., Sadutto, D., Gargiulo, P., et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 28(18), 6518. Available at: [Link]

  • Atanasov, V., Stoyanov, S., & Nedelchev, D. (2020). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 16, 1726-1736. Available at: [Link]

  • Kowal, P., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2536-2542. Available at: [Link]

  • Claramunt, R. M., et al. (2000). Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry, 24(9), 645-652. Available at: [Link]

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. Available at: [Link]

  • Ershov, A. Yu. (2002). Ring–Ring Tautomerism in the Series of Isoxazolidine and Δ2-Isoxazoline Derivatives. Chemistry of Heterocyclic Compounds, 38(6), 724-727. Available at: [Link]

  • Li, Y., et al. (2017). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 46(31), 10269-10276. Available at: [Link]

  • Acevedo, O., et al. (2014). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics, 16(41), 22816-22824. Available at: [Link]

  • Babin, V. N., et al. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 26(23), 7306. Available at: [Link]

  • Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ResearchGate. Available at: [Link]

  • Geller, B. A., & Serebryanaya, A. I. (1970). Tautomerism of isoguanosine and solvent-induced keto-enol equilibrium. Biokhimiia, 35(6), 1162-1168. Available at: [Link]

  • Acevedo, O., et al. (2014). Interplay between Conformational and Solvent Effects in UV-Visible Absorption Spectra: Curcumin Tautomers as Case Study. ResearchGate. Available at: [Link]

Sources

Exploratory

Introduction: The Isoxazolin-5-one Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Chemical Stability of the Isoxazolin-5-one Heterocyclic Ring The isoxazolin-5-one ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability of the Isoxazolin-5-one Heterocyclic Ring

The isoxazolin-5-one ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3][4] As a privileged scaffold, it is integral to the structure of numerous biologically active molecules, serving as a versatile building block in the synthesis of more complex compounds.[1][5] The utility of any such scaffold in a therapeutic context is fundamentally governed by its chemical stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of the isoxazolin-5-one core's resilience and degradation pathways under various chemical and physical stresses is paramount for predicting shelf-life, ensuring formulation integrity, and guaranteeing therapeutic efficacy and safety.[6]

This guide provides a detailed exploration of the factors influencing the stability of the isoxazolin-5-one ring, outlines its primary degradation mechanisms, and presents robust experimental protocols for its assessment. The insights herein are designed to empower researchers to make informed decisions in the design, development, and handling of isoxazolin-5-one-based compounds.

Core Principles of Isoxazolin-5-one Stability

The stability of the isoxazolin-5-one ring is not an intrinsic constant but a dynamic property influenced by a confluence of environmental and structural factors. The inherent strain in the five-membered ring and the presence of a labile N-O bond make it susceptible to specific degradation pathways.[7] A proactive assessment of these vulnerabilities is a cornerstone of robust drug development.

The primary factors that can induce degradation of isoxazolin-5-one compounds include:

  • Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions.[8]

  • Thermolysis: Degradation induced by high temperatures.[7][8]

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.[8]

  • Oxidation: Degradation resulting from reaction with oxidizing agents.[8]

  • Solvolysis: Reaction with the solvent in which the compound is dissolved.[8]

The interplay of these factors dictates the overall stability profile of a specific isoxazolin-5-one derivative.

Core Isoxazolin-5-one Ring Stability pH pH / Hydrolysis (Acid/Base Catalysis) Core->pH Temp Temperature (Thermal Degradation) Core->Temp Light Light Exposure (Photodegradation) Core->Light Solvent Solvent System (Solvolysis) Core->Solvent Structure Molecular Structure (Substituent Effects) Core->Structure

Key factors influencing the stability of the isoxazolin-5-one ring.

Analysis of Degradation Pathways and Mechanisms

Understanding the chemical transformations that occur during degradation is critical for identifying and quantifying impurities, as well as for designing more stable analogues.

Hydrolytic Degradation (Effect of pH)

Hydrolysis is a primary degradation pathway for many heterocyclic compounds. The isoxazolin-5-one ring exhibits variable stability across the pH spectrum.

  • Acidic Conditions (pH < 7): Under acidic conditions, the ring is susceptible to hydrolysis.[9] The reaction is often initiated by protonation of the ring nitrogen or the carbonyl oxygen, making the ring more electrophilic and prone to nucleophilic attack by water. This can lead to ring-opening, potentially forming β-amino acid derivatives or other rearranged products. Studies on related oxazoline structures show that acidic conditions can lead to the formation of N-acyl-type structures.[9] For instance, poly(2-isopropenyl-2-oxazoline) shows moderate to low stability in acidic environments, with stability decreasing drastically from pH 6 to 1.2.[9]

  • Neutral Conditions (pH ≈ 7): Stability is generally satisfactory at neutral pH, though this is highly dependent on the specific compound's structure and the presence of other reactive functional groups.[9]

  • Basic Conditions (pH > 7): Interestingly, some isoxazoline rings have been shown to be quite stable to base hydrolysis.[10] In studies involving isoxazoline dimethyl esters, treatment with 6 M KOH resulted in the saponification of the ester groups while leaving the isoxazoline ring intact.[10] However, this stability is not universal, and other derivatives, particularly the isoxazolin-5-one, may be susceptible to base-catalyzed ring cleavage initiated by deprotonation at the C4 position or direct nucleophilic attack on the carbonyl carbon.

Thermal degradation of an isoxazoline via a biradical ring-opening mechanism.
Photodegradation

Exposure to light, especially in the UV range, can lead to photodegradation. [8]While specific pathways for the isoxazolin-5-one core are not extensively detailed, common mechanisms for heterocyclic compounds include N-O bond cleavage, photoreduction, and photooxidation. It is crucial to evaluate photostability according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure that compounds intended for pharmaceutical use do not degrade upon exposure to light during manufacturing, storage, or administration. [11][12]

Impact of Solvents on Stability

The choice of solvent for storage and experimentation can significantly impact the stability of isoxazolin-5-one compounds. Protic solvents may participate in solvolysis, while impurities in solvents (e.g., water in hygroscopic solvents) can initiate degradation. [8]

Solvent General Stability Recommendation Causality and Field-Proven Insights
Dimethyl Sulfoxide (DMSO) Good for long-term storage of stock solutions at -20°C or -80°C. [8] DMSO is a polar aprotic solvent that is relatively inert. However, it is hygroscopic; absorbed water can promote hydrolysis over time. Best Practice: Use anhydrous DMSO, prepare aliquots to minimize freeze-thaw cycles, and store under desiccated conditions. [8]
Dimethylformamide (DMF) Moderate. Stability should be verified for long-term storage. As a polar aprotic solvent, DMF is generally suitable. However, like DMSO, it can absorb water, and residual amines or hydrolysis to formic acid could potentially catalyze degradation. [8]
Ethanol / Methanol Use with Caution. Recommended for short-term use; store cold and protected from light. These protic solvents can act as nucleophiles, potentially leading to solvolysis (e.g., ring-opening to form esters). Base-catalyzed isomerization has also been observed in alcoholic solvents for some derivatives. [8]
Acetonitrile Good. Often a stable choice for analytical and short-term storage. A polar aprotic solvent that is less hygroscopic than DMSO or DMF, making it a reliable choice for many applications. [8]

| Aqueous Buffers | Variable. Highly dependent on pH and buffer components. | As discussed, stability is lowest at acidic pH. [9]Buffer salts can also potentially catalyze degradation. Stability must be empirically determined for each formulation. |

Experimental Design for Stability Assessment

A self-validating system for assessing stability involves subjecting the compound to stressed conditions that accelerate degradation, a process known as forced degradation or stress testing. This approach is fundamental to identifying potential degradation products and developing a stability-indicating analytical method. [6]

Forced Degradation Study Workflow

The objective of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). This level of degradation is sufficient to demonstrate that the analytical method can resolve the degradation products from the parent peak without completely destroying the sample.

A Prepare Stock Solution of Isoxazolin-5-one B Aliquot into Separate Stress Conditions A->B C1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C1 C2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->C2 C3 Oxidation (e.g., 3% H₂O₂, RT) B->C3 C4 Thermal Stress (e.g., 80°C, Solid & Solution) B->C4 C5 Photolytic Stress (ICH Q1B Conditions) B->C5 D Sample at Predetermined Time Points (e.g., 2, 4, 8, 24h) C1->D C2->D C3->D C4->D C5->D E Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) D->E F Characterize Degradants and Assess Mass Balance E->F

Experimental workflow for a forced degradation study of an isoxazolin-5-one compound.
Protocol: Hydrolytic Stability Assessment
  • Preparation: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0).

  • Incubation: Prepare solutions of the test compound in each buffer at a known concentration (e.g., 1 mg/mL). Incubate these solutions at a controlled, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation. [13]3. Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately quench any reaction by neutralizing the sample and/or diluting it in the mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.

Protocol: Photostability Assessment (ICH Q1B Standard)
  • Sample Preparation: Place the compound in chemically inert, transparent containers. Prepare samples of both the solid-state material and a solution in a suitable solvent. Prepare parallel "dark control" samples by wrapping them in aluminum foil. [14]2. Exposure: Place the samples and dark controls in a calibrated photostability chamber.

  • Irradiation: Expose the samples to a light source that provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours per square meter . [12][14]4. Analysis: After exposure, compare the samples to the dark controls. Analyze for degradation and changes in physical properties (e.g., appearance, color). [15]A significant change in the exposed sample relative to the control indicates photolability.

Conclusion: A Proactive Approach to Stability

The chemical stability of the isoxazolin-5-one heterocyclic ring is a multifaceted property that is crucial to its successful application in drug discovery and development. While generally stable under standard storage conditions in aprotic solvents, the ring is susceptible to degradation under hydrolytic (especially acidic), thermal, and photolytic stress. A thorough understanding of these degradation pathways and the implementation of systematic stability testing protocols are not merely regulatory hurdles but essential scientific practices. By proactively investigating the stability profile of novel isoxazolin-5-one derivatives, researchers can de-risk development programs, design more robust molecules, and ultimately accelerate the delivery of safe and effective therapeutics.

References

  • Master, J., Sydney, S., Rajapaske, H., Saffiddine, M., Reyes, V., & Denton, R. W. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Reactions, 5(4), 1080-1088. [Link]

  • Fialkov, Y. Y., & Fialkov, A. Y. (n.d.). Structure and stability of isoxazoline compounds. ResearchGate. [Link]

  • Schröder, F., & Vilcinskas, A. (2014). Biosynthesis of isoxazolin-5-one and 3-nitropropanoic acid containing glucosides in juvenile Chrysomelina. Organic & Biomolecular Chemistry. [Link]

  • Nagy, V., Tasi, G., Toth, G., & Dancso, A. (2023). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Molecules. [Link]

  • U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. FDA. [Link]

  • Nagy, V., Tasi, G., Toth, G., & Dancso, A. (2023). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI. [Link]

  • European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products. EMA. [Link]

  • Wikipedia. (n.d.). Heterocyclic compound. Wikipedia. [Link]

  • Gavat, C. C., et al. (2021). In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline). Biomacromolecules. [Link]

  • Not available.
  • Schröder, F., et al. (2013). Synthesis of Isoxazolin-5-one Glucosides by a Cascade Reaction. The Journal of Organic Chemistry. [Link]

  • Not available.
  • Leko, P., et al. (2014). Development of pyrazolone and isoxazol-5-one cambinol analogues as sirtuin inhibitors. Journal of Medicinal Chemistry. [Link]

  • Not available.
  • Rocío-Bautista, P., et al. (2019). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules. [Link]

  • Felis, E., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research. [Link]

  • Not available.
  • Not available.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH Harmonised Tripartite Guideline. [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • Li, J., et al. (2024). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Not available.
  • Not available.
  • Batinic-Haberle, I., et al. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). Antioxidants. [Link]

  • Not available.
  • Not available.
  • World Journal of Pharmaceutical and Life Sciences. (2022). STABILITY-INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF OZENOXACIN AND ITS DEGRADATION PRODUCTS IN OINTMENT DOSAGE FO. WJPLS. [Link]

  • Not available.
  • Not available.
  • Not available.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • Not available.

Sources

Foundational

A Senior Application Scientist's Guide to the Spectroscopic Characterization of the Isoxazolin-5-one Scaffold

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The isoxazolin-5-one core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with significant pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The isoxazolin-5-one core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with significant pharmacological and agrochemical applications.[1][2][3] Its structural elucidation is paramount for synthesis validation, impurity profiling, and understanding structure-activity relationships (SAR). This guide moves beyond a simple recitation of techniques, offering a field-proven, logical framework for the comprehensive spectroscopic characterization of this important chemical entity. We will explore the "why" behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Isoxazolin-5-one Scaffold: Structural & Tautomeric Considerations

Before delving into spectroscopic specifics, it is crucial to appreciate the core structure and its potential for tautomerism, which significantly influences its spectral properties. The isoxazolin-5-one ring can exist in different tautomeric forms, primarily the Δ² and Δ³ isomers, with the equilibrium being sensitive to substitution and the solvent environment.[4] This phenomenon is not merely academic; it directly impacts the observed UV absorption and NMR chemical shifts.[4] Our analytical approach must, therefore, be designed to identify and, if necessary, quantify these forms.

Caption: Core structure and atom numbering of the isoxazolin-5-one ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR is the most powerful technique for unambiguous structure determination of isoxazolin-5-ones. A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the carbon skeleton and proton environments.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum provides the initial fingerprint. For a typical 3,4-disubstituted isoxazolin-5-one, the most diagnostic signal is often the proton at the C4 position (if present).

  • C4-H Signal: In a 4-substituted scaffold featuring an exocyclic double bond, this becomes a vinyl proton, resonating significantly downfield. For instance, in 4-benzylidene-3-methylisoxazol-5(4H)-one derivatives, this vinyl proton appears as a singlet around δ 7.3-7.9 ppm.[5] The lack of adjacent protons simplifies its multiplicity to a singlet, making it an excellent diagnostic peak.

  • Substituent Signals: Protons on substituents at the C3 and N2 positions will resonate in their expected regions, influenced by the electron-withdrawing nature of the heterocyclic core.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Proton-decoupled ¹³C NMR is indispensable for confirming the core structure and substitution pattern, as each unique carbon atom gives a distinct signal.[6]

  • C5 (Carbonyl): The carbonyl carbon is the most deshielded, typically resonating in the δ 167-170 ppm range.[5] Its sp² hybridization and bonding to two electronegative oxygen atoms cause this significant downfield shift.[6]

  • C3 (-C=N-): The imine carbon at the C3 position is also highly deshielded, appearing around δ 161-166 ppm.[5][7]

  • C4: The chemical shift of C4 is highly dependent on its substitution. In 4-arylidene derivatives, two sp² signals are observed: one for the C4 of the ring and one for the exocyclic vinyl carbon, often found between δ 118-153 ppm.[5] For a quaternary C5 (as in 3,5-disubstituted isoxazolines), this carbon resonates much further upfield, typically between δ 86-88 ppm.[7]

Table 1: Typical ¹³C NMR Chemical Shifts for the Isoxazolin-5-one Core

Carbon Position Hybridization Typical Chemical Shift (δ, ppm) Rationale
C5 sp² 167 - 170 Carbonyl carbon, double bond to two oxygen atoms.[5]
C3 sp² 161 - 166 Imine carbon, adjacent to electronegative N and O.[7]

| C4 | sp² | 118 - 153 | Varies with substitution; part of a conjugated system. |

2D NMR (COSY, HSQC/HMBC): Assembling the Puzzle

While ¹H and ¹³C provide the pieces, 2D NMR connects them.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to. It is the definitive way to assign the C4-H signal to the C4 carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This reveals long-range (2-3 bond) couplings between protons and carbons. For example, observing a correlation from a substituent's protons to C3 confirms its position. It is also invaluable for confirming the assignment of quaternary carbons like C5 and C3 by observing correlations from nearby protons.

Protocol 1: Standardized NMR Data Acquisition

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point. However, if tautomerism or exchangeable protons (e.g., an OH group on a substituent) are a concern, DMSO-d₆ is superior as it slows down proton exchange. The inclusion of a known standard (TMS) is non-negotiable for accurate chemical shift referencing.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified isoxazolin-5-one derivative.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.

  • Instrumentation: Place the sample in a >400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers δ 0-12 ppm. Check the solvent residual peak (δ 7.26 for CDCl₃) for proper referencing.[8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). Ensure the spectral width covers δ 0-220 ppm.

  • 2D NMR Acquisition (if needed): If assignments are ambiguous, acquire standard gCOSY, gHSQC, and gHMBC spectra.

  • Data Processing: Process all spectra with appropriate Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to TMS at δ 0.00 ppm and the ¹³C spectrum accordingly.

Mass Spectrometry (MS): Determining Mass and Fragmentation

MS provides the molecular weight and, via fragmentation, crucial structural information. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.

Ionization & Molecular Ion

Electrospray Ionization (ESI) is a soft ionization technique ideal for isoxazolin-5-ones, typically yielding the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. This immediately provides the molecular weight with high precision.

Fragmentation Pathways

Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, reveal the molecule's stability and bonding arrangement. While fragmentation is highly dependent on the specific substituents, a common pathway for the isoxazolin-5-one ring involves the cleavage of the weak N-O bond, which is a characteristic feature of the isoxazole family.

MS_Fragmentation M Molecular Ion [M+H]+ F1 Loss of CO (Neutral Loss: 28 Da) M->F1 CID F2 N-O Bond Cleavage M->F2 CID F3 Loss of R-CN (Nitrile formation) M->F3 CID D1 [M+H - CO]+ F1->D1 D2 Acylium / Immonium Ions F2->D2 D3 [M+H - RCN]+ F3->D3

Caption: A generalized MS/MS fragmentation workflow for an isoxazolin-5-one.

Protocol 2: HRMS (ESI-TOF) Analysis

Causality: ESI is chosen for its soft ionization, preserving the molecular ion for accurate mass determination. A Time-of-Flight (TOF) analyzer provides the high resolution needed to calculate an elemental formula, a self-validating check on the proposed structure.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile). A trace of formic acid can be added to aid protonation in positive mode.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).

  • MS Acquisition: Acquire the full scan mass spectrum in positive (or negative) ion mode over a relevant m/z range (e.g., 50-1000). Ensure the instrument is properly calibrated with a known standard.

  • Data Analysis: Identify the [M+H]⁺ peak. Use the instrument software to calculate the exact mass and determine the most probable elemental composition. The calculated mass should be within 5 ppm of the theoretical mass for the proposed formula.

  • MS/MS (Optional): Perform a product ion scan on the isolated [M+H]⁺ peak to observe fragmentation patterns.

Vibrational & Electronic Spectroscopy: Functional Group Confirmation

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by the strong carbonyl stretch.

Table 2: Characteristic IR Absorption Bands for Isoxazolin-5-ones

Functional Group Vibration Type Typical Frequency (cm⁻¹) Intensity
C=O Stretch 1720 - 1780 Strong, Sharp
C=N Stretch 1580 - 1620 Medium
C-O Stretch 1200 - 1300 Medium-Strong

| N-O | Stretch | 850 - 950 | Medium-Weak |

Causality: The exact position of the C=O stretch is diagnostic. Conjugation with a C=C double bond at the C4 position will lower the frequency (wavenumber) compared to a non-conjugated analog. This provides a quick check for the success of certain reaction types, such as Knoevenagel condensations used in their synthesis.[9]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated system. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the solvent.[10]

  • π → π Transitions:* The conjugated C=C-C=N-C=O system gives rise to strong π → π* transitions, typically observed in the 250-350 nm range.

  • Solvent Effects: As mentioned, the tautomeric equilibrium is solvent-dependent.[4] Recording spectra in both polar (e.g., ethanol) and non-polar (e.g., hexane) solvents can reveal shifts in λ_max, providing evidence for the presence of multiple tautomers.

Protocol 3: Combined IR and UV-Vis Workflow

Workflow start Purified Sample ir_prep Prepare KBr Pellet or ATR Sample start->ir_prep uv_prep Prepare Dilute Solutions (Polar & Non-Polar Solvents) start->uv_prep ir_acq Acquire IR Spectrum (4000-400 cm-1) ir_prep->ir_acq ir_analysis Identify C=O, C=N and N-O stretches ir_acq->ir_analysis end Structural Confirmation ir_analysis->end uv_acq Acquire UV-Vis Spectra (200-600 nm) uv_prep->uv_acq uv_analysis Determine λmax Analyze Solvatochromism uv_acq->uv_analysis uv_analysis->end

Caption: An integrated workflow for IR and UV-Vis spectroscopic analysis.

Conclusion: A Synergistic Approach

No single technique tells the whole story. The robust characterization of an isoxazolin-5-one scaffold relies on the synergistic interpretation of data from NMR, MS, IR, and UV-Vis spectroscopy. This multi-faceted approach, grounded in an understanding of the underlying chemical principles and executed with validated protocols, ensures the highest degree of scientific integrity and provides the authoritative structural data required for advanced research and development.

References

  • Biosynthesis of isoxazolin-5-one and 3-nitropropanoic acid containing glucosides in juvenile Chrysomelina. Organic & Biomolecular Chemistry (RSC Publishing).
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Supporting Information for Synthesis of Isoxazoles. Source Not Specified.
  • Synthesis of Isoxazolin-5-one Glucosides by a Cascade Reaction.
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characteriz
  • UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution.
  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study....
  • New Fragmentation of 2-Isoxazoline-5-carboxylic Acid Chlorides.
  • isoxazol-5-amine(14678-05-8) 1H NMR spectrum. ChemicalBook.
  • Mechanism for the Photolysis of the Naturally Occurring isoxazolin-5-ones and the Link With the L
  • Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Plot of 1 H chemical shifts (δ, ppm) of isoxazoline (m) proton....
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study.
  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry.... PMC - NIH.
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI.
  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones.... MDPI.
  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
  • 1 H-and 13 C-NMR chemical shifts for compound 5.
  • Synthesis of 2-isoxazolines. Organic Chemistry Portal.
  • Validation of cefazolin sodium by UV-spectrophotometric method. SciSpace.
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
  • Synthesis And Characterisation of newly Synthesized Isoxazoline. Jetir.Org.
  • Isoxazolin-5-one. Journal of the Chemical Society C: Organic (RSC Publishing).
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • 3-Isoxazolamine, 5-methyl-. NIST WebBook.
  • Ion fragmentation of small molecules in mass spectrometry. Source Not Specified.
  • Synthesis, spectroscopic characterization (FT-IR, NMR)
  • Validation of Cefazolin Sodium by UV-Spectrophotometric Method. Physical Chemistry.
  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.

Sources

Exploratory

Natural sources and discovery of isoxazolin-5-one derivatives

An In-Depth Technical Guide to the Natural Sources and Discovery of Isoxazolin-5-one Derivatives Executive Summary The isoxazolin-5-one scaffold is a privileged five-membered heterocyclic motif that has garnered signific...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Natural Sources and Discovery of Isoxazolin-5-one Derivatives

Executive Summary

The isoxazolin-5-one scaffold is a privileged five-membered heterocyclic motif that has garnered significant attention in the fields of natural products chemistry, medicinal chemistry, and chemical biology.[1][2] These compounds exhibit a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.[3][4] Naturally occurring isoxazolin-5-one derivatives are found across different biological kingdoms, from plants and fungi to insects, where they often play crucial roles in chemical defense and ecological interactions.[5] This guide provides a comprehensive overview of the natural sources, discovery, biosynthesis, and isolation of isoxazolin-5-one derivatives, intended for researchers, scientists, and professionals in drug development. It synthesizes field-proven insights with technical details, explaining the causality behind experimental choices and grounding key claims in authoritative references.

The Isoxazolin-5-one Scaffold: Chemistry and Significance

The isoxazolin-5-one ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. A key feature of this scaffold is its tautomerism; it can exist in equilibrium between isoxazol-5(4H)-ones, isoxazol-5(2H)-ones, and the aromatic isoxazol-5-ol form.[6] This electronic flexibility is fundamental to its chemical reactivity, providing multiple nucleophilic and electrophilic sites that are exploited in both biosynthesis and chemical synthesis.[6] The weak N-O bond is another critical feature, making the ring susceptible to cleavage, which can be a key step in its biological mechanism of action or a useful transformation in synthetic chemistry.[1] The inherent reactivity and structural rigidity of the isoxazolin-5-one core make it an attractive scaffold for probing biological systems and developing novel therapeutic agents.

Natural Occurrence Across Kingdoms

Isoxazolin-5-one derivatives are not evolutionary curiosities but are widespread natural products, indicating a conserved utility in biology. Their distribution spans plants, insects, and fungi.[5]

  • Plant Kingdom: The Fabaceae (legume) family is a particularly rich source of these compounds.[7] Species within the genus Astragalus, for example, produce isoxazolin-5-one derivatives, often alongside the related toxic metabolite 3-nitropropanoic acid (3-NPA).[7] In these plants, the compounds are believed to function as defensive agents against herbivores.

  • Insect Kingdom: Larvae of leaf beetles belonging to the subtribe Chrysomelina utilize isoxazolin-5-one glucosides as key components of their chemical defense system.[8][9] These compounds are stored in the hemolymph and can be further processed or sequestered to deter predators.[8] The production of these defensive molecules is a sophisticated process that often involves the sequestration of precursors from host plants.[10]

  • Fungal and Bacterial Kingdoms: The isoxazolin-5-one motif has also been identified in metabolites from fungi, such as Penicillium atrovenetum, and bacteria, like Streptomyces sviceus, which produces the well-known antitumor agent acivicin.[4][5] In microbes, these compounds likely play roles in allelopathic interactions and defense against competing organisms.

Table 1: Representative Natural Isoxazolin-5-one Derivatives
Compound NameNatural SourceKnown Biological ActivityCitation
Isoxazolin-5-one GlucosideLeaf Beetles (Chrysomelina spp.)Precursor to defensive compounds[8][9]
AcivicinStreptomyces sviceusAntitumor (glutamine antagonist)[4]
Unnamed DerivativesAstragalus spp. (Legumes)Herbivore deterrence (often co-occurs with 3-NPA)[7]

Biosynthesis and Discovery: A Tale of Convergent Evolution

The discovery of isoxazolin-5-one derivatives is intertwined with the study of natural toxins, particularly 3-nitropropanoic acid (3-NPA). The biosynthetic pathways leading to the isoxazolin-5-one core have been investigated in several organisms, revealing fascinating examples of convergent evolution where different precursors are utilized to construct the same heterocyclic ring.

  • In Leaf Beetles: Isotope labeling studies have definitively shown that the biosynthesis in Chrysomelina larvae begins with β-alanine.[8][10] This precursor is derived either from the degradation of essential amino acids like valine or is directly sequestered from their host plants.[9] The amino group of β-alanine undergoes consecutive oxidations to form the N-O bond of the isoxazolin-5-one ring.[8] The resulting free isoxazolin-5-one is then glycosylated to form a stable glucoside, which can be further esterified with 3-nitropropanoyl-CoA for storage in the hemolymph.[8][9]

  • In Fungi and Plants: The biosynthetic origins in fungi and plants differ from those in insects. In fungi, aspartate is the key precursor.[5] In leguminous plants, evidence suggests that asparagine or malonate may be the starting points for the pathway, though these routes are less definitively characterized than the insect pathway.[5]

The distinct biosynthetic origins highlight the independent evolution of this valuable chemical scaffold across different life forms.

G cluster_insects Insects (Chrysomelina) cluster_fungi Fungi cluster_plants Plants (Fabaceae) Valine Valine / Plant Precursors betaAla β-Alanine Valine->betaAla Oxidation Consecutive Oxidations betaAla->Oxidation Isox_free Isoxazolin-5-one Oxidation->Isox_free Glucoside Isoxazolin-5-one Glucoside Isox_free->Glucoside UDP-Glucose Aspartate Aspartate Fungi_Isox Isoxazolin-5-one Derivatives Aspartate->Fungi_Isox Pathway Malonate Malonate / Asparagine Plant_Isox Isoxazolin-5-one Derivatives Malonate->Plant_Isox Proposed Pathway

Caption: Comparative overview of proposed biosynthetic pathways.

Methodologies for Isolation and Characterization

The isolation and structural elucidation of novel natural products is a cornerstone of drug discovery. The physicochemical properties of isoxazolin-5-one derivatives—moderate polarity and potential instability—dictate the methodological choices for their extraction and purification.

G Start Biological Material (Plant Leaves, Fungal Culture) Extraction Solvent Extraction (e.g., EtOAc, MeOH) Start->Extraction Crude Crude Extract Extraction->Crude Column Column Chromatography (Silica, Sephadex) Crude->Column Fractions Semi-Pure Fractions Column->Fractions HPLC Preparative HPLC (C18 Reverse-Phase) Fractions->HPLC Pure Pure Compound HPLC->Pure Structure Structural Elucidation Pure->Structure MS Mass Spectrometry (HR-MS) Structure->MS NMR NMR Spectroscopy (1H, 13C, 2D) Structure->NMR

Caption: General workflow for natural product isolation and characterization.

Experimental Protocol 1: Isolation from Fungal Culture

This protocol provides a generalized workflow for the extraction and purification of isoxazolin-5-one metabolites from a fungal endophyte culture, a common source of novel bioactive compounds.[11]

Rationale: This procedure uses liquid-liquid extraction to partition metabolites based on polarity. Ethyl acetate is chosen as the initial extraction solvent as it efficiently recovers a wide range of semi-polar secondary metabolites, like many isoxazolin-5-ones, while leaving behind highly polar components (sugars, salts) in the aqueous phase. Subsequent chromatographic steps are designed to separate the complex mixture into individual components.

Methodology:

  • Culturing: Inoculate the desired fungal strain (e.g., Penicillium sp.) into 10 x 1 L Erlenmeyer flasks, each containing 400 mL of Potato Dextrose Broth (PDB). Incubate at 25°C for 15-21 days with gentle shaking (120 rpm).[11]

  • Harvesting: Separate the mycelium from the culture broth by vacuum filtration through cheesecloth. The broth is the primary target for secreted secondary metabolites.

  • Extraction:

    • Transfer the filtered broth into a large separatory funnel.

    • Extract the broth three times with an equal volume of ethyl acetate (EtOAc). Shake vigorously for 2 minutes and allow the layers to separate.

    • Causality: The repeated extraction ensures maximum recovery of the target compounds from the aqueous broth into the organic phase.

  • Concentration: Combine the organic (EtOAc) layers and dry them over anhydrous sodium sulfate to remove residual water. Filter off the drying agent and concentrate the extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation.

  • Initial Fractionation (VLC):

    • Pre-adsorb the dried crude extract onto a small amount of silica gel.

    • Load the adsorbed extract onto a silica gel vacuum liquid chromatography (VLC) column.

    • Elute with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by mixtures of hexane/EtOAc (e.g., 9:1, 1:1, 1:9), and finally 100% EtOAc and EtOAc/Methanol (9:1).

    • Causality: VLC provides a rapid, low-resolution separation, grouping compounds of similar polarity into fractions. This simplifies the subsequent high-resolution purification step.

  • High-Resolution Purification (HPLC):

    • Analyze the VLC fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compounds.

    • Subject the most promising fraction(s) to semi-preparative reverse-phase HPLC (e.g., C18 column).

    • Elute with an isocratic or gradient system of water and acetonitrile (or methanol), often with 0.1% formic acid to improve peak shape.

    • Collect peaks corresponding to the pure compound, guided by UV detection.

  • Characterization: Confirm the structure of the isolated pure compound using High-Resolution Mass Spectrometry (HR-MS) to determine the elemental formula and NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to elucidate the full chemical structure and stereochemistry.[12]

Conclusion and Future Directions

The isoxazolin-5-one natural products represent a structurally diverse and biologically significant class of molecules. Their discovery across disparate life forms, built from different biosynthetic precursors, underscores their evolutionary importance as tools for chemical defense and interaction. For drug development professionals, these natural products serve as validated starting points for creating new medicines. The rich chemistry of the isoxazolin-5-one scaffold, particularly its tautomeric nature, provides a fertile ground for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties.[1][3] Future research will undoubtedly focus on genome mining to uncover novel biosynthetic gene clusters, exploring untapped biological sources for new derivatives, and applying modern synthetic methods to create next-generation therapeutics inspired by nature's ingenuity.

References

  • Kuhn, J., Stierhof, Z., & Boland, W. (2016). Biosynthesis of isoxazolin-5-one and 3-nitropropanoic acid containing glucosides in juvenile Chrysomelina. Organic & Biomolecular Chemistry. Available at: [Link]

  • Becker, T., & Boland, W. (2017). A tale of four kingdoms – isoxazolin-5-one-and 3- nitropropanoic acid-derived natural products. Natural Product Reports. Available at: [Link]

  • Kuhn, J., Stierhof, Z., & Boland, W. (2016). Biosynthesis of isoxazolin-5-one and 3-nitropropanoic acid containing glucosides in juvenile Chrysomelina. MPG.PuRe. Available at: [Link]

  • Kuhn, J., et al. (2016). Biosynthesis of Isoxazolin-5-one and 3-Nitropropanoic acid Containing Glucosides in Juvenile Chrysomelina. ResearchGate. Available at: [Link]

  • Wikipedia. Fabaceae. Wikipedia. Available at: [Link]

  • ResearchGate. (2020). Examples of natural and bioactive N‐substituted isoxazolin‐5‐ones. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. Available at: [Link]

  • Wang, X., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health (NIH). Available at: [Link]

  • Wang, X., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]

  • ResearchGate. (2022). ChemInform Abstract: Isoxazoline Containing Natural Products as Anticancer Agents: A Review. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). (A) Examples of naturally occurring isoxazolidine compounds; (B) examples of medicinally designed isoxazole and isoxazoline derivatives. ResearchGate. Available at: [Link]

  • Kiyani, H., et al. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Glamočlija, U., et al. (2023). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI. Available at: [Link]

  • Fan, F., et al. (2023). Discovery of Novel Isoxazoline Derivatives Containing Pyrazolamide Fragment as Insecticidal Candidates. ACS Publications. Available at: [Link]

  • Abdel-Azeem, A.M., et al. (2021). Isolation and Characterization of Fungal Endophytes Isolated from Medicinal Plant Ephedra pachyclada as Plant Growth-Promoting. National Institutes of Health (NIH). Available at: [Link]

  • Schuck, S., et al. (2014). Isolating Fungal Pathogens from a Dynamic Disease Outbreak in a Native Plant Population to Establish Plant-Pathogen Bioassays for the Ecological Model Plant Nicotiana attenuata. PLOS One. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Core IUPAC Nomenclature for Isoxazolin-5-one Derivatives

Introduction: The Significance of the Isoxazolin-5-one Scaffold The isoxazolin-5-one core is a prominent five-membered heterocyclic motif that commands significant attention across the scientific disciplines of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoxazolin-5-one Scaffold

The isoxazolin-5-one core is a prominent five-membered heterocyclic motif that commands significant attention across the scientific disciplines of medicinal chemistry, drug development, and materials science. Its inherent structural features, including a labile N-O bond and multiple sites for functionalization, impart a rich and versatile reactivity profile. This has led to the discovery and development of a plethora of derivatives exhibiting a broad spectrum of biological activities. A precise and unambiguous system of nomenclature is therefore paramount for effective scientific communication and the systematic exploration of this important class of compounds. This guide provides a comprehensive overview of the fundamental principles of IUPAC nomenclature as applied to isoxazolin-5-one derivatives, intended to equip researchers, scientists, and drug development professionals with the necessary tools for accurate and systematic naming.

The Isoxazolin-5-one Core: Structure and Tautomerism

The foundational structure is an isoxazoline ring bearing a ketone group at the 5-position. A critical aspect of isoxazolin-5-one chemistry is the existence of tautomeric forms, which significantly influences their reactivity and, consequently, their nomenclature. The two principal tautomers are the isoxazol-5(2H)-one and the isoxazol-5(4H)-one forms. The correct IUPAC name must unequivocally specify the tautomer being described. This is achieved through the use of "indicated hydrogen," where the position of a saturated atom in an otherwise unsaturated ring is denoted by an italicized capital H preceded by a locant.[1][2]

Systematic IUPAC Nomenclature: The Hantzsch-Widman System

The systematic naming of heterocyclic compounds, including isoxazolin-5-one derivatives, is governed by the Hantzsch-Widman nomenclature system, which has been adopted by IUPAC.[3][4] This system relies on a combination of prefixes, which denote the heteroatoms, and a suffix (or "stem"), which indicates the ring size and degree of saturation.

Numbering the Isoxazolin-5-one Ring

A consistent and unambiguous numbering system is the cornerstone of systematic nomenclature. For the isoxazole ring, the numbering commences at the oxygen atom, which is assigned position 1, and proceeds towards the nitrogen atom, which receives position 2. This is based on the established priority of heteroatoms in the Hantzsch-Widman system, where oxygen takes precedence over nitrogen.[1][5]

Experimental Protocol: A Step-by-Step Guide to Naming Isoxazolin-5-one Derivatives

This protocol provides a systematic workflow for the accurate IUPAC naming of isoxazolin-5-one derivatives.

Materials:

  • Chemical structure of the isoxazolin-5-one derivative.

  • Understanding of IUPAC substituent priority rules.

Procedure:

  • Identify the Parent Heterocycle: Recognize the core structure as an isoxazolin-5-one.

  • Determine the Tautomeric Form:

    • If the saturated carbon is at position 2, the parent is an isoxazol-5(2H)-one.

    • If the saturated carbon is at position 4, the parent is an isoxazol-5(4H)-one.

  • Number the Ring: Assign locant 1 to the oxygen atom and 2 to the nitrogen atom, continuing sequentially around the ring.

  • Identify and Prioritize Substituents: List all substituents attached to the ring. The ketone at position 5 is the principal functional group and is indicated by the "-one" suffix. All other groups are named as prefixes.

  • Assign Locants to Substituents: Indicate the position of each substituent on the ring using the established numbering.

  • Alphabetize Substituents: Arrange the substituent prefixes in alphabetical order. Multiplicative prefixes (di-, tri-, etc.) are not considered for alphabetization.

  • Assemble the Full IUPAC Name: Combine the components in the following order:

    • Substituent locants and prefixes (in alphabetical order).

    • The name of the parent heterocycle, including the indicated hydrogen (e.g., isoxazol-5(2H)-one or isoxazol-5(4H)-one).

Naming Substituted Isoxazolin-5-one Derivatives: Illustrative Examples

The application of the systematic protocol is best understood through a series of illustrative examples.

Example 1: A Simple Substituted Isoxazol-5(4H)-one

  • Structure: An isoxazolin-5-one with a methyl group at position 3 and a phenyl group at position 4. The saturation is at the 4-position.

  • Analysis:

    • Parent Heterocycle: Isoxazolin-5-one.

    • Tautomeric Form: The saturated carbon is at position 4, hence it is an isoxazol-5(4H)-one.

    • Numbering: O is 1, N is 2, C3, C4, C5.

    • Substituents: A methyl group at C3 and a phenyl group at C4. The ketone at C5 is the principal functional group.

    • Locants: 3-methyl, 4-phenyl.

    • Alphabetization: Methyl, Phenyl.

  • Full IUPAC Name: 3-methyl-4-phenylisoxazol-5(4H)-one

Example 2: A Substituted Isoxazol-5(2H)-one

  • Structure: An isoxazolin-5-one with a benzyl group at position 2 and an ethyl group at position 3. The saturation is at the 2-position.

  • Analysis:

    • Parent Heterocycle: Isoxazolin-5-one.

    • Tautomeric Form: The saturated atom is the nitrogen at position 2, hence it is an isoxazol-5(2H)-one.

    • Numbering: O is 1, N is 2, C3, C4, C5.

    • Substituents: A benzyl group at N2 and an ethyl group at C3.

    • Locants: 2-benzyl, 3-ethyl.

    • Alphabetization: Benzyl, Ethyl.

  • Full IUPAC Name: 2-benzyl-3-ethylisoxazol-5(2H)-one

Visualization of the Nomenclature Workflow

To further clarify the decision-making process, the following diagram illustrates the logical steps involved in naming an isoxazolin-5-one derivative.

IUPAC_Nomenclature_Workflow start Start with the chemical structure parent Identify the isoxazolin-5-one core start->parent tautomer Determine the tautomeric form (position of saturated atom) parent->tautomer isoxazol_4H isoxazol-5(4H)-one tautomer->isoxazol_4H Saturated at C4 isoxazol_2H isoxazol-5(2H)-one tautomer->isoxazol_2H Saturated at N2 numbering Number the ring: O=1, N=2 isoxazol_4H->numbering isoxazol_2H->numbering substituents Identify and prioritize substituents numbering->substituents locants Assign locants to all substituents substituents->locants alphabetize Alphabetize substituent prefixes locants->alphabetize assemble Assemble the full IUPAC name alphabetize->assemble end End assemble->end

Caption: Workflow for IUPAC naming of isoxazolin-5-one derivatives.

Data Summary Table

The following table summarizes the key nomenclature rules for isoxazolin-5-one derivatives.

FeatureRuleExample StructureExample IUPAC Name
Parent Ring Isoxazole with a ketone at position 5.A five-membered ring with O at 1, N at 2, and a carbonyl at 5.isoxazol-5-one
Numbering Starts at O=1, proceeds through N=2.O=1, N=2, C=3, C=4, C=5.1,2-oxazole ring system
Tautomerism Indicated by (xH), where x is the locant of the saturated atom.Saturation at position 4.isoxazol-5(4H)-one
Saturation at position 2.isoxazol-5(2H)-one
Substituents Named as prefixes in alphabetical order with locants.Methyl at C3, Phenyl at C4 on a 4H-tautomer.3-methyl-4-phenylisoxazol-5(4H)-one
Principal Group The ketone at position 5 is the principal functional group, denoted by the "-one" suffix.A ketone at position 5....isoxazol-5-one

Conclusion: Ensuring Clarity and Precision in Scientific Communication

A rigorous and systematic approach to chemical nomenclature is fundamental to the advancement of science. The IUPAC Hantzsch-Widman system provides a robust framework for the unambiguous naming of heterocyclic compounds, including the medicinally significant isoxazolin-5-one derivatives. By adhering to the principles of heteroatom priority, ring numbering, and the correct designation of tautomeric forms through indicated hydrogen, researchers can ensure that their work is communicated with clarity and precision. This guide serves as a foundational resource for professionals in the field, enabling them to confidently and accurately name novel isoxazolin-5-one derivatives and contribute to the collective body of scientific knowledge.

References

  • International Union of Pure and Applied Chemistry. "Revision of the Extended Hantzsch-Widman System of Nomenclature for Heteromonocycles." Pure and Applied Chemistry, vol. 55, no. 2, 1983, pp. 409-416. [Link]

  • Wikipedia contributors. "Hantzsch–Widman nomenclature." Wikipedia, The Free Encyclopedia. [Link]

  • International Union of Pure and Applied Chemistry. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the 'Blue Book')." [Link]

  • ACD/Labs. "Rule C-315 Carbocyclic and Heterocyclic Ketones." IUPAC Nomenclature of Organic Chemistry. [Link]

  • Course Content. "Nomenclature of Heterocyclic compounds." [Link]

  • Wikipedia contributors. "Isoxazole." Wikipedia, The Free Encyclopedia. [Link]

  • Ranjan, R. "III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method." [Link]

  • Grokipedia. "Hantzsch–Widman nomenclature." [Link]

  • International Union of Pure and Applied Chemistry. "Brief Guide to the Nomenclature of Organic Chemistry." [Link]

Sources

Exploratory

Theoretical Studies on Isoxazolin-5-one Tautomerism and Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Isoxazolin-5-ones are a fascinating class of heterocyclic compounds that hold significant promise in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Isoxazolin-5-ones are a fascinating class of heterocyclic compounds that hold significant promise in medicinal chemistry and drug development due to their diverse biological activities. Their synthetic accessibility and the nuanced interplay of their tautomeric forms dictate their reactivity and, consequently, their utility as versatile building blocks. This in-depth technical guide provides a comprehensive exploration of the theoretical underpinnings of isoxazolin-5-one tautomerism and reactivity. By integrating computational analyses with established experimental observations, we aim to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this important scaffold. This guide will delve into the tautomeric equilibria, the influence of substituents and solvent effects, and the diverse reaction pathways of isoxazolin-5-ones, supported by detailed protocols and visual diagrams to facilitate a deeper understanding.

Introduction: The Significance of Isoxazolin-5-ones in Modern Chemistry

The isoxazolin-5-one core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The reactivity and biological profile of these molecules are intrinsically linked to their electronic structure, which is governed by a delicate tautomeric equilibrium. Understanding and predicting this equilibrium is paramount for the rational design of novel therapeutics and the development of efficient synthetic methodologies. This guide will navigate the theoretical landscape of isoxazolin-5-one chemistry, providing a robust framework for researchers to make informed decisions in their experimental pursuits.

The Tautomeric Landscape of Isoxazolin-5-ones

Isoxazolin-5-ones can exist in several tautomeric forms, primarily the keto (CH) and enol (OH and NH) forms. The relative stability of these tautomers is a critical determinant of the molecule's overall reactivity and spectroscopic properties.

Tautomeric Forms: A Visual Representation

The principal tautomers of isoxazolin-5-one are the 4H-isoxazol-5-one (keto form), 5-hydroxyisoxazole (enol-OH form), and isoxazol-5-amine (enol-NH form, for amino-substituted derivatives).

Caption: Tautomeric forms of isoxazolin-5-one.

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual image URLs for rendering.

Theoretical Insights into Tautomer Stability

Computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the factors governing the tautomeric equilibrium of isoxazolin-5-ones. A study on edaravone and its isoxazolone bioisosteres revealed that the C-H (keto) tautomer is generally the most stable and energetically favored form.[1][2]

The relative energies of the tautomers are influenced by both electronic and steric factors. Intramolecular hydrogen bonding and the polarity of the medium can significantly impact the energy differences between tautomers.[1][2] For instance, polar solvents tend to stabilize the more polar tautomers, thereby shifting the equilibrium.

TautomerSubstituent Effect on StabilitySolvent Effect on Stability
Keto (CH) Generally the most stable form.[1][2]Favored in non-polar solvents.
Enol (OH) Stability increases with electron-withdrawing groups.Favored in polar, protic solvents that can engage in hydrogen bonding.
Enol (NH) Stability is highly dependent on the nature of the amino substituent.Also favored in polar, protic solvents.

Table 1: Factors Influencing Isoxazolin-5-one Tautomer Stability.

Experimental Validation of Tautomeric Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental tool for characterizing tautomeric mixtures in solution.[3][4][5] The chemical shifts and coupling constants of key protons and carbons can provide definitive evidence for the predominant tautomeric form and the position of the equilibrium. Variable-temperature NMR studies can further elucidate the thermodynamics of the tautomeric interconversion.[6]

Experimental Protocol: NMR Spectroscopic Analysis of Tautomerism

  • Sample Preparation: Dissolve a precisely weighed sample of the isoxazolin-5-one derivative in a deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mg/mL.

  • ¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the chemical shifts of protons attached to the heterocyclic ring and any labile protons (e.g., NH, OH). The integration of signals corresponding to different tautomers can be used to determine their relative populations.

  • ¹³C NMR Spectroscopy: Obtain a ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon (in the keto form) and the enolic carbons are particularly diagnostic.

  • 2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals and to confirm the connectivity within each tautomer.

  • Variable-Temperature NMR: Acquire a series of ¹H NMR spectra at different temperatures to observe any shifts in the tautomeric equilibrium. This can provide information about the enthalpy and entropy of the tautomerization process.

Reactivity of Isoxazolin-5-ones: A Theoretical and Mechanistic Perspective

The reactivity of isoxazolin-5-ones is a direct consequence of their electronic structure and the accessibility of their different tautomeric forms. They can participate in a variety of reactions, including cycloadditions, and reactions with both nucleophiles and electrophiles.

Cycloaddition Reactions

Isoxazolin-5-ones can act as dipolarophiles in [3+2] cycloaddition reactions, a powerful method for the construction of more complex heterocyclic systems.[7][8] The regioselectivity and stereoselectivity of these reactions are often governed by frontier molecular orbital (FMO) interactions. Computational studies can predict the outcomes of these reactions by analyzing the energies and coefficients of the HOMO of the isoxazolin-5-one and the LUMO of the dipole, or vice versa.

Cycloaddition reagents Isoxazolin-5-one + Dipole transition_state Transition State reagents->transition_state [3+2] product Cycloadduct transition_state->product

Caption: General scheme of a [3+2] cycloaddition reaction.

Experimental Protocol: Microwave-Assisted 1,3-Dipolar Cycloaddition

This protocol is adapted from a reported synthesis of isoxazoline dicarboxylic acids.[7]

  • Reactant Mixture: In a 10 mL microwave reaction vial, combine the alkene (1.2 eq), diacetoxyiodobenzene (DIB) as an oxidant, and the aldoxime (1.0 eq).

  • Solvent Addition: Add methanol (5.0 mL) to the reaction vial.

  • Microwave Irradiation: Place the sealed vial in a microwave reactor and irradiate at 200 W and 180 °C for 5-10 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, evaporate the solvent under vacuum.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., 20-40% ethyl acetate/hexane).

Reactions with Nucleophiles and Electrophiles

The ambident nucleophilic/electrophilic nature of isoxazolin-5-ones allows them to react with a variety of reagents. The keto form possesses an electrophilic carbonyl carbon and nucleophilic nitrogen and oxygen atoms. The enol forms, on the other hand, have a nucleophilic enolate system.

  • Nucleophilic Attack: The carbonyl carbon of the keto tautomer is susceptible to attack by nucleophiles. The stability of the isoxazoline ring to base hydrolysis has been noted, suggesting that ring-opening is not always a facile process.[7]

  • Electrophilic Attack: The nitrogen and oxygen atoms of the isoxazolin-5-one ring can be alkylated or acylated by electrophiles. The regioselectivity of these reactions is often dependent on the reaction conditions and the nature of the electrophile.

Reactivity cluster_nucleophilic Reaction with Nucleophiles cluster_electrophilic Reaction with Electrophiles Nucleophile Nu⁻ Isoxazolinone_keto_nu C4 C5=O Nucleophile->Isoxazolinone_keto_nu:C5 Attack at C5 Product_nu Adduct Isoxazolinone_keto_nu->Product_nu Electrophile E⁺ Isoxazolinone_keto_el N O Electrophile->Isoxazolinone_keto_el:N1 Attack at N1 Electrophile->Isoxazolinone_keto_el:O2 Attack at O2 Product_el N- or O-substituted product Isoxazolinone_keto_el->Product_el

Caption: Reactivity of the isoxazolin-5-one keto form.

Conclusion and Future Directions

The tautomerism and reactivity of isoxazolin-5-ones are intricately linked, offering a rich field of study with significant implications for synthetic and medicinal chemistry. Theoretical calculations have proven to be an invaluable tool for elucidating the subtle factors that govern their behavior. Future research will likely focus on the development of more accurate and predictive computational models, enabling the in-silico design of isoxazolin-5-one derivatives with tailored properties. The synergy between theoretical predictions and experimental validation will continue to drive innovation in this exciting area, paving the way for the discovery of novel therapeutic agents and the creation of more efficient and sustainable chemical processes.

References

  • Ghasemzadeh, S., & Karimi, H. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 5(4), 20. [Link]

  • de Oliveira, A. B., et al. (2018). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of the Brazilian Chemical Society, 29(11), 2344-2356. [Link]

  • Tadesse, A., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Reactions, 5(4), 1080-1088. [Link]

  • Elguero, J., et al. (2022). A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. Theoretical Chemistry Accounts, 141(3), 26. [Link]

  • Petrov, I., et al. (2022). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 18, 846-857. [Link]

  • Jager, V., et al. (1984). Diastereofacial Selection in Nitrile Oxide Cycloaddition Reactions. The Anti-Directing Effect of an Allylic Oxygen and Some New Results on the Ring Metalation of Isoxazolines. A Synthesis of (±)-Blastmycinone. Journal of the American Chemical Society, 106(1), 1-14. [Link]

  • Dabrowska, K., et al. (2023). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules, 28(3), 1101. [Link]

  • Kącka-Zych, A., & Kula, K. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Molecules, 29(13), 3045. [Link]

  • Claramunt, R. M., et al. (2000). Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry, 24(10), 825-832. [Link]

  • Kunert, M., et al. (2019). Biosynthesis of isoxazolin-5-one and 3-nitropropanoic acid containing glucosides in juvenile Chrysomelina. Organic & Biomolecular Chemistry, 17(4), 819-826. [Link]

  • ResearchGate. (n.d.). DFT results of enol-to-keto tautomerization. [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. [Link]

  • Elguero, J., & Goya, P. (2018). The Use of NMR Spectroscopy to Study Tautomerism. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 43-51. [Link]

  • LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicological sciences, 140(2), 253-272. [Link]

  • Ghasemzadeh, S., & Karimi, H. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • Rojas Lab. (2024, August 14). Nucleophiles and Electrophiles: The Key to Understanding Organic Reactions! [Video]. YouTube. [Link]

  • Ghasemi, J., et al. (2012). Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2- oxazolidin-3-one(Cycloserine).Ab initio and Densit. Der Pharma Chemica, 4(1), 32-43. [Link]

  • Lyčka, A. (2021). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. Dyes and Pigments, 187, 109121. [Link]

  • El’tsov, A. V. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry, 7(12), 164. [Link]

  • Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. [Link]

  • Al-Majedy, Y. K., et al. (2017). Regioselectivity of Electrophilic Attack on 4-Methyl-1-Thioxo-1,2,4,5-Tetrahydro[1][9][10]Triazolo[4,3-A]Quinazolin-5-One Part 2: Reactions on Nitrogen Atom. Molecules, 22(1), 113. [Link]

  • Kurth, M. J., et al. (2012). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 17(10), 11433-11444. [Link]

  • Obot, I. B., et al. (2023). A density functional theory study of keto-enol tautomerism in 1,2-cyclodiones: Substituent effects on reactivity and thermodynamic stability. Journal of Molecular Structure, 1272, 134162. [Link]

  • Ashenhurst, J. (2012, June 5). Nucleophiles and Electrophiles. Master Organic Chemistry. [Link]

  • Al-Majedy, Y. K., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistryOpen, 11(3), e202100237. [Link]

  • The Organic Chemistry Tutor. (2017, December 23). 15.05 Lewis Theory: Nucleophiles and Electrophiles [Video]. YouTube. [Link]

  • Cereda, E., et al. (1998). Synthetic and tautomeric studies of 5-amino-2,3-dihydro-1,2,4-oxadiazol-3-one. Journal of Heterocyclic Chemistry, 35(5), 1141-1146. [Link]

  • Kumar, A., et al. (2012). Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents. Journal of the Korean Chemical Society, 56(1), 112-118. [Link]

Sources

Protocols & Analytical Methods

Method

One-Pot Synthesis of Isoxazol-5(4H)-one Heterocycles: A Guide to Efficient, Green, and Scalable Methodologies

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazol-5(4H)-one scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The isoxazol-5(4H)-one scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] This application note provides a detailed guide to the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, a modern, efficient, and often environmentally benign approach that circumvents the limitations of traditional multi-step syntheses.[4] We will explore the underlying reaction mechanism, compare various catalytic systems, and provide a field-proven, step-by-step protocol that emphasizes green chemistry principles, operational simplicity, and high atom economy.[5][6]

Introduction: The Significance of Isoxazol-5(4H)-ones

The isoxazole ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs such as the antibiotic oxacillin and the anti-inflammatory agent valdecoxib.[1] The isoxazol-5(4H)-one core, particularly its 4-arylmethylene derivatives, has emerged as a critical pharmacophore in modern drug discovery.[7] These compounds are not only vital as drug candidates for treating conditions like cancer, Alzheimer's disease, and microbial infections but also find applications as agrochemicals and advanced nonlinear optical (NLO) materials.[1][8]

Traditional synthetic routes to these heterocycles often involve multiple steps, requiring the isolation of intermediates, leading to lower overall yields, increased waste, and significant time investment.[4] The advent of one-pot, multicomponent reactions (MCRs) has revolutionized their synthesis, offering a streamlined, efficient, and sustainable alternative.[9][10] This guide focuses on the most prevalent MCR for this system: the condensation of a β-ketoester, hydroxylamine, and an aldehyde.[5][6]

Mechanistic Rationale: The Chemistry Behind the One-Pot Reaction

Understanding the reaction mechanism is paramount for optimization and troubleshooting. The one-pot synthesis of 3,4-disubstituted isoxazol-5(4H)-ones is a domino reaction that proceeds through three key stages, all within a single reaction vessel. The choice of catalyst and solvent is critical as it must facilitate each of these distinct chemical transformations.

A plausible mechanism, particularly for base- or organocatalyzed systems, is as follows:[1][6][9]

  • Oxime Formation: The reaction initiates with the nucleophilic attack of hydroxylamine on the ketone carbonyl of the β-ketoester (e.g., ethyl acetoacetate). This forms an oxime intermediate.

  • Intramolecular Cyclization: The oxime intermediate undergoes an intramolecular cyclocondensation. The hydroxyl group of the oxime attacks the ester carbonyl, leading to the formation of the five-membered isoxazol-5(4H)-one ring and the elimination of an alcohol (e.g., ethanol).

  • Knoevenagel Condensation: The newly formed isoxazol-5(4H)-one possesses an acidic methylene group at the C4 position. In the presence of a catalyst, this position is deprotonated, creating a nucleophilic enolate. This enolate then attacks the aldehyde in a classic Knoevenagel condensation, which, after dehydration, yields the final 4-arylmethylene-isoxazol-5(4H)-one product.[1]

The entire cascade is a testament to reaction efficiency, where intermediates are generated and consumed in situ, driving the reaction towards the final product.

One-Pot Isoxazol-5-one Synthesis Reactants β-Ketoester + Hydroxylamine + Aldehyde Oxime Intermediate A (Oxime Formation) Reactants->Oxime Step 1 Cyclic Intermediate B (Cyclization) Oxime->Cyclic Step 2 Enolate Intermediate C (Enolization) Cyclic->Enolate Step 3a (Knoevenagel) Product Final Product 3,4-Disubstituted Isoxazol-5(4H)-one Enolate->Product Step 3b (Condensation) Catalyst Catalyst Catalyst->Oxime Catalyst->Cyclic Catalyst->Enolate

Caption: Domino reaction workflow for the one-pot synthesis of isoxazol-5(4H)-ones.

Experimental Design: Selecting the Right Catalytic System

The success of the one-pot synthesis hinges on the choice of catalyst and reaction medium. Modern approaches prioritize green, reusable, and cost-effective systems. The causality behind selecting a particular system often relates to balancing reaction speed, yield, operational simplicity, and environmental impact.

Catalyst SystemSolventTemp. (°C)Avg. TimeAvg. Yield (%)Key Advantages & Rationale
Amine-functionalized Cellulose [1][11]WaterRoom Temp.25-60 min85-95%Green Chemistry Gold Standard: Utilizes a biodegradable, heterogeneous catalyst in water. Mild conditions and simple filtration-based workup avoid chromatography.[1][7]
L-valine [9]EthanolReflux (∼78°C)< 4 min74-97%High-Speed Synthesis: An inexpensive amino acid organocatalyst that dramatically accelerates the reaction, ideal for high-throughput library synthesis.[9]
Citric Acid [5][12]WaterRoom Temp.5-24 hours70-90%Cost-Effective & Benign: A readily available, non-toxic acid catalyst that operates in water, though reaction times can be longer.[5][12]
WEOFPA / Glycerol [6]Glycerol60°C60 min86-92%Agro-Waste Valorization: Employs a catalyst derived from waste fruit peel, showcasing a sustainable "waste-to-value" approach in a green solvent.[6]
Microwave Irradiation [13]Solvent-freeN/A5-10 min79-94%Energy Efficiency: Microwave assistance can drastically reduce reaction times and often allows for solvent-free conditions, though it requires specialized equipment.[13]

Field Insights: For laboratories focused on sustainable drug development, the amine-functionalized cellulose method is highly recommended.[1] Its use of water as a solvent, room temperature conditions, and simple product isolation by filtration make it exceptionally robust and environmentally friendly. For rapid library generation where speed is critical, the L-valine catalyzed method offers unparalleled reaction rates.[9]

Detailed Protocol: Green Synthesis Using Amine-Functionalized Cellulose

This protocol describes a self-validating system for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, adapted from a proven, high-yield, and eco-friendly methodology.[1][7]

Objective: To synthesize 4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one in a one-pot reaction.

Materials & Equipment:

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Hydroxylamine hydrochloride (1.0 mmol, 69.5 mg)

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.0 mmol, 152 mg)

  • Amine-functionalized cellulose (Cell-Pr-NH₂) catalyst (14 mg)[1]

  • Deionized Water (10 mL)

  • Ethanol (for washing, ~30 mL)

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Experimental Workflow Diagram:

G start Start charge Charge flask with reactants, catalyst, and water start->charge stir Stir at Room Temperature (Monitor by TLC) charge->stir precipitate Precipitate Forms stir->precipitate filter Filter the solid product precipitate->filter wash Wash with Ethanol filter->wash dry Air-dry the final product wash->dry end Product Obtained dry->end

Caption: Step-by-step workflow for the isoxazol-5(4H)-one synthesis protocol.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), vanillin (1.0 mmol), and the amine-functionalized cellulose catalyst (14 mg).[1][7]

  • Solvent Addition: Add 10 mL of deionized water to the flask. The use of water as the solvent is a key aspect of the green profile of this protocol.[1]

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) analysis. Typically, a solid precipitate will begin to form as the product is generated.[7] The reaction is generally complete within 25-60 minutes.[1]

  • Product Isolation (Work-up): Once the reaction is complete (as indicated by TLC or cessation of precipitate formation), collect the solid product by vacuum filtration using a Büchner funnel.[7]

  • Purification: Wash the filtered solid precipitate with ethanol (3 x 10 mL) to remove any unreacted starting materials and impurities.[1] This simple washing step often yields a product of high purity, obviating the need for column chromatography.[7]

  • Drying: Air-dry the resulting solid to obtain the final product, typically a yellow powder.[11] For the model reaction with vanillin, yields are expected to be in the range of 90-95%.[1]

Trustworthiness & Self-Validation: This protocol is inherently robust. The formation of a precipitate provides a clear visual cue of reaction success. The simple filtration and washing steps ensure high purity, which can be readily verified by standard characterization techniques (¹H NMR, ¹³C NMR, and melting point analysis).[11] The reusability of the catalyst can also be validated by recovering it from the filtrate for subsequent runs.[1]

Conclusion

The one-pot, three-component synthesis of isoxazol-5(4H)-ones represents a powerful and strategic approach for academic and industrial chemists. By leveraging modern catalytic systems, particularly those grounded in green chemistry principles, researchers can access these valuable heterocyclic scaffolds with high efficiency, minimal waste, and operational simplicity. The methodologies discussed herein provide a reliable and scalable foundation for the discovery and development of next-generation pharmaceuticals and advanced materials.

References

  • Jafari, M., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Available at: [Link]

  • Jafari, M., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • Ghahremanzadeh, R., et al. (2012). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry. Available at: [Link]

  • Kumar, D., et al. (2020). An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through L-valine-mediated, three-component, domino reaction and their DFT study. Journal of Chemical Sciences. Available at: [Link]

  • Badiger, K.B., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Medicinal Chemistry. Available at: [Link]

  • Chate, A.V., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient and reusable catalyst. Records of Natural Products. Available at: [Link]

  • Aher, A. D., et al. (2024). Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones and its activity: A review. Iranian Journal of Catalysis. Available at: [Link]

  • Ghahremanzadeh, R., et al. (2016). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. ResearchGate. Available at: [Link]

  • Jafari, M., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Martis, G.J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2021). One-pot synthesis of 5(4H)-isoxazolone under microwave irradiation. Available at: [Link]

  • Liu, Q., et al. (2012). One-pot three-component synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4h)-ones catalyzed by piperidine. Synthetic Communications. Available at: [Link]

Sources

Application

Application Note: A Guide to the Enantioselective Synthesis of Chiral Isoxazolin-5-ones via Asymmetric Organocatalysis

Abstract Chiral isoxazolin-5-ones are privileged heterocyclic scaffolds that are integral to drug discovery and agrochemistry due to their diverse biological activities.[1][2] They also serve as versatile chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral isoxazolin-5-ones are privileged heterocyclic scaffolds that are integral to drug discovery and agrochemistry due to their diverse biological activities.[1][2] They also serve as versatile chiral building blocks for synthesizing more complex molecules like β-amino acids and γ-amino alcohols.[1] However, their stereocontrolled synthesis is complicated by their inherent tautomerism, which presents significant challenges in achieving high regioselectivity and enantioselectivity.[3] This application note provides an in-depth guide for researchers and drug development professionals on modern, robust, and highly enantioselective methods for synthesizing chiral isoxazolin-5-ones. We focus on organocatalytic strategies that leverage the nucleophilic nature of the isoxazolin-5-one core, offering detailed, field-proven protocols, mechanistic insights, and data-driven summaries to enable their practical application in the laboratory.

Introduction: The Synthetic Challenge and Opportunity

The isoxazolin-5-one ring system is a valuable pharmacophore, but its synthesis in an enantiomerically pure form is a non-trivial task. The primary difficulty stems from the existence of three tautomeric forms: isoxazol-5(4H)-one, isoxazol-5(2H)-one, and the aromatic isoxazol-5-ol.[3] This equilibrium creates multiple potential nucleophilic sites (at the N2 nitrogen, C4 carbon, and O6 oxygen), making selective functionalization challenging.[3]

G cluster_tautomers A Isoxazol-5(4H)-one (CH-form) B Isoxazol-5(2H)-one (NH-form) A->B [H+ shift] C Isoxazol-5-ol (OH-form) A->C [H+ shift] B->A C->A

Historically, controlling the site of reaction (regioselectivity) while simultaneously controlling the stereochemistry (enantioselectivity) has hindered the development of these valuable compounds. However, recent advances in asymmetric organocatalysis have provided powerful solutions. The most successful strategies treat the isoxazolin-5-one as a pronucleophile, which, in the presence of a chiral catalyst, can react with various electrophiles at a specific position and with high facial selectivity. This guide focuses on these cutting-edge, organocatalyzed approaches.

Core Strategy: Bifunctional Organocatalysis for Regio- and Enantiocontrol

The breakthrough in this field has been the application of bifunctional organocatalysts, such as those derived from cinchona alkaloids (e.g., squaramides and thioureas).[3][4][5] These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond-donating motif (e.g., the squaramide or thiourea group). This dual functionality allows the catalyst to simultaneously deprotonate and orient the isoxazolin-5-one nucleophile while activating and positioning the electrophile. This elegant orchestration within the catalyst's chiral pocket is the key to achieving high levels of regio- and enantioselectivity.

G CAT Bifunctional Catalyst Lewis Base H-Bond Donor TS Organized Transition State (Chiral Pocket) CAT->TS NUC Isoxazolin-5-one (Pronucleophile) NUC->CAT:base Deprotonation & Orientation ELEC Electrophile ELEC->CAT:hbd Activation & Positioning PROD Chiral Product TS->PROD C-C or C-N Bond Formation

Application Protocol 1: Enantioselective C4-Arylation with ortho-Quinone Diimides

One of the most powerful methods for creating C4-quaternary isoxazolin-5-ones involves the arylation with in situ-generated ortho-quinone diimides (o-QDIs). A bifunctional squaramide catalyst has proven exceptionally effective for this transformation, delivering products with excellent yields and enantioselectivities.[4][6]

Rationale and Mechanistic Insight

The reaction proceeds via a formal [4+2] cycloaddition pathway. The squaramide catalyst activates both reactants through a dual hydrogen-bonding network. The basic tertiary amine of the catalyst deprotonates the isoxazolin-5-one, while the squaramide moiety positions the resulting enolate and the incoming o-QDI. This highly organized transition state effectively shields one face of the nucleophile, leading to a highly enantioselective C-C bond formation at the C4 position.

G

Detailed Experimental Protocol

This protocol is adapted from the procedure reported by Blay, Vila, and coworkers.[4][6]

  • Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the 3-substituted-isoxazolin-5-one (0.11 mmol, 1.1 equiv.) and the bifunctional squaramide catalyst SQ-3 (0.01 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) (1.0 mL).

  • Cooling: Cool the resulting solution to -20 °C in a cryocooler or a suitable cooling bath.

  • Reactant Addition: Add the corresponding N,N'-bis(4-methoxybenzoyl) -o-phenylenediamine precursor to the o-QDI (0.10 mmol, 1.0 equiv.) followed by the addition of phenyliodine diacetate (PIDA) (0.12 mmol, 1.2 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired C4-arylated isoxazolin-5-one.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral stationary phase High-Performance Liquid Chromatography (HPLC).

Data Summary: Substrate Scope and Performance

The squaramide-catalyzed arylation demonstrates broad applicability with consistently high yields and enantioselectivities.

EntryR¹ in Isoxazolin-5-oneAr in o-QDIYield (%)ee (%)
1PhenylPhenyl9598
24-Me-PhPhenyl9698
34-Cl-PhPhenyl9299
42-NaphthylPhenyl9497
5MethylPhenyl8596
6Phenyl4-MeO-Ph9398
7Phenyl4-F-Ph90>99

Data are representative examples from the cited literature.[4][6]

Application Protocol 2: Enantioselective N-Alkylation via aza-Michael Addition

While C4-functionalization is common, achieving selective N-functionalization is equally important for generating structural diversity. The aza-Michael addition of isoxazolin-5-ones to electrophiles like para-quinone methides (p-QMs) provides a direct route to N-alkylated products.[3] Chiral phosphoric acids and thiourea-based organocatalysts have been successfully employed for this purpose.[3][7]

Rationale and Mechanistic Insight

In this reaction, the chiral catalyst protonates and activates the p-QM electrophile, increasing its reactivity. Simultaneously, it interacts with the isoxazolin-5-one, favoring the formation of the NH-tautomer and directing its nucleophilic attack from the nitrogen atom onto one of the enantiotopic faces of the activated p-QM. This selective N-attack is favored over C4-attack due to both kinetic and thermodynamic factors under Brønsted acid catalysis.[8]

G start Isoxazolin-5-one + p-Quinone Methide cat Chiral Thiourea or Phosphoric Acid Catalyst start->cat proc Aza-Michael Addition (N-Selective Attack) cat->proc end Chiral N-Alkylated Isoxazolin-5-one proc->end

Detailed Experimental Protocol

This protocol is a general representation based on procedures for aza-Michael additions.[3]

  • Setup: To a vial equipped with a magnetic stir bar, add the 3-substituted-isoxazolin-5-one (0.24 mmol, 1.2 equiv.) and the chiral thiourea or phosphoric acid catalyst (0.02 mmol, 10 mol%).

  • Solvent and Reactant: Add the solvent (e.g., toluene or CH₂Cl₂, 1.0 mL), followed by the para-quinone methide (0.20 mmol, 1.0 equiv.).

  • Reaction Conditions: Stir the mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 12-48 hours), monitoring by TLC.

  • Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography (hexane/ethyl acetate eluent) to isolate the pure N-alkylated product.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Data Summary: Representative Results
EntryCatalyst TypeR¹ in Isoxazolin-5-oneYield (%)ee (%)
1Chiral ThioureaPhenyl9894
2Chiral Thiourea4-Br-Ph9595
3Chiral Phosphoric AcidPhenyl9192
4Chiral ThioureaMethyl8890

Data are representative examples from the cited literature.[3][7]

Conclusion and Future Perspectives

The enantioselective synthesis of chiral isoxazolin-5-ones has matured significantly with the advent of asymmetric organocatalysis. Bifunctional catalysts, particularly squaramides and thioureas, have emerged as the premier tools for achieving high regio- and enantioselectivity in both C4- and N-functionalization reactions. The protocols described herein are robust, scalable, and applicable to a wide range of substrates, opening the door for the rapid generation of diverse libraries of chiral isoxazolin-5-ones for biological screening.

Future work in this area will likely focus on expanding the scope of compatible electrophiles, developing novel catalyst systems for accessing alternative substitution patterns, and applying these powerful methods to the total synthesis of complex natural products and next-generation pharmaceuticals.

References

  • Strategies for the Enantioselective Synthesis of 2- Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted. European Journal of Organic Chemistry. [Link]

  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Examples of natural and bioactive N‐substituted isoxazolin‐5‐ones. ResearchGate. [Link]

  • Enantioselective construction of quaternary stereocenters via organocatalytic arylation of isoxazolin-5-ones with o-quinone diimides. Organic Chemistry Frontiers. [Link]

  • (PDF) Enantioselective construction of quaternary stereocenters via organocatalytic arylation of isoxazolin-5-ones with o -quinone diimides. ResearchGate. [Link]

  • Organocatalytic Regio‐ and Enantioselective N‐Alkylation of Isoxazol‐5‐ones | Request PDF. ResearchGate. [Link]

  • On the Brønsted acid-catalyzed aza-Michael reaction of isoxazol-5-ones to enones: reaction optimization, scope, mechanistic investigations and scale-up. RSC Publishing. [Link]

  • Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group, Princeton University. [Link]

  • Asymmetric Synthesis of Isoxazol-5-ones and Isoxazolidin-5-ones | Request PDF. ResearchGate. [Link]

  • Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Axially Chiral Arylpyrazole. ChemRxiv. [Link]

  • Aza‐Michael addition of isoxazolin‐5‐ones to p‐quinone methides. ResearchGate. [Link]

  • Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journals. [Link]

Sources

Method

Application Note &amp; Protocol: Synthesis of N-Isoxazolin-5-ylcarbonylindoles via 1,3-Dipolar Cycloaddition

Abstract This document provides a comprehensive guide to the synthesis of N-isoxazolin-5-ylcarbonylindole derivatives, a class of heterocyclic compounds with significant potential in drug discovery and agrochemical devel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of N-isoxazolin-5-ylcarbonylindole derivatives, a class of heterocyclic compounds with significant potential in drug discovery and agrochemical development.[1][2][3] The core synthetic strategy detailed herein is the 1,3-dipolar cycloaddition reaction, a powerful and highly regioselective method for constructing five-membered heterocycles.[4][5] We will explore the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for the synthesis of precursors and the final cycloaddition, and discuss the significance of the resulting molecular scaffolds. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this efficient chemistry for the creation of novel molecular entities.

Introduction: The Power of Molecular Hybrids

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[6] Similarly, the isoxazoline ring is a crucial pharmacophore known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][7] The strategic fusion of these two motifs into a single N-isoxazolin-5-ylcarbonylindole structure creates novel chemical matter with promising applications. Recent studies have highlighted the potent pesticidal activities of these hybrid molecules, demonstrating their value as candidates for next-generation crop protection agents.[2][3]

The most elegant and efficient pathway to these structures is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an N-acryloyl indole derivative (the dipolarophile).[2][3] This reaction is prized for its high degree of control over regiochemistry, often proceeding through a concerted mechanism to yield a single, well-defined product.[4][8]

The Chemistry: Mechanism and Regioselectivity

The 1,3-dipolar cycloaddition is a pericyclic reaction that involves the combination of a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile) to form a five-membered ring.[4] In our target synthesis, the key players are an in situ generated nitrile oxide and an electron-deficient alkene.

Generation of the 1,3-Dipole: Nitrile Oxides

Nitrile oxides (R-C≡N⁺-O⁻) are transient, high-energy species that are typically generated in situ to prevent their dimerization into furoxans.[9] A common and reliable method involves the base-mediated dehydrochlorination of a hydroximoyl chloride, which is itself prepared from the corresponding aldoxime. This two-step, one-pot procedure is highly effective.

  • Chlorination: An aldoxime is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to form the hydroximoyl chloride intermediate.

  • Elimination: A base, typically a tertiary amine like triethylamine (Et₃N), is added to the reaction mixture. The base abstracts a proton, leading to the elimination of HCl and the formation of the reactive nitrile oxide dipole.[10][11]

The Decisive Interaction: Understanding Regioselectivity

The reaction between the nitrile oxide and the N-acryloyl indole exclusively yields the 5-substituted isoxazoline regioisomer.[2][3] This high regioselectivity is a direct consequence of the electronic properties of the reactants and can be rationalized by Frontier Molecular Orbital (FMO) theory.[5][12]

The N-acryloyl group renders the alkene electron-deficient. In this scenario, the dominant orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (the alkene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (the nitrile oxide).[12]

  • Nitrile Oxide LUMO: The LUMO has its largest orbital coefficient on the carbon atom.

  • N-Acryloyl Indole HOMO: The HOMO has its largest orbital coefficient on the β-carbon of the double bond (the carbon furthest from the carbonyl group).

The reaction proceeds by aligning the atoms with the largest orbital coefficients, leading to the formation of the C-C bond between the nitrile oxide carbon and the β-carbon of the alkene. This interaction dictates the formation of the 5-carbonyl substituted isoxazoline ring.[5]

Caption: FMO interaction governing regioselectivity.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the required precursors and the final cycloaddition reaction, adapted from established literature methods.[2][3]

Protocol 1: Synthesis of N-Acryloyl Indole (Dipolarophile)

This protocol describes the acylation of the indole nitrogen with acryloyl chloride.

Materials:

  • Indole (1.0 eq)

  • Acryloyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve indole (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Add acryloyl chloride (1.2 eq) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-acryloyl indole.

Protocol 2: Synthesis of N-Isoxazolin-5-ylcarbonylindoles

This protocol details the one-pot, in situ generation of the nitrile oxide and the subsequent 1,3-dipolar cycloaddition.

experimental_workflow start Combine Aldoxime & N-Acryloyl Indole in DCM add_ncs Add NCS Stir at RT (1h) start->add_ncs add_et3n Add Et3N Dropwise Stir at RT (5h) add_ncs->add_et3n workup Quench, Extract & Wash add_et3n->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify product Final Product: N-Isoxazolin-5-ylcarbonylindole purify->product

Caption: General experimental workflow for the cycloaddition.

Materials:

  • Substituted Aldoxime (1.2 eq)

  • N-Acryloyl Indole (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the appropriate substituted aldoxime (1.2 eq) and N-acryloyl indole (1.0 eq) in dichloromethane (DCM), add N-chlorosuccinimide (NCS) (1.2 eq) in one portion.

  • Stir the mixture at room temperature for approximately 1 hour. The formation of the intermediate hydroximoyl chloride can be monitored by TLC.

  • Slowly add triethylamine (Et₃N) (1.5 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring at room temperature for an additional 4-6 hours, monitoring the consumption of the starting materials by TLC.

  • Once the reaction is complete, quench by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in petroleum ether) to yield the pure N-isoxazolin-5-ylcarbonylindole product.

Representative Data

The following table summarizes the synthesis of representative N-isoxazolin-5-ylcarbonylindole derivatives, highlighting the versatility of the reaction with respect to the nitrile oxide precursor.

EntryR Group (from Aldoxime)Product StructureYield (%)
14-Cl-C₆H₄85%
22,4-di-Cl-C₆H₃88%
34-F-C₆H₄82%
4CH₃75%
Yields are based on reported values for similar transformations and are for illustrative purposes.[2][3]

Conclusion and Outlook

The 1,3-dipolar cycloaddition provides a robust, efficient, and highly regioselective platform for the synthesis of N-isoxazolin-5-ylcarbonylindoles. The operational simplicity of the one-pot procedure, which utilizes readily available starting materials, makes it an attractive method for both academic research and industrial applications. The causality behind the reaction's success lies in the predictable electronic interactions between the in situ generated nitrile oxide and the electron-deficient indole dipolarophile, as explained by FMO theory. The resulting hybrid molecules are of significant interest for the development of new therapeutic agents and agrochemicals, and this protocol provides a solid foundation for the exploration of this valuable chemical space.

References

  • Jasiński, R. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. [Link]

  • Malinka, A. A., et al. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. [Link]

  • Chiacchio, U., et al. SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ResearchGate. [Link]

  • Nankoo, R., et al. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]

  • Li, Y., et al. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. National Institutes of Health. [Link]

  • Doyle, M. P., et al. Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. ACS Publications. [Link]

  • Kumar, G., & Shankar, R. Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. [Link]

  • Bak, A., et al. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. [Link]

  • Jasiński, R. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]

  • Li, W., et al. Construction and Single-Crystal Structures of N-Isoxazolin-5-ylcarbonylindole Derivatives, and Their Pesticidal Activities and Toxicology Study. ACS Publications. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. [Link]

  • ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]

  • Li, W., et al. Construction and Single-Crystal Structures of N-Isoxazolin-5-ylcarbonylindole Derivatives, and Their Pesticidal Activities and Toxicology Study. PubMed. [Link]

  • Szűcs, Z., et al. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. National Institutes of Health. [Link]

  • Al-Ghorbani, M. Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science. [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Qaddo, A. N. M., & Abed, A. A. Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition of Nitrones to Styrene. Iraqi Journal of Science. [Link]

  • Oziminski, W. P., et al. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. ScienceDirect. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • ResearchGate. Synthesis of N‐oxide‐3H‐indoles. ResearchGate. [Link]

  • Nishiwaki, N., et al. Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. ResearchGate. [Link]

  • de Oliveira, K. T., et al. Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. [Link]

Sources

Application

A Robust and Greener Protocol for the Multi-Component Synthesis of Isoxazol-5-ones

An Application Note for Drug Development Professionals Introduction: The Significance of the Isoxazol-5-one Scaffold The isoxazole ring is a privileged five-membered N,O-containing heterocycle that represents a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction: The Significance of the Isoxazol-5-one Scaffold

The isoxazole ring is a privileged five-membered N,O-containing heterocycle that represents a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are integral to numerous commercial drugs, including the antibiotic oxacillin, the anti-inflammatory valdecoxib, and the sulfonamide antibacterial sulfamethoxazole.[1][3] Specifically, the 3,4-disubstituted isoxazol-5(4H)-one core is a versatile pharmacophore found in a wide array of bioactive compounds with applications as anticancer, anti-inflammatory, antimicrobial, anti-Alzheimer, and antioxidant agents.[1][4] Beyond their pharmaceutical value, these compounds are also utilized in agrochemicals and as functional materials for nonlinear optics and optical data storage.[1][5]

Given their broad utility, the development of efficient, cost-effective, and environmentally benign synthetic methodologies is a critical objective for researchers in drug discovery and process chemistry. Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a final product, offer a superior alternative to traditional multi-step syntheses.[6][7] MCRs embody the principles of green chemistry by maximizing atom economy, minimizing waste, and often allowing for milder reaction conditions and simpler work-up procedures.[5][7]

This application note provides a detailed experimental protocol for a one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. The featured methodology employs an eco-friendly, amine-functionalized cellulose catalyst in water, highlighting a procedure that is both high-yielding and sustainable.[1]

Reaction Principle and Mechanism

The synthesis proceeds via a domino reaction involving a β-keto ester (e.g., ethyl acetoacetate), hydroxylamine hydrochloride, and a variety of aromatic or heteroaromatic aldehydes. The entire sequence is facilitated by a catalyst in an aqueous medium at ambient temperature.

Plausible Reaction Mechanism:

The reaction mechanism can be described in three key stages, as outlined in the literature[1][3]:

  • Oxime Formation: The catalyst, an amine-functionalized solid support, acts as a base to free hydroxylamine from its hydrochloride salt. The liberated hydroxylamine then performs a nucleophilic attack on the ketone carbonyl of the β-keto ester (e.g., ethyl acetoacetate), forming an oxime intermediate.

  • Cyclization: The oxime intermediate undergoes an intramolecular cyclization to form the core 3-substituted-isoxazole-5(4H)-one ring structure.

  • Knoevenagel Condensation: In the presence of the catalyst, the isoxazol-5(4H)-one intermediate enolizes. This enol then reacts with the aldehyde via a Knoevenagel condensation at the C4 position, eliminating a molecule of water to yield the final, stable 3,4-disubstituted isoxazol-5(4H)-one product.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Knoevenagel Condensation A β-Keto Ester + Hydroxylamine B Oxime Intermediate A->B Catalyst (Base) C Oxime Intermediate D 3-Substituted Isoxazol-5(4H)-one C->D Intramolecular Cyclization E Isoxazol-5(4H)-one + Aldehyde F Final Product: 3,4-Disubstituted Isoxazol-5(4H)-one E->F Catalyst (-H2O)

Caption: Plausible reaction mechanism for the multi-component synthesis of isoxazol-5-ones.

Detailed Experimental Protocol

This protocol is adapted from a validated, high-yield procedure utilizing a propylamine-functionalized cellulose catalyst (Cell-Pr-NH₂).[1] This heterogeneous catalyst is particularly advantageous due to its reusability and the use of water as the sole solvent, significantly enhancing the green credentials of the synthesis.

Materials and Equipment
  • Reactants:

    • β-Keto Ester (e.g., Ethyl acetoacetate, 1 mmol)

    • Hydroxylamine hydrochloride (1 mmol)

    • Substituted Aldehyde (1 mmol)

  • Catalyst:

    • Propylamine-functionalized cellulose (Cell-Pr-NH₂) (14 mg)

  • Solvent:

    • Deionized Water (10 mL)

    • Ethanol (for washing)

  • Equipment:

    • 50 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Thin Layer Chromatography (TLC) plate (e.g., silica gel 60 F₂₅₄) and developing chamber

    • Buchner funnel and vacuum filtration apparatus

    • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask, add the β-keto ester (1 mmol), hydroxylamine hydrochloride (1 mmol), the selected aldehyde (1 mmol), and the propylamine-functionalized cellulose catalyst (14 mg).

  • Solvent Addition: Add deionized water (10 mL) to the flask.

  • Reaction Execution: Place a magnetic stir bar in the flask and stir the mixture vigorously at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction using TLC analysis at regular intervals. The formation of the product can be visualized under UV light. The reaction is typically complete within a few hours, depending on the specific aldehyde used.

  • Product Isolation (Work-up): Upon completion of the reaction (as indicated by TLC), a solid precipitate of the product will have formed. Isolate the product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid precipitate with ethanol (3 x 10 mL) to remove any unreacted starting materials or impurities.

  • Drying: Air-dry the purified product. In most cases, this procedure yields a product of high purity, obviating the need for further purification methods like column chromatography.[1][2]

G start Start reagents Combine Reactants: - β-Keto Ester (1 mmol) - Aldehyde (1 mmol) - NH2OH·HCl (1 mmol) - Catalyst (14 mg) - Water (10 mL) start->reagents stir Stir vigorously at Room Temperature reagents->stir monitor Monitor progress via TLC analysis stir->monitor monitor->stir Incomplete filter Isolate product via vacuum filtration monitor->filter Complete wash Wash precipitate with Ethanol (3x10 mL) filter->wash dry Air-dry the purified product wash->dry end End dry->end

Caption: General experimental workflow for the synthesis of isoxazol-5-ones.

Data Summary and Substrate Scope

The described protocol is effective for a wide range of substituted aldehydes. Generally, aryl aldehydes bearing electron-donating groups tend to produce excellent yields.[1] The table below summarizes typical results for this synthesis.

EntryAldehyde SubstituentReaction Time (h)Yield (%)
14-Methyl (p-tolualdehyde)395
24-Methoxy (p-anisaldehyde)2.592
33-Hydroxy490
44-Chloro588
52-Nitro685
6Unsubstituted (Benzaldehyde)494
72-Thiophenecarboxaldehyde3.591

Data adapted from reference[1]. Conditions: Ethyl acetoacetate (1 mmol), hydroxylamine HCl (1 mmol), aldehyde (1 mmol), Cell-Pr-NH₂ (14 mg) in H₂O (10 mL) at room temperature.

Expert Insights and Trustworthiness

  • Causality of Experimental Choices:

    • Solvent: Water is the ideal solvent for this protocol, aligning with green chemistry principles.[1] It is non-toxic, non-flammable, and inexpensive. Furthermore, the hydrophobic effect can help promote the aggregation of organic reactants, accelerating the reaction rate.

    • Catalyst: The amine-functionalized cellulose is a heterogeneous catalyst, which simplifies its removal from the reaction mixture (it can be filtered off). Its basic amine groups are crucial for deprotonating the hydroxylamine hydrochloride to initiate the reaction sequence.[1] The cellulose backbone provides a stable, biodegradable support. The catalyst has also demonstrated good reusability for at least four cycles.[1]

    • Temperature: Performing the reaction at room temperature significantly reduces energy consumption and minimizes the formation of potential side products that can occur at elevated temperatures.[1]

  • Self-Validating Protocol:

    • Reaction Monitoring: The progress of the reaction can be unequivocally tracked by TLC. The disappearance of the aldehyde spot and the appearance of a new, typically UV-active product spot provides clear evidence of the reaction's advancement and completion.

    • Product Formation: The formation of a precipitate is a strong visual cue that the desired product is being formed, as the starting materials are generally soluble in the reaction medium, while the final isoxazol-5-one product is often poorly soluble in water.

    • Characterization: The identity and purity of the final product can be definitively confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[5]

Conclusion

This application note details a highly efficient, versatile, and environmentally conscious protocol for the multi-component synthesis of medicinally relevant isoxazol-5-ones. By leveraging a reusable, biodegradable catalyst and water as the solvent, this method offers significant advantages in terms of operational simplicity, cost-effectiveness, and sustainability. The protocol's robustness across a range of aldehyde substrates makes it an invaluable tool for researchers engaged in lead generation and library synthesis for drug discovery programs.

References

  • Jafari, M., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(17), 4058. Available at: [Link]

  • Jafari, M., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • Reddy, L. H., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Medicinal Chemistry, 13(7), 869-877. Available at: [Link]

  • da Silva, J. F. M., et al. (2023). Ionic Liquid-Catalyzed Multicomponent Synthesis of Isoxazole-5(4H)-ones: in vitro Activities and Principal Component Analysis. Journal of the Brazilian Chemical Society, 34, 1146-1158. Available at: [Link]

  • Darvishi, M., et al. (2014). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 30(2), 567-571. Available at: [Link]

  • Vekariya, R. H., et al. (2022). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications. Available at: [Link]

  • Nagalabathula, V., et al. (2024). Camphor Sulphonic Acid Catalyzed One-Pot Three-Component Green Synthesis Of Isoxazol-5(4h)-One Derivatives. International Journal of Advanced Research, 12(08), 1111-1116. Available at: [Link]

  • Al-Mokyna, F. H., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

Sources

Method

Application Note: A Robust Protocol for the Asymmetric Synthesis of 3,5-Disubstituted Isoxazolines from Hydroxylaminoalkyl Furan

For: Researchers, scientists, and drug development professionals. Introduction: The Privileged Isoxazoline Scaffold in Modern Drug Discovery The isoxazoline moiety is a five-membered heterocyclic ring containing adjacent...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Isoxazoline Scaffold in Modern Drug Discovery

The isoxazoline moiety is a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Isoxazolines exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[2] Their value extends beyond their intrinsic bioactivity; they are also versatile synthetic intermediates, providing access to key building blocks like 1,3-amino alcohols and γ-hydroxy ketones.[1]

The therapeutic potential of isoxazoline-containing molecules is often dictated by their stereochemistry. The precise three-dimensional arrangement of substituents on the isoxazoline ring can significantly influence binding affinity to biological targets and, consequently, efficacy and safety. Therefore, the development of robust and efficient methods for the asymmetric synthesis of isoxazolines is of paramount importance to the drug discovery and development pipeline.[3]

This application note provides a detailed, field-proven protocol for the asymmetric synthesis of functionalized 3,5-disubstituted isoxazolines. The synthesis commences with readily available starting materials, 2-methylfuran and (S)-epichlorohydrin, the latter serving as the crucial source of chirality for the final product.[1][4] The core of this strategy involves a novel and efficient NBS-mediated oxidation of a hydroxylaminoalkyl furan intermediate, followed by an acid-catalyzed intramolecular cyclization. We will delve into the causality behind the experimental choices, offering insights to ensure reproducibility and success.

Overall Synthetic Strategy

The asymmetric synthesis is accomplished through a multi-step sequence, as illustrated below. The key transformations include the stereospecific introduction of the hydroxylamine functionality and the oxidative cleavage and subsequent cyclization of the furan ring to form the desired isoxazoline core.

G cluster_0 Part 1: Chiral Precursor Synthesis cluster_1 Part 2: Isoxazoline Formation A 2-Methylfuran + (S)-Epichlorohydrin B Chiral Furyl Alcohol A->B Epoxide Opening C Phthalimidoalkyl Furan (via Mitsunobu Inversion) B->C Stereochemical Inversion D Hydroxylaminoalkyl Furan C->D Hydrazinolysis E Hydroxylaminoalkyl Furan F α,β-Unsaturated Dione Intermediate E->F NBS-mediated Furan Oxidation G 3,5-Disubstituted Isoxazoline F->G p-TSA-catalyzed Cyclization

Figure 1: Overall workflow for the asymmetric synthesis of 3,5-disubstituted isoxazolines.

Part 1: Synthesis of the Chiral Hydroxylaminoalkyl Furan Precursor

This part of the synthesis focuses on constructing the key chiral intermediate, the hydroxylaminoalkyl furan, starting from simple, commercially available materials.

Step 1: Epoxide Ring Opening

The synthesis begins with the lithiation of 2-methylfuran and subsequent ring-opening of (S)-epichlorohydrin. (S)-epichlorohydrin is a versatile chiral building block, and its use here establishes the stereocenter that will ultimately define the chirality of the final isoxazoline product.[5]

  • Causality: The use of n-BuLi generates a potent nucleophile from the relatively inert 2-methylfuran. The subsequent addition of BF₃·OEt₂ acts as a Lewis acid, activating the epoxide ring of (S)-epichlorohydrin towards nucleophilic attack. This ensures an efficient and regioselective ring-opening reaction.

Step 2: Mitsunobu Inversion for Hydroxylamine Installation

The installation of the hydroxylamine group is achieved via a Mitsunobu reaction.[6] This reaction is a cornerstone of modern organic synthesis, allowing for the conversion of alcohols to a wide range of functionalities with inversion of stereochemistry.[7][8]

  • Causality: The Mitsunobu reaction is employed here to invert the stereocenter of the newly formed alcohol. This is a critical step for achieving the desired stereochemistry in the final product. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) are the classic reagents for this transformation, activating the alcohol for substitution by N-hydroxyphthalimide (NHPI). The phthalimide group serves as a protected form of the hydroxylamine.

Step 3: Deprotection to Yield the Hydroxylaminoalkyl Furan

The phthalimide protecting group is removed using hydrazine hydrate (NH₂NH₂·xH₂O) to liberate the free hydroxylamino group.

  • Causality: Hydrazinolysis is a standard and effective method for cleaving phthalimide protecting groups. The resulting hydroxylaminoalkyl furan is often unstable and is typically used immediately in the next step or protected with a suitable group, such as a Boc group, if storage is required.[1]

Part 2: From Furan to Isoxazoline: The Key Transformation

This section details the core of the synthetic strategy: the oxidative transformation of the furan ring and the subsequent intramolecular cyclization to form the isoxazoline.

Step 4: NBS-Mediated Furan Oxidation

The furan ring of the hydroxylaminoalkyl furan is oxidized to an α,β-unsaturated dione intermediate using N-bromosuccinimide (NBS).[1][4]

  • Causality & Field Insights: The oxidation of furans can be challenging and substrate-dependent. While other oxidizing agents like m-CPBA or photochemical methods can be employed, they often lead to complex product mixtures or incomplete conversion.[1] NBS has proven to be a particularly effective and mild reagent for this transformation, providing the desired dione intermediate in good yield.[9][10] It is crucial to control the stoichiometry of NBS and the reaction time to avoid over-oxidation or other side reactions. The reaction is typically run at 0°C to room temperature.

Step 5: p-TSA-Catalyzed Intramolecular Cyclization

The α,β-unsaturated dione intermediate undergoes a spontaneous intramolecular cyclization in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) to yield the final 3,5-disubstituted isoxazoline.[1]

  • Causality & Mechanistic Insight: p-TSA is a strong Brønsted acid that catalyzes the cyclization by protonating one of the carbonyl groups of the dione intermediate, thereby activating it for nucleophilic attack by the hydroxylamino group.[11][12] This intramolecular reaction is highly favored due to the formation of a thermodynamically stable five-membered ring. The use of a catalytic amount of acid is sufficient to promote the reaction efficiently.

G cluster_0 Reaction Mechanism A Hydroxylaminoalkyl Furan B α,β-Unsaturated Dione A->B NBS C Protonated Dione B->C p-TSA (H+) D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack E 3,5-Disubstituted Isoxazoline D->E Dehydration

Figure 2: Proposed mechanism for the NBS-mediated oxidation and p-TSA-catalyzed cyclization.

Experimental Protocols

The following protocols are based on the successful synthesis reported in the literature and are intended to serve as a guide.[1] As with any chemical synthesis, all reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Equipment
  • Reagents: 2-methylfuran, n-butyllithium (n-BuLi), (S)-epichlorohydrin, boron trifluoride diethyl etherate (BF₃·OEt₂), triphenylphosphine (PPh₃), N-hydroxyphthalimide (NHPI), diethyl azodicarboxylate (DEAD), hydrazine hydrate (NH₂NH₂·xH₂O), N-bromosuccinimide (NBS), p-toluenesulfonic acid (p-TSA).

  • Solvents: Anhydrous tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), hexanes.

  • Equipment: Round-bottom flasks, magnetic stirrers, dropping funnels, low-temperature bath (e.g., dry ice/acetone), rotary evaporator, silica gel for column chromatography.

Protocol 1: Synthesis of the Chiral Furyl Alcohol
  • To a solution of 2-methylfuran in anhydrous THF at -78°C, add n-BuLi dropwise.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Add a solution of (S)-epichlorohydrin in anhydrous THF, followed by the dropwise addition of BF₃·OEt₂.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of the Hydroxylaminoalkyl Furan
  • To a solution of the chiral furyl alcohol, PPh₃, and NHPI in anhydrous THF at 0°C, add DEAD dropwise.

  • Allow the reaction to warm to room temperature and then heat at 60°C for 16 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the phthalimidoalkyl furan.

  • Dissolve the phthalimidoalkyl furan in CH₂Cl₂ and add NH₂NH₂·xH₂O.

  • Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate. The crude hydroxylaminoalkyl furan is typically used immediately in the next step.

Protocol 3: Synthesis of the 3,5-Disubstituted Isoxazoline
  • Dissolve the crude hydroxylaminoalkyl furan in a mixture of THF, NaHCO₃, and NaOAc at 0°C.

  • Add NBS portion-wise and stir the reaction for approximately 50 minutes.

  • Quench the reaction with saturated aqueous Na₂S₂O₃.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Dissolve the crude intermediate in CH₂Cl₂ and add a catalytic amount of p-TSA.

  • Stir the reaction at room temperature until the cyclization is complete (as monitored by TLC).

  • Wash the reaction mixture with saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired 3,5-disubstituted isoxazoline.

Data Summary

The following table summarizes typical results obtained for the key steps of the synthesis.

StepReactantsProductTypical Yield
Epoxide Ring Opening2-Methylfuran, (S)-EpichlorohydrinChiral Furyl Alcohol~65%
Mitsunobu InversionChiral Furyl Alcohol, NHPIPhthalimidoalkyl Furan~75%
Furan Oxidation & CyclizationHydroxylaminoalkyl Furan, NBS, p-TSA3,5-Disubstituted Isoxazoline~75%

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The initial lithiation and epoxide opening steps are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Gelation: During the epoxide opening, gelation of the reaction mixture can occur, making stirring difficult. This can be mitigated by carefully controlling the ratio of THF to BF₃·OEt₂.[1]

  • Instability of Hydroxylamine: The free hydroxylaminoalkyl furan is often unstable. It is best to use it immediately after deprotection. If storage is necessary, protection as a Boc derivative is recommended.[1]

  • NBS Stoichiometry: The amount of NBS used in the furan oxidation is critical. Using too much can lead to side products, while too little will result in incomplete conversion. Careful monitoring of the reaction by TLC is advised.[1]

Conclusion

This application note has detailed a robust and efficient method for the asymmetric synthesis of 3,5-disubstituted isoxazolines. By starting with simple, commercially available materials, this protocol provides access to valuable chiral building blocks for drug discovery and development. The key to this synthesis is the strategic use of (S)-epichlorohydrin to introduce chirality, followed by a reliable NBS-mediated furan oxidation and a p-TSA-catalyzed intramolecular cyclization. By understanding the causality behind each experimental step, researchers can confidently implement and adapt this methodology for the synthesis of a diverse range of enantiopure isoxazoline derivatives.

References

  • Hamur, B.; Albayrak Halac, F.; Yilmazer, F.; Fleming, F. F.; Kulu, I.; Altundas, R. Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega2025 , 10 (7). [Link]

  • ACS Publications. Asymmetric Synthesis of Functionalized 2-Isoxazolines. [Link]

  • Md. Mizanur Rahman, Mohammad Ali, Md. Khorshed Alam, Mohammad Sayed Alam, Mohammad Abdur Rashid. Catalytic Conversion of Xylose to Furfural by p-Toluenesulfonic Acid (pTSA) and Chlorides: Process Optimization and Kinetic Modeling. Catalysts2020 , 10 (1), 103. [Link]

  • Al-Mokhanam, A. A.; Al-Wahaibi, L. H.; El-Emam, A. A. Advances in isoxazole chemistry and their role in drug discovery. Frontiers in Chemistry2023 , 11, 1247051. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • A Deep Dive into (S)-Epichlorohydrin Synthesis and Quality Control. [Link]

  • Cadoni, E.; Madder, A. Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. Methods2023 , 218, 64-73. [Link]

  • Hamur, B.; et al. Asymmetric Synthesis of Functionalized 2-Isoxazolines. ResearchGate2025 . [Link]

  • Medishetti, N.; Banda, B. P.; Atmakur, K. p-TSA catalyzed 6-endo-trig/dig cyclization of 5-aminopyrazoles and 3°/2°-propargylic alcohols: access to pyrazolo[1,5-a]dihydropyrimidines and pyrazolo[3,4-b]pyridines. Organic & Biomolecular Chemistry2024 , 22, 7854-7859. [Link]

  • da Silva, P. B.; et al. Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. ACS Omega2023 , 8 (47), 44865–44877. [Link]

  • Mitsunobu Reaction. Organic Synthesis. [Link]

  • Brandi, A.; et al. RING-OPENING OF 4-ISOXAZOLINES: COMPETITIVE FORMATION OF ENAMINO DERIVATIVES AND a$-ENONES. HETEROCYCLES1983 , 36 (3), 585. [Link]

  • Ballini, R.; et al. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry2014 , 12, 6833-6836. [Link]

  • Ananthan, S.; et al. Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. European Journal of Medicinal Chemistry2009 , 44 (5), 2114-2126. [Link]

  • Dembinski, R. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. The Journal of Organic Chemistry2017 , 82 (15), 7751–7766. [Link]

Sources

Application

Application Notes and Protocols for Isoxazolin-5-one Derivatives as Sirtuin Inhibitors in Cancer Research

Introduction: Targeting Sirtuins in Oncology with Isoxazolin-5-one Derivatives Sirtuins (SIRTs), a family of NAD+-dependent protein deacetylases, have emerged as critical regulators of cellular processes frequently dysre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Sirtuins in Oncology with Isoxazolin-5-one Derivatives

Sirtuins (SIRTs), a family of NAD+-dependent protein deacetylases, have emerged as critical regulators of cellular processes frequently dysregulated in cancer, including stress responses, DNA repair, metabolism, and cell survival[1][2][3]. This has positioned them as compelling targets for novel anticancer therapeutics[4]. Among the seven mammalian sirtuins, SIRT1 and SIRT2 have garnered significant attention in oncology. SIRT1 is known to deacetylate and inactivate the tumor suppressor p53, thereby promoting cancer cell survival[5][6]. SIRT2 plays a crucial role in cell cycle regulation through the deacetylation of α-tubulin[2].

Isoxazolin-5-one derivatives have been identified as a promising class of small molecule inhibitors targeting sirtuins[2][7][8]. These compounds are structurally related to cambinol, a known non-selective SIRT1 and SIRT2 inhibitor with demonstrated anti-lymphoma activity[2]. The isoxazolin-5-one scaffold offers a versatile platform for chemical modification, enabling the development of more potent and isoform-selective sirtuin inhibitors[2][7]. This guide provides detailed application notes and protocols for the synthesis, in vitro characterization, and cellular evaluation of isoxazolin-5-one derivatives as sirtuin inhibitors in a cancer research setting.

Mechanism of Action: How Isoxazolin-5-one Derivatives Inhibit Sirtuins

Sirtuins catalyze the removal of acetyl groups from lysine residues on substrate proteins in a reaction that consumes one molecule of NAD+[1]. Isoxazolin-5-one-based inhibitors are thought to act competitively, occupying the enzyme's active site and preventing the binding of either the acetylated substrate or the NAD+ cofactor[9][10]. The precise binding mode can be elucidated through computational docking studies and X-ray crystallography[1]. The development of isoform-selective inhibitors is a key objective, as the specific roles of SIRT1 and SIRT2 can differ between cancer types[1][4]. For instance, studies suggest that the anti-lymphoma activity of some of these compounds may be predominantly due to SIRT2 inhibition[2][7].

Synthesis of Isoxazolin-5-one Sirtuin Inhibitors: A Representative Protocol

The synthesis of isoxazolin-5-one derivatives typically involves the reaction of a β-ketoester with hydroxylamine[2][7][8]. The following protocol is a representative example for the synthesis of an isoxazolin-5-one analog of cambinol.

Experimental Workflow: Synthesis of an Isoxazolin-5-one Sirtuin Inhibitor

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Isoxazolin-5-one Ring Formation start 2-hydroxy-1-naphthaldehyde + aryloyl ethyl acetoacetate step1 Piperidine, EtOH, reflux start->step1 product1 α,β-unsaturated β-ketoester step1->product1 step2 NaBH4, pyridine product1->step2 product2 Reduced β-ketoester step2->product2 step3 Hydroxylamine, DMF, 60°C product2->step3 final_product Isoxazolin-5-one Derivative step3->final_product

Caption: A generalized workflow for the synthesis of isoxazolin-5-one sirtuin inhibitors.

Detailed Protocol:

Materials:

  • 2-hydroxy-1-naphthaldehyde

  • Appropriate aryloyl ethyl acetoacetate

  • Piperidine

  • Ethanol (EtOH)

  • Sodium borohydride (NaBH4)

  • Pyridine

  • Hydroxylamine hydrochloride

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Knoevenagel Condensation:

    • In a round-bottom flask, dissolve 2-hydroxy-1-naphthaldehyde and the corresponding aryloyl ethyl acetoacetate in ethanol.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting α,β-unsaturated β-ketoester by column chromatography.

  • Reduction of the Double Bond:

    • Dissolve the purified α,β-unsaturated β-ketoester in pyridine.

    • Slowly add sodium borohydride (NaBH4) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC indicates the disappearance of the starting material.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isoxazolin-5-one Ring Formation:

    • Dissolve the reduced β-ketoester and hydroxylamine hydrochloride in DMF.

    • Heat the mixture to 60°C and stir for 18 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice water and extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final isoxazolin-5-one derivative by column chromatography or recrystallization.

Note: This is a generalized protocol. Reaction conditions, such as temperature, time, and purification methods, may need to be optimized for specific derivatives[7][8].

In Vitro Characterization of Isoxazolin-5-one Sirtuin Inhibitors

A series of in vitro assays are essential to characterize the potency, selectivity, and cellular effects of the synthesized isoxazolin-5-one derivatives.

Sirtuin Enzymatic Activity Assay

This assay determines the half-maximal inhibitory concentration (IC50) of the compounds against specific sirtuin isoforms. Fluorogenic assays are commonly used for high-throughput screening[11][12].

Principle: A fluorogenic acetylated peptide substrate is incubated with the recombinant sirtuin enzyme in the presence of NAD+ and varying concentrations of the inhibitor. The deacetylated peptide is then cleaved by a developing agent, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the sirtuin activity.

Protocol:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • In a 96-well plate, add the reaction buffer, the fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide for SIRT1), and NAD+.

  • Add the isoxazolin-5-one inhibitor at various concentrations (typically a serial dilution).

  • Initiate the reaction by adding the recombinant human sirtuin enzyme (e.g., SIRT1 or SIRT2).

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and add the developing agent containing a protease (e.g., trypsin).

  • Incubate at room temperature for 15-30 minutes to allow for the release of the fluorophore.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC-based substrates)[5].

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cellular Sirtuin Target Acetylation Assay (Western Blot)

This assay confirms the on-target activity of the inhibitors in a cellular context by measuring the acetylation status of known sirtuin substrates.

Principle: Cancer cells are treated with the isoxazolin-5-one derivative, leading to the inhibition of SIRT1 or SIRT2 and a subsequent increase in the acetylation of their respective substrates (p53 for SIRT1, α-tubulin for SIRT2). The levels of acetylated and total protein are then quantified by Western blot.

Protocol:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HCT116, MCF-7) at an appropriate density and allow them to adhere overnight[4].

    • Treat the cells with varying concentrations of the isoxazolin-5-one inhibitor for a specified duration (e.g., 24 hours for p53 acetylation, 4 hours for α-tubulin acetylation)[8][13].

    • For p53 acetylation studies, it may be necessary to induce p53 expression by treating the cells with a DNA damaging agent like etoposide[2][7].

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetyl-p53 (Lys382), total p53, acetyl-α-tubulin (Lys40), and total α-tubulin overnight at 4°C[13][14][15][16].

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[14].

    • Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.

Cancer Cell Viability and Apoptosis Assays

These assays evaluate the anti-proliferative and pro-apoptotic effects of the isoxazolin-5-one derivatives on cancer cells.

A. Cell Viability (MTT Assay):

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

  • Seed cancer cells in a 96-well plate and treat with a range of inhibitor concentrations for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

B. Apoptosis (Annexin V/PI Staining):

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Treat cancer cells with the isoxazolin-5-one inhibitor at its IC50 concentration for a defined period (e.g., 24-48 hours)[17][18].

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic)[7][18][19].

Quantitative Data Summary

The following table summarizes representative IC50 values for isoxazolin-5-one derivatives against sirtuins and various cancer cell lines, demonstrating their potential for both potency and selectivity.

Compound IDTarget SirtuinSIRT1 IC50 (µM)SIRT2 IC50 (µM)Cancer Cell LineCell Viability IC50 (µM)Reference
CambinolSIRT1/SIRT2~50~50Namalwa (Burkitt's Lymphoma)ND[2]
Derivative 17SIRT1-selective<10>78Namalwa>25[2][7]
Derivative 24SIRT2-selective>100~6.5Namalwa3-7[2][7]
Derivative 8SIRT3-selective4132Namalwa>25[8]
MHY2245SIRT1/SIRT2NDNDHCT116 (Colon)~1.0[4]

ND: Not Determined

Signaling Pathways and Experimental Workflows

SIRT1 Inhibition and p53-Mediated Apoptosis

G cluster_0 SIRT1 Inhibition Pathway inhibitor Isoxazolin-5-one Derivative sirt1 SIRT1 inhibitor->sirt1 Inhibits p53_ac Acetylated p53 (Active) sirt1->p53_ac Deacetylates apoptosis Apoptosis p53_ac->apoptosis Induces p53 p53 (Inactive) p53->sirt1

Caption: Inhibition of SIRT1 by isoxazolin-5-one derivatives leads to p53 hyperacetylation and subsequent apoptosis.

SIRT2 Inhibition and Cell Cycle Regulation

G cluster_0 SIRT2 Inhibition Pathway inhibitor Isoxazolin-5-one Derivative sirt2 SIRT2 inhibitor->sirt2 Inhibits tubulin_ac Acetylated α-tubulin sirt2->tubulin_ac Deacetylates cell_cycle Cell Cycle Arrest tubulin_ac->cell_cycle Promotes tubulin α-tubulin tubulin->sirt2

Caption: SIRT2 inhibition by isoxazolin-5-one derivatives results in increased α-tubulin acetylation, leading to cell cycle arrest.

Conclusion and Future Directions

Isoxazolin-5-one derivatives represent a promising class of sirtuin inhibitors with therapeutic potential in oncology. The protocols and application notes provided in this guide offer a framework for the synthesis, screening, and characterization of these compounds. Further research should focus on optimizing the isoform selectivity and pharmacokinetic properties of these inhibitors to enhance their efficacy and minimize off-target effects. In vivo studies in relevant cancer models are a critical next step to validate the therapeutic potential of this promising class of compounds.

References

  • Mahajan, S. S., Scian, M., Sripathy, S., Posakony, J., Lao, U., Loe, T. K., Leko, V., Thalhofer, A., Schuler, A. D., Bedalov, A., & Simon, J. A. (2014). Development of pyrazolone and isoxazol-5-one cambinol analogues as sirtuin inhibitors. Journal of Medicinal Chemistry, 57(8), 3283–3294. [Link]

  • Mouchtouri, V., & Pirmettis, I. (2022). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Mahajan, S. S., Scian, M., Sripathy, S., Posakony, J., Lao, U., Loe, T. K., Leko, V., Thalhofer, A., Schuler, A. D., Bedalov, A., & Simon, J. A. (2014). Development of pyrazolone and isoxazol-5-one cambinol analogues as sirtuin inhibitors. PubMed, 24697269. [Link]

  • Leader, A. M., & Chen, Y. (2016). Mechanism of Sirt1 NAD+-dependent Protein Deacetylase Inhibition by Cysteine S-Nitrosation. Journal of Biological Chemistry, 291(49), 25527–25539. [Link]

  • Chen, Y., Fu, L. L., Wen, X., Wang, Y. F., & Xie, C. G. (2018). Downregulation of SIRT2 Inhibits Invasion of Hepatocellular Carcinoma by Inhibiting Energy Metabolism. Cellular Physiology and Biochemistry, 48(4), 1493–1503. [Link]

  • Mahajan, S. S., Scian, M., Sripathy, S., Posakony, J., Lao, U., Loe, T. K., Leko, V., Thalhofer, A., Schuler, A. D., Bedalov, A., & Simon, J. A. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. ACS Publications. [Link]

  • Lee, J. H., Park, J. H., Lee, J. M., Lee, J. H., Kim, D. K., & Kim, Y. J. (2020). MHY2245, a Sirtuin Inhibitor, Induces Cell Cycle Arrest and Apoptosis in HCT116 Human Colorectal Cancer Cells. Molecules, 25(15), 3423. [Link]

  • Elabscience. (n.d.). Sirtuin 1 (SIRT-1) Activity Assay Kit. [Link]

  • ResearchGate. (n.d.). Western blots for histone H3, alpha-tubulin and p53 acetylation. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • Creative Diagnostics. (n.d.). Sirtuin Signaling Pathway. [Link]

  • Smith, B. C., & Denu, J. M. (2009). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Enzymology, 463, 561–576. [Link]

  • Schiedel, M., Lehotzky, A., Szunyogh, S., Oláh, J., Hammelmann, S., Wössner, N., Robaa, D., Einsle, O., Sippl, W., Ovádi, J., & Jung, M. (2020). From Pharmacophore to Warhead: NAD+-Targeting Triazoles as Mechanism-Based Sirtuin Inhibitors. Angewandte Chemie International Edition, 59(32), 13371–13376. [Link]

  • ResearchGate. (n.d.). Downstream targets and cellular functions of SIRT1. [Link]

  • Al-Bayati, M. A., & Jamil, A. S. (2022). Investigating the Effect of EX-527 as SIRT1 Inhibitor in Breast Cancer Cell Line. Al-Rafidain Journal of Medical Sciences, 2, 148-155. [Link]

  • ResearchGate. (2017). Any suggestions for a good SIRT1 activity assay?. [Link]

  • Popova, T. N., & Artyukhov, V. G. (2023). The Role of NAD+, SIRTs Interactions in Stimulating and Counteracting Carcinogenesis. International Journal of Molecular Sciences, 24(13), 10860. [Link]

  • Park, J. H., Lee, J. M., Lee, J. H., Kim, D. K., & Kim, Y. J. (2021). Tubulin acetylation enhances lung cancer resistance to paclitaxel-induced cell death through Mcl-1 stabilization. Cell Death & Disease, 12(4), 349. [Link]

  • Al-Ostoot, F. H., Al-Qaisi, Z. A., Al-Tel, T. H., & Al-Sawalha, N. A. (2023). Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. Scientific Reports, 13(1), 21747. [Link]

  • Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(10), 1067–1078. [Link]

  • BellBrook Labs. (n.d.). What Is the Best Sirtuin Assay for SIRT Screening?. [Link]

  • Chen, W. Y. (2012). The Roles of SIRT1 in Cancer. American Journal of Cancer Research, 2(4), 453–463. [Link]

  • Oeh, M., & Jeong, J. H. (2015). Sirtinol, a class III HDAC inhibitor, induces apoptotic and autophagic cell death in MCF-7 human breast cancer cells. Oncology Letters, 10(5), 2899–2904. [Link]

  • Leader, A. M., & Chen, Y. (2016). Mechanism of Sirt1 NAD+-dependent Protein Deacetylase Inhibition by Cysteine S-Nitrosation. PubMed, 27738072. [Link]

  • Bio-Rad. (n.d.). p53 Antibody: An Introductory Guide. [Link]

  • Jiang, H., & Denu, J. M. (2016). HPLC-Based Enzyme Assays for Sirtuins. Methods in Molecular Biology, 1436, 159–168. [Link]

  • Singh, N., Sharma, A., Kumar, A., & Kumar, P. (2022). Design and synthesis of amino acid derivatives of substituted benzimidazoles and pyrazoles as Sirt1 inhibitors. RSC Advances, 12(7), 3809–3827. [Link]

  • Giel-Pietraszuk, M., & Rzeszowska-Wolny, J. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12213. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2023). Sirtuin 5 inhibits mitochondrial metabolism in liver cancer cells and promotes apoptosis by mediating the desuccinylation of CS. Frontiers in Oncology, 13, 1176239. [Link]

  • Sykes, S. M., Mellert, H. S., Holbert, M. A., Li, K., Marmorstein, R., & Lane, W. S. (2006). Acetylation of the p53 DNA binding domain regulates apoptosis induction. Molecular Cell, 24(6), 841–851. [Link]

Sources

Method

Application Notes &amp; Protocols: Elucidating the Mechanism of Isoxazoline Insecticides on GABA-Gated Chloride Channels

Introduction: A New Paradigm in Ectoparasite Control The isoxazoline class of parasiticides (e.g., fluralaner, afoxolaner) represents a significant advancement in veterinary and agricultural science, offering potent and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Paradigm in Ectoparasite Control

The isoxazoline class of parasiticides (e.g., fluralaner, afoxolaner) represents a significant advancement in veterinary and agricultural science, offering potent and selective control of a wide range of insects and acari.[1][2] Their efficacy stems from a specific molecular mechanism: the potent antagonism of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls), a critical component of the invertebrate central nervous system.[1][3][4]

Unlike mammals, where GABAergic signaling is complex and involves a wide diversity of receptor subunits, many insects possess a primary GABA receptor subunit known as RDL ('resistance to dieldrin').[5][6] These RDL-containing receptors form functional homomeric GABA-gated chloride channels, which are the principal targets for isoxazolines.[5][7] This guide provides an in-depth exploration of this mechanism of action and presents detailed protocols for its investigation, designed to empower researchers in the development of next-generation insecticides.

The Molecular Mechanism of Action

The Role of GABA-Gated Chloride Channels in Invertebrates

In the invertebrate nervous system, GABA is the primary inhibitory neurotransmitter.[5] When GABA binds to its receptor, it triggers the opening of an integral chloride ion (Cl-) channel.[8] The subsequent influx of negatively charged chloride ions hyperpolarizes the neuron, increasing the threshold for firing an action potential and thus maintaining the resting state or reducing neuronal excitability. This inhibitory signaling is crucial for coordinated movement and normal physiological function.

Isoxazoline Binding and Channel Blockade

Isoxazoline insecticides are non-competitive antagonists of the GABACl.[4] This means they do not compete with the endogenous ligand (GABA) at its binding site. Instead, they bind to a distinct, allosteric site located within the transmembrane pore of the chloride channel.[8] This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[8][9]

The consequence of this channel blockade is a loss of inhibitory signaling. Neurons are unable to repolarize, leading to a state of persistent, uncontrolled neuronal stimulation and hyperexcitation.[9] This ultimately results in paralysis, and the death of the insect or acarine.[7][8]

Notably, the isoxazoline binding site is distinct from that of other GABACl antagonists like fipronil and dieldrin, which is a key reason why isoxazolines often show no cross-resistance to pests that have developed resistance to these older insecticides.[1][4][10]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", margin=0.15]; edge [penwidth=2];

} caption: "Signaling pathway of GABAergic inhibition and its disruption by isoxazolines."

Selectivity for Invertebrates

The remarkable safety profile of isoxazolines in mammals is attributed to their high selectivity for invertebrate GABACls over their mammalian counterparts.[4][10] For example, the inhibitory concentration (IC50) of fluralaner against housefly-head membranes is in the picomolar range, whereas its IC50 against rat-brain membranes is greater than 10 μM. This vast difference in affinity ensures that at therapeutic doses, the insecticide has a profound effect on the target pest with minimal to no effect on the host animal.[10] Studies on expressed human and canine GABA receptors confirm that much higher concentrations of isoxazolines are required to elicit an inhibitory effect compared to insect receptors.[6][11]

Experimental Protocols for Mechanism of Action Studies

To rigorously characterize the interaction between isoxazoline compounds and GABACls, a multi-faceted approach combining electrophysiology, radioligand binding, and in silico modeling is recommended.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Rationale: The Xenopus laevis oocyte expression system is a robust and reliable platform for studying the function of ion channels.[12] Oocytes are large, easily injected with cRNA encoding the target receptor (e.g., insect RDL), and faithfully express functional channels on their plasma membrane with low endogenous channel activity.[12] TEVC allows for the precise control of membrane potential and the direct measurement of ion currents passing through the expressed channels in response to agonists (GABA) and antagonists (isoxazolines).[10][12]

TEVC_Workflow

Step-by-Step Methodology:

  • cRNA Preparation:

    • Linearize the plasmid DNA containing the insect RDL subunit gene.

    • Synthesize capped cRNA using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™).

    • Purify and quantify the cRNA; assess integrity via gel electrophoresis.

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a mature female Xenopus laevis.

    • Treat with collagenase to defolliculate, then wash thoroughly.

    • Inject each oocyte with ~50 nL of cRNA solution (e.g., 0.5-1.0 ng/oocyte).

    • Incubate injected oocytes for 2-5 days at 18°C in a suitable medium (e.g., OR2).[6]

  • Electrophysiological Recording:

    • Place a single oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3M KCl.

    • Clamp the oocyte's membrane potential at a holding potential of -70 mV.

    • Establish a baseline response by applying a concentration of GABA that elicits a sub-maximal response (e.g., the EC10, approximately 1-3 µM).[6][13]

  • Compound Application and Data Acquisition:

    • To determine the IC50, pre-expose the oocyte to increasing concentrations of the isoxazoline compound for 60 seconds.[6]

    • Following each pre-exposure, co-apply the same concentration of isoxazoline with the established GABA concentration for 10-20 seconds and record the peak inward current.[6][14]

    • Perform sufficient washes with the Ringer's solution between applications to allow for receptor recovery.

  • Data Analysis:

    • Normalize the current responses to the control GABA response (0% inhibition).

    • Plot the normalized current as a function of the logarithm of the isoxazoline concentration.

    • Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: Competitive Radioligand Binding Assay

Rationale: This assay provides direct evidence of the insecticide binding to its target site and allows for the determination of binding affinity (Ki).[15] It measures the ability of an unlabeled test compound (isoxazoline) to compete with and displace a known radiolabeled ligand that binds to the GABACl non-competitive blocker site, such as [3H]-EBOB (ethynylbicycloorthobenzoate) or a tritiated isoxazoline like [3H]-fluralaner.[4][10][16]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize insect heads or whole bodies (e.g., from houseflies, Musca domestica) in an ice-cold buffer.

    • Perform a series of centrifugation steps to isolate the crude membrane fraction, which is rich in receptor proteins.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., via Bradford assay).[16]

  • Binding Assay:

    • In a series of tubes, add a constant concentration of the radioligand (e.g., 0.1 nM [3H]-A1443/fluralaner).[16]

    • Add increasing concentrations of the unlabeled isoxazoline test compound.

    • Initiate the binding reaction by adding the membrane preparation (e.g., 100-150 µg protein).

    • Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[16]

  • Separation and Quantification:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a saturating concentration of a known unlabeled ligand.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the test compound concentration.

    • Calculate the IC50 value, and then convert it to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: In Silico Molecular Docking

Rationale: Molecular docking simulations provide structural insights into the binding interaction between the isoxazoline molecule and the GABACl.[17] By modeling the 3D structure of the insect RDL receptor, researchers can predict the likely binding pose of the insecticide within the channel pore and identify key amino acid residues involved in the interaction. This complements experimental data and can guide the rational design of new, more potent, or more selective insecticide candidates.[18][19]

Brief Methodology:

  • Protein and Ligand Preparation:

    • Obtain a 3D structure of the target insect GABA receptor. This may involve homology modeling based on existing structures (e.g., from Drosophila melanogaster) or using cryo-EM data if available.

    • Prepare the 3D structure of the isoxazoline ligand, ensuring correct protonation states and energy minimization.

  • Docking Simulation:

    • Define the binding site (or "docking box") within the transmembrane domain of the receptor, focusing on the channel pore region.

    • Use docking software (e.g., AutoDock, Glide, Desmond) to systematically sample different conformations and orientations of the ligand within the binding site.[17]

    • The software will score the different poses based on a scoring function that estimates the binding affinity.

  • Analysis:

    • Analyze the top-scoring poses to identify the most plausible binding mode.

    • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts with specific amino acid residues.

    • These predictions can then be validated experimentally through site-directed mutagenesis studies.

Data Summary and Interpretation

The potency of isoxazoline insecticides is typically reported as IC50 values from electrophysiology or Ki/IC50 values from binding assays. These values can vary depending on the specific compound, the insect species, and the receptor subunit(s) being tested.

Table 1: Representative Potency of Isoxazolines on Insect GABA Receptors

CompoundInsect SpeciesAssay TypeReceptor/PreparationPotencyReference
Fluralaner (A1443)Housefly (M. domestica)Binding ([3H]EBOB)Head MembranesIC50: 0.455 nM[20]
Fluralaner (A1443)Housefly (M. domestica)TEVCMdGBCl (RDL)IC50: 5.32 nM[20]
FluralanerOriental Fruit Fly (B. dorsalis)TEVCBdRDLIC50: 150 nM[7]
FluxametamideHousefly (M. domestica)Binding ([3H]EBOB)Head MembranesPotent Inhibition[10]
AfoxolanerTwo-spotted spider mite (T. urticae)TEVCTuRdl1Strong Antagonism[14]

Note: Potency values are highly dependent on experimental conditions and should be interpreted within the context of the specific study.

Conclusion

Isoxazoline insecticides operate through a well-defined mechanism: the potent and selective non-competitive antagonism of invertebrate GABA-gated chloride channels. By binding to a unique site within the channel pore, they block inhibitory neurotransmission, leading to fatal hyperexcitation in target pests. The protocols outlined in this guide—spanning electrophysiology, radioligand binding, and molecular modeling—provide a comprehensive framework for researchers to investigate this mechanism, characterize new compounds, and drive the future of insecticide development.

References

  • García-Reynaga, P., Zhao, C., Sarpong, R., & Casida, J. E. (2013). New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. Chemical Research in Toxicology, 26(4), 514–516. [Link]

  • Lahm, G. P., et al. (2013). 4-Azolylphenyl isoxazoline insecticides acting at the GABA gated chloride channel. Bioorganic & Medicinal Chemistry Letters, 23(10), 3001-3006. [Link]

  • García-Reynaga, P., et al. (2013). New GABA/glutamate receptor target for [³H]isoxazoline insecticide. Chemical Research in Toxicology, 26(4), 514-516. [Link]

  • Zhao, C., et al. (2015). Insect γ-aminobutyric acid receptors and isoxazoline insecticides: toxicological profiles relative to the binding sites of [³H]fluralaner, [³H]-4'-ethynyl-4-n-propylbicycloorthobenzoate, and [³H]avermectin. Journal of Agricultural and Food Chemistry, 63(28), 6427-6435. [Link]

  • Nakao, T., et al. (2018). Fluxametamide: A novel isoxazoline insecticide that acts via distinctive antagonism of insect ligand-gated chloride channels. Pesticide Biochemistry and Physiology, 151, 83-89. [Link]

  • Raymond-Delpech, V., et al. (2017). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. Current Medicinal Chemistry, 24(27), 2939-2962. [Link]

  • García-Reynaga, P., et al. (2013). New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. R Discovery. [Link]

  • García-Reynaga, P., et al. (2013). New GABA/Glutamate Receptor Target for [H-3]Isoxazoline Insecticide. ResearchGate. [Link]

  • Li, Y., et al. (2025). Rational Design and Synthesis of Isoxazoline Derivatives with Low Bee-Toxicity Based on Bee GABA Receptors. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, Y., et al. (2025). Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators. Journal of Agricultural and Food Chemistry. [Link]

  • Rufener, L., et al. (2025). Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes. Invenesis. [Link]

  • Weber, T., et al. (2025). Discovery, development, chemical diversity and design of isoxazoline-based insecticides. Pest Management Science. [Link]

  • Wang, Y., et al. (2025). Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators. Journal of Agricultural and Food Chemistry. [Link]

  • Casida, J. E. (2018). Radioligand Recognition of Insecticide Targets. Science.gov. [Link]

  • Wang, D., et al. (2025). Inhibitory Effect of Fluralaner on GABA Receptor Subunit RDL of Bactrocera dorsalis. International Journal of Molecular Sciences, 26(9), 4821. [Link]

  • Dermauw, W., et al. (2020). Antagonistic activity of afoxolaner and fluralaner on the TuGABACls... ResearchGate. [Link]

  • Ozoe, Y., et al. (2010). The antiparasitic isoxazoline A1443 is a potent blocker of insect ligand-gated chloride channels. Biochemical and Biophysical Research Communications, 391(1), 744-749. [Link]

  • Rufener, L., et al. (2025). Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes. Parasites & Vectors, 18(1), 213. [Link]

  • Zhang, Y., et al. (2025). Discovery of Novel Isoxazoline Derivatives Containing Pyrazolamide Fragment as Insecticidal Candidates. Journal of Agricultural and Food Chemistry. [Link]

  • Rufener, L., et al. (2025). Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes. Parasites & Vectors, 18(1), 213. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Gassel, M., et al. (2014). The novel isoxazoline ectoparasiticide fluralaner: selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels and insecticidal/acaricidal activity. Insect Biochemistry and Molecular Biology, 45, 111-124. [Link]

  • Kane, A. S., & Six, K. (2009). High-throughput electrophysiology with Xenopus oocytes. ASSAY and Drug Development Technologies, 7(4), 374-386. [Link]

  • Rufener, L., et al. (2025). (PDF) Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes. ResearchGate. [Link]

  • Rufener, L., et al. (2025). Additional file 4 of Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes. Springer Nature Figshare. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging Isoxazolin-5-ones for the Development of Novel Acaricides and Aphicides

Introduction: The Emergence of Isoxazolines in Pest Management The isoxazoline chemical scaffold has become a focal point in the discovery of next-generation pesticides, demonstrating remarkable efficacy against a wide a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Isoxazolines in Pest Management

The isoxazoline chemical scaffold has become a focal point in the discovery of next-generation pesticides, demonstrating remarkable efficacy against a wide array of agricultural and veterinary pests.[1][2] These five-membered heterocyclic compounds are particularly noted for their potent insecticidal and acaricidal properties.[2] The development of isoxazoline-based products is driven by their novel mode of action, which can combat growing resistance to older classes of pesticides.[3][4] Furthermore, their relatively straightforward synthesis and the potential for broad biological activity make them an attractive area of research for creating more effective and selective pest control agents.[1][2]

This guide provides an in-depth exploration of the application of isoxazolin-5-one derivatives in the design and development of new acaricides (for mites and ticks) and aphicides (for aphids). We will delve into the mechanistic underpinnings of their toxicity, provide detailed protocols for their synthesis and bio-evaluation, and discuss the critical structure-activity relationships that govern their efficacy.

Core Mechanism of Action: Targeting Invertebrate Nervous Systems

The primary insecticidal action of isoxazolines stems from their ability to act as potent non-competitive antagonists of ligand-gated chloride channels (LGCCs) in the nervous systems of invertebrates.[5][6] Specifically, they target γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser extent, glutamate-gated chloride channels (GluCls).[5][7]

Here's a breakdown of the causal chain of events:

  • Binding to the Receptor: In a resting state, GABA (the primary inhibitory neurotransmitter in insects) binds to its receptor, causing a conformational change that opens the chloride ion (Cl-) channel.[8]

  • Chloride Influx and Hyperpolarization: The influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane. This makes it more difficult for the neuron to fire an action potential, thus inhibiting nerve transmission.

  • Isoxazoline Interference: Isoxazoline molecules bind to a site within the channel pore, distinct from the GABA binding site, effectively blocking the channel.[8][9] This prevents the influx of chloride ions, even when GABA is bound to the receptor.

  • Hyperexcitation and Paralysis: By blocking this inhibitory signal, isoxazolines cause uncontrolled nervous system activity, leading to hyperexcitation, paralysis, and ultimately the death of the arthropod.[6]

A key advantage of this mechanism is its selectivity. Isoxazolines bind with much higher affinity to insect GABA receptors than to their mammalian counterparts, providing a significant margin of safety for non-target species.[3][10] This selectivity is a cornerstone of their value in both agricultural and veterinary applications.

Caption: Mechanism of Isoxazolin-5-one Action on Insect GABA Receptors.

Synthesis and Lead Generation: A Protocol Framework

The synthesis of isoxazolin-5-one derivatives is adaptable, allowing for the creation of diverse chemical libraries for screening. A common and effective method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.[7][11] Another prevalent strategy involves the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.[7][11]

Below is a representative protocol for a multi-component reaction to synthesize 3,4-disubstituted isoxazol-5(4H)-ones, a class of compounds with potential biological activity.[12] This approach is advantageous due to its efficiency and use of environmentally benign solvents.[12]

Protocol 1: One-Pot Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones

  • Rationale: This protocol utilizes a one-pot, three-component reaction, which is an efficient strategy for generating molecular diversity. Using water as a solvent and a reusable catalyst aligns with green chemistry principles, reducing waste and improving safety.[12]

  • Materials:

    • Hydroxylamine hydrochloride

    • Aryl/heteroaryl aldehyde (varied for library synthesis)

    • Ethyl acetoacetate (or other β-ketoesters)

    • Amine-functionalized cellulose catalyst (Cell-Pr-NH2)

    • Water (deionized)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, combine the aryl aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and amine-functionalized cellulose catalyst (14 mg) in water (5 mL).[12]

    • Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Upon completion, extract the aqueous mixture with ethyl acetate (3 x 20 mL).[13]

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any acidic impurities.[13]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[13]

    • Purify the crude product by recrystallization or column chromatography to obtain the desired isoxazol-5(4H)-one derivative.

  • Validation: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[14][15]

Caption: General workflow for the synthesis and validation of isoxazolin-5-one derivatives.

Screening Protocols for Acaricidal and Aphicidal Activity

Once a library of isoxazolin-5-one derivatives has been synthesized, they must be screened for biological activity. The choice of bioassay is critical for obtaining reliable and reproducible data.[16]

Protocol 2: Acaricide Screening (Contact/Residual Bioassay)

  • Target Species: Two-spotted spider mite (Tetranychus urticae), a common and economically important agricultural pest.

  • Rationale: This method assesses the toxicity of a compound when the mite comes into direct contact with a treated surface. It is a standard method for initial screening and determining dose-response relationships.[17][18]

  • Procedure:

    • Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone) to create a stock solution. Prepare a series of dilutions to test a range of concentrations. A solvent-only control must be included.

    • Treatment of Leaf Discs: Cut discs from bean or cotton leaves and place them on a moist cotton bed in a petri dish.[17] Uniformly apply a known volume of each test solution to the leaf discs and allow the solvent to evaporate completely.

    • Infestation: Transfer a set number of adult female mites (e.g., 20-25) onto each treated leaf disc.[19]

    • Incubation: Keep the petri dishes in a controlled environment (e.g., 25°C, 16:8 light:dark photoperiod).

    • Mortality Assessment: After 24 and 48 hours, count the number of dead or moribund mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

    • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration to kill 50% of the population) value using probit analysis.

Protocol 3: Aphicide Screening (Leaf-Dip Bioassay)

  • Target Species: Green peach aphid (Myzus persicae), a widespread pest known for its ability to develop insecticide resistance.

  • Rationale: The leaf-dip bioassay is a robust method for evaluating the efficacy of compounds against sap-sucking insects like aphids. It simulates the exposure of aphids to pesticide residues on plant surfaces.[18]

  • Procedure:

    • Preparation of Test Solutions: Prepare serial dilutions of the test compounds as described in the acaricide protocol. Include a surfactant (e.g., Triton X-100) in the aqueous solutions to ensure even coverage.

    • Treatment: Excise leaves from a suitable host plant (e.g., cabbage or radish). Dip each leaf into a test solution for a set time (e.g., 10-20 seconds) with gentle agitation.[18] Allow the leaves to air dry.

    • Infestation: Place the treated leaves in petri dishes with a moist filter paper. Transfer a known number of adult aphids (e.g., 20-30) onto each leaf.[19]

    • Incubation: Maintain the dishes in a controlled environment.

    • Mortality Assessment: Assess mortality after 24 and 48 hours.

    • Data Analysis: Calculate mortality percentages and LC50 values as described for the acaricide assay.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic screening of a compound library allows for the elucidation of Structure-Activity Relationships (SAR). SAR studies are crucial for understanding how modifications to the isoxazolin-5-one scaffold affect its biological activity.[14][20]

Key SAR Insights:

  • Aromatic Substituents: The nature and position of substituents on the aromatic rings attached to the isoxazoline core are critical for potency. Halogenated phenyl groups, for example, are common in highly active commercialized isoxazolines like fluralaner.[14][21]

  • Side Chain Modifications: Altering the side chains can influence not only the potency but also the spectrum of activity and the safety profile of the compound. For instance, modifying specific moieties can reduce toxicity to beneficial insects like bees.[21]

  • Chirality: As with many biologically active molecules, the stereochemistry of isoxazolines can be a determining factor in their efficacy. Often, one enantiomer is significantly more active than the other.[5]

Data Presentation: Efficacy of Novel Isoxazolin-5-one Derivatives

Compound IDTarget PestBioassay TypeLC50 (mg/L) at 48hReference CompoundLC50 (mg/L) at 48h
IA-8 Mythimna separataLeaf-DipComparable to FluralanerFluralanerN/A
A13 Plutella xylostellaLeaf-Dip1.4Ethiprole2.9
Compound 32 Plutella xylostellaLeaf-Dip0.26Ethiprole3.81
M31 Plutella xylostellaLeaf-Dip0.135Fluxametamide0.942
E3 Plutella xylostellaLeaf-Dip0.19Ethiprole3.28

This table summarizes hypothetical and literature-derived data to illustrate the comparative efficacy of newly synthesized isoxazoline derivatives against various pests.[4][14][20][21][22]

Safety and Selectivity: A Critical Development Checkpoint

A successful pesticide must be not only effective against the target pest but also safe for non-target organisms, including beneficial insects, mammals, and aquatic life.[3] While isoxazolines generally show good selectivity, this must be rigorously evaluated during the development process.[3][23] For example, some isoxazolines have demonstrated toxicity to bees, which has limited their application in agriculture and spurred research into designing safer alternatives.[3][21]

Toxicological studies on representative non-target organisms (e.g., zebrafish for aquatic toxicity, honeybees for pollinator safety) are essential steps in the risk assessment and registration process for any new pesticide candidate.[24]

Conclusion

The isoxazolin-5-one scaffold represents a highly promising platform for the discovery of novel acaricides and aphicides. Their distinct mode of action provides a valuable tool for managing resistance to existing pesticide classes.[3] The synthetic tractability of these compounds allows for extensive chemical exploration to optimize potency, spectrum, and safety. By integrating rational design, efficient synthesis, and robust biological screening as outlined in these notes, researchers can accelerate the development of the next generation of effective and sustainable pest management solutions.

References

  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Discovery, development, chemical diversity and design of isoxazoline-based insecticides. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Discovery, development, chemical diversity and design of isoxazoline-based insecticides. ResearchGate. Available at: [Link]

  • Biosynthesis of isoxazolin-5-one and 3-nitropropanoic acid containing glucosides in juvenile Chrysomelina. Organic & Biomolecular Chemistry. Available at: [Link]

  • The mode of action of isocycloseram: A novel isoxazoline insecticide. ResearchGate. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Rational Design and Synthesis of Isoxazoline Derivatives with Low Bee-Toxicity Based on Bee GABA Receptors. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Biosynthesis of isoxazolin-5-one and 3-nitropropanoic acid containing glucosides in juvenile Chrysomelina. PubMed. Available at: [Link]

  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery. PubMed. Available at: [Link]

  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. Available at: [Link]

  • Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Identification of Isoxazoline Compounds as Potential Insecticidal Agents through High-Throughput Screening and 3D-QSAR Analysis. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • The antiparasitic isoxazoline A1443 is a potent blocker of insect ligand-gated chloride channels. PubMed. Available at: [Link]

  • In vitro bioassays used in evaluating plant extracts for tick repellent and acaricidal properties: A critical review. PubMed. Available at: [Link]

  • New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. PMC. Available at: [Link]

  • Construction and Single-Crystal Structures of N-Isoxazolin-5-ylcarbonylindole Derivatives, and Their Pesticidal Activities and Toxicology Study. PubMed. Available at: [Link]

  • Molecular pharmacological profile of a novel thiazolinone-based direct and selective 5-lipoxygenase inhibitor. PubMed. Available at: [Link]

  • Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella. MDPI. Available at: [Link]

  • Design, synthesis and insecticidal activity of novel Isoxazoline Acylhydrazone compounds. ResearchGate. Available at: [Link]

  • Molecular pharmacological profile of a novel thiazolinone-based direct and selective 5-lipoxygenase inhibitor. PMC. Available at: [Link]

  • Discovery of Novel 2,4,5-Trisubstituted Oxazoline Derivatives as Potent Acaricidal Agents. ACS Publications. Available at: [Link]

  • Bioassays for Assessing Insecticide Resistance. YouTube. Available at: [Link]

  • Chemical structures of chloride channel antagonists. ResearchGate. Available at: [Link]

  • 4-Azolylphenyl isoxazoline insecticides acting at the GABA gated chloride channel. Elsevier. Available at: [Link]

  • Insecticide & Acaricide Resistance Monitoring. IRAC. Available at: [Link]

  • Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity. PubMed. Available at: [Link]

  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. Available at: [Link]

  • BRAVECTO PLUS- fluralaner and moxidectin solution. DailyMed. Available at: [Link]

  • Azobenzene-isoxazoline as photopharmacological ligand for optical control of insect GABA receptor and behavior. PubMed. Available at: [Link]

Sources

Method

Application Note: A Practical Guide to the Structural Elucidation of Novel Quinazolinone-Isoxazoline Hybrids by NMR and HRMS

Abstract In contemporary drug discovery, the synthesis of hybrid molecules that combine two or more pharmacophores is a leading strategy for developing new therapeutic agents with potentially enhanced efficacy or novel m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In contemporary drug discovery, the synthesis of hybrid molecules that combine two or more pharmacophores is a leading strategy for developing new therapeutic agents with potentially enhanced efficacy or novel mechanisms of action. Quinazolinone-isoxazoline hybrids are of particular interest due to the diverse biological activities associated with each core. Definitive structural characterization of these novel chemical entities is a critical prerequisite for further development. This guide provides a comprehensive, field-tested protocol for the unambiguous structural elucidation of quinazolinone-isoxazoline hybrids using the synergistic application of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Strategic Imperative: Why NMR and HRMS are Essential

The journey from a synthesized compound to a drug candidate is predicated on absolute certainty of its molecular structure. For complex heterocyclic systems like quinazolinone-isoxazoline hybrids, no single analytical technique is sufficient.

  • High-Resolution Mass Spectrometry (HRMS) provides the precise molecular formula. Using techniques like Electrospray Ionization (ESI), HRMS measures the mass-to-charge ratio (m/z) with exceptional accuracy (typically < 5 ppm), allowing for the determination of the elemental composition. This is the first step in confirming that the desired reaction has occurred.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy reveals the atomic connectivity and stereochemistry of the molecule.[4][5] Through a suite of 1D and 2D experiments (¹H, ¹³C, COSY, HSQC, HMBC), NMR acts as a molecular GPS, mapping out the complete structural framework and confirming the specific isomeric form produced.[4][6][7][8]

The integration of these two powerful techniques provides a self-validating system for structural confirmation, which is indispensable for regulatory submissions and intellectual property protection.

Overall Analytical Workflow

The following diagram illustrates the integrated workflow for the complete structural characterization of a novel quinazolinone-isoxazoline hybrid.

G cluster_0 Phase 1: Formula Determination cluster_1 Phase 2: Structural Connectivity cluster_2 Phase 3: Final Confirmation Sample Novel Hybrid Sample HRMS_Prep HRMS Sample Prep Sample->HRMS_Prep NMR_Prep NMR Sample Prep Sample->NMR_Prep HRMS_Acq HRMS Data Acquisition (e.g., ESI-QTOF) HRMS_Prep->HRMS_Acq HRMS_Proc Data Processing (Accurate Mass) HRMS_Acq->HRMS_Proc Formula Elemental Formula (e.g., C₂₀H₁₇N₃O₃) HRMS_Proc->Formula Confirmation Final Structure Confirmed Formula->Confirmation Provides Formula NMR_Acq NMR Data Acquisition (1D & 2D Experiments) NMR_Prep->NMR_Acq NMR_Proc Spectral Processing & Interpretation NMR_Acq->NMR_Proc Connectivity Connectivity Map (Atom-Atom Bonds) NMR_Proc->Connectivity Connectivity->Confirmation Provides Framework start Start: Acquire 1D & 2D NMR Data step1 Identify Quinazolinone Protons (Aromatic Region, ¹H NMR) start->step1 step2 Map Quinazolinone Connectivity (COSY & HMBC) step1->step2 Use aromatic signals step3 Identify Isoxazoline Protons (Aliphatic/Heteroaromatic Region, ¹H NMR) step2->step3 step4 Map Isoxazoline Connectivity (COSY) step3->step4 Use CH, CH₂ signals step5 Assign Carbons (HSQC & ¹³C NMR) step4->step5 step6 Connect the Two Rings (Key HMBC Correlations) step5->step6 Assign quaternary Cs final Assemble Full Structure step6->final e.g., N-CH₂ to Isoxazoline C

Caption: Step-by-step workflow for NMR data interpretation.

Data Presentation: Characteristic NMR Signals

The following table provides typical chemical shift ranges for key nuclei in the hybrid structure. Actual values will vary based on substitution patterns. [6][8][9]

Moiety Atom Signal Type Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Quinazolinone Aromatic C-H Doublet, Triplet 7.5 - 8.2 120 - 135
C=O Carbonyl N/A ~161
N=CH-N Methine ~8.2 (singlet) ~147
Linker N-CH₂ Methylene ~4.9 (multiplet) ~49
Isoxazoline O-CH Methine ~4.8 (multiplet) ~80
C-CH₂ Methylene ~3.3 (multiplet) ~40

Source: Data derived from spectroscopic characterization of quinazolinone-isoxazoline hybrids.[6][8][9]

Integrated Analysis and Troubleshooting

Confirmation: The final structure is confirmed when the elemental composition from HRMS perfectly matches the molecular framework elucidated by the complete NMR analysis. The number of protons and carbons observed in the 1D NMR spectra must align with the HRMS-derived formula.

Common Challenges & Solutions:

  • Problem: Poor sample solubility.

    • Solution: Test a range of deuterated solvents (CDCl₃, DMSO-d₆, Methanol-d₄). Gentle warming or sonication may help. For highly insoluble compounds, consider specialized NMR techniques if available.

  • Problem: Signal overlap in the ¹H NMR spectrum.

    • Solution: This is where 2D NMR, particularly HSQC, is invaluable. It resolves overlapping proton signals by spreading them across the carbon dimension. [10]Higher field strength instruments (600 MHz+) also improve resolution.

  • Problem: Ambiguous HMBC correlations.

    • Solution: HMBC detects both 2-bond and 3-bond correlations, which can sometimes be ambiguous. [4]Cross-reference with COSY and HSQC data. The intensity of the cross-peak can sometimes hint at the coupling pathway, but this is not always reliable. Consider the chemical plausibility of the potential connections.

Conclusion

The dual-pronged approach of HRMS and comprehensive NMR spectroscopy provides an unambiguous and robust method for the structural characterization of novel quinazolinone-isoxazoline hybrids. By first establishing the elemental formula with high accuracy and then meticulously mapping the atomic framework, researchers can proceed with confidence in their synthesized molecules, ensuring the integrity and reproducibility of subsequent biological and pharmacological studies.

References

  • NMR sample preparation guidelines. (n.d.). NMR-BIO. Retrieved January 22, 2026, from [Link]

  • What are common adducts in ESI mass spectrometry? - WKB67428. (n.d.). Waters. Retrieved January 22, 2026, from [Link]

  • Prediction of Adducts on Positive Mode Electrospray Ionization Mass Spectrometry: Proton/Sodium Selectivity in Methanol Solutions. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 22, 2026, from [Link]

  • How To Prepare And Run An NMR Sample. (2024). Alwsci. Retrieved January 22, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 22, 2026, from [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. Retrieved January 22, 2026, from [Link]

  • Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. (2023). Mad Barn. Retrieved January 22, 2026, from [Link]

  • Adduct Formation in ESI/MS by Mobile Phase Additives. (2017). PubMed. Retrieved January 22, 2026, from [Link]

  • Supporting Information for relevant quinazoline derivatives. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. (n.d.). TSI Journals. Retrieved January 22, 2026, from [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). NIH National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Theoretical NMR correlations based Structure Discussion. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • 2D NMR. (n.d.). EPFL. Retrieved January 22, 2026, from [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • nmr hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 22, 2026, from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved January 22, 2026, from [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. (2020). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Systematic Analysis of Novel Psychoactive Substances. I. Development of a Compound Database and HRMS Spectral Library. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. (2024). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Systematic analysis of novel psychoactive substances. I. Development of a compound database and HRMS spectral library. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved January 22, 2026, from [Link]

  • [Development of a Novel Method for UPLC-QTOF-MS Analysis of Anti-Schistosomiasis Heterocyclic Compounds]. (2018). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI. Retrieved January 22, 2026, from [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. (n.d.). NIH National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn. (2008). PubMed. Retrieved January 22, 2026, from [Link]

  • synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) for Chiral Isoxazoline Separation

Abstract This application note presents a comprehensive guide to the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of isoxazoline-class compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of isoxazoline-class compounds. Isoxazolines, a significant class of molecules in the pharmaceutical and agrochemical sectors, often possess a chiral center, leading to enantiomers with potentially different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is critical for research, quality control, and regulatory compliance. This guide provides an in-depth discussion of the principles of chiral chromatography, a systematic approach to method development, a detailed experimental protocol for the separation of the isoxazoline compound Afoxolaner, and a summary of validation according to ICH guidelines.

Introduction: The Significance of Chirality in Isoxazolines

Isoxazoline derivatives have emerged as a potent class of compounds, notably as insecticides and acaricides in veterinary medicine.[1][2] Many of these compounds, including commercially significant molecules like Afoxolaner and Fluralaner, are chiral.[3][4] The stereoisomers of a chiral drug can exhibit marked differences in their biological activity. For instance, studies have shown that the S-enantiomer of Fluralaner is 33-39 times more active against certain pests than its R-enantiomer.[4] Similarly, for a novel isoxazoline derivative, the S-(+)-enantiomer was found to be 44 times more active than the R-(-)-enantiomer.[2]

These differences underscore the regulatory and scientific necessity of developing analytical methods capable of resolving and quantifying individual enantiomers.[5][6] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for this purpose, offering high efficiency, reproducibility, and sensitivity.[7][8] This document serves as a practical guide for researchers and drug development professionals to establish robust chiral HPLC methods for isoxazoline analysis.

The Foundation of Chiral Separation: Principles and Mechanisms

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires a chiral environment. In chiral HPLC, this is achieved by using a Chiral Stationary Phase (CSP). The fundamental principle of separation is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[5][9] The differing stability of these complexes leads to different retention times and, thus, separation.

The "three-point interaction" model is a widely accepted concept explaining chiral recognition, where one enantiomer interacts with the CSP at three points, forming a more stable complex than the other enantiomer.[5] These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are among the most versatile and widely used for a broad range of chiral compounds, including isoxazolines.[1][7][10] These CSPs are derivatized with carbamates or esters, creating chiral grooves and cavities that facilitate enantioselective interactions.[10]

Strategic Method Development for Isoxazoline Enantioseparation

A systematic approach to method development is crucial for achieving a robust and efficient chiral separation. The process typically involves screening different CSPs and mobile phase conditions.

Chiral Stationary Phase (CSP) Selection

The selection of an appropriate CSP is the most critical step in developing a chiral separation method.[11] For isoxazoline compounds, polysaccharide-based CSPs have demonstrated high success rates.[1][12]

  • Amylose-based CSPs: Columns such as Chiralpak® AD-3 and CHIRALPAK AD-RH (amylose tris(3,5-dimethylphenylcarbamate)) have proven effective for the separation of Afoxolaner under both normal-phase and reversed-phase conditions.[3][12]

  • Cellulose-based CSPs: Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are also excellent candidates for screening.

The choice between coated and immobilized polysaccharide CSPs is also a key consideration. Immobilized CSPs offer greater solvent compatibility, allowing for a wider range of mobile phases to be used, which can be advantageous for method optimization.[13]

Mobile Phase Optimization

The mobile phase composition significantly influences retention, resolution, and peak shape. Chiral separations on polysaccharide CSPs can be performed in three primary modes:

  • Normal-Phase (NP): Typically employs mixtures of a nonpolar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol). This mode often provides excellent selectivity. For Afoxolaner, a mobile phase of n-Hexane/Isopropanol (IPA)/Methanol (MeOH) (89:10:1, v/v/v) has been successfully used.[12]

  • Reversed-Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile (ACN) or methanol. RP methods are often preferred for their compatibility with mass spectrometry and for analyzing more polar compounds. A validated RP method for Afoxolaner utilizes a mobile phase of water/isopropanol/acetonitrile (40:50:10, v/v/v).[3][14]

  • Polar Organic (PO): This mode uses polar organic solvents like acetonitrile or methanol, often with additives. It can offer unique selectivity compared to NP and RP modes.

Optimization involves adjusting the ratio of the mobile phase components and the type of modifier to achieve baseline resolution (Rs ≥ 1.5) in a reasonable analysis time.

Workflow for Method Development & Validation

The following diagram illustrates a typical workflow for developing and validating a chiral HPLC method for isoxazoline separation.

Chiral_HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) Start Define Analytical Goal (e.g., Enantiomeric Purity) SelectCSP Select Chiral Stationary Phases (e.g., Polysaccharide-based) Start->SelectCSP ScreenMP Screen Mobile Phases (NP, RP, PO modes) SelectCSP->ScreenMP Optimize Optimize Separation (Adjust Modifier, Temp, Flow Rate) ScreenMP->Optimize CheckRes Resolution (Rs) ≥ 1.5? Optimize->CheckRes CheckRes->Optimize No Specificity Specificity CheckRes->Specificity Yes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness FinalMethod Final Validated Method Robustness->FinalMethod

Caption: Chiral HPLC Method Development and Validation Workflow.

Detailed Protocol: Chiral Separation of Afoxolaner using Reversed-Phase HPLC

This protocol is based on a validated method for determining the chiral purity of Afoxolaner.[3][14]

Materials and Reagents
  • Afoxolaner reference standard (racemic mixture)

  • HPLC-grade Water

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Acetonitrile (ACN)

  • Diluent: Water/IPA/ACN (40:50:10, v/v/v)

Instrumentation and Chromatographic Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity or equivalent with UV/DAD detector
Column CHIRALPAK AD-RH, 150 x 4.6 mm, 5 µm
Mobile Phase Water : Isopropanol : Acetonitrile (40 : 50 : 10, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 45°C
Detection Wavelength 312 nm
Injection Volume 10 µL
Run Time Approximately 11 minutes
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Afoxolaner reference standard in the diluent to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution using the diluent.

  • Ensure all solutions are sonicated and filtered through a 0.45 µm filter before injection.

Data Analysis and System Suitability
  • Inject the standard solution and identify the peaks for the two enantiomers.

  • Calculate the resolution (Rs) between the two enantiomer peaks. The acceptance criterion is typically Rs ≥ 2.0.

  • The selectivity factor (α) should be ≥ 1.2.

  • Calculate the enantiomeric purity of the sample by determining the peak area percentage of each enantiomer.

Method Validation: Ensuring Trustworthiness and Reliability

A chiral HPLC method must be validated to demonstrate its suitability for its intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH Q2(R2)) and the U.S. Food and Drug Administration (FDA).[12][15] The following parameters are essential for validation.

Validation ParameterDescription and Typical Acceptance Criteria
Specificity The ability to assess the enantiomers in the presence of impurities or degradants. Demonstrated by analyzing a placebo and spiked samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. Typically assessed over a range of 50% to 150% of the target concentration with a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the test results to the true value. Determined by recovery studies of spiked samples. Mean recovery should be within 98-102%.
Precision The degree of agreement among individual test results. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). Expressed as Relative Standard Deviation (%RSD), typically ≤ 2%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For the minor enantiomer, an LOQ of ≤ 0.1% of the major enantiomer concentration is often required.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase composition).

The validated method for Afoxolaner demonstrated a resolution of 2.3 and a selectivity of 1.24, with an LOQ of 1.6 µg/mL.[3]

Conclusion

The enantioselective separation of isoxazolines by HPLC is a critical analytical task in the development and quality control of these important compounds. By leveraging polysaccharide-based chiral stationary phases and systematically developing methods under normal-phase or reversed-phase conditions, robust and reliable separations can be achieved. The detailed protocol and validation framework provided in this application note offer a solid foundation for researchers to establish and implement high-performance chiral HPLC methods for isoxazoline analysis, ensuring the safety and efficacy of final products.

References

  • Padivitage, N., Kumar, S., & Rustum, A. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC International, 100(1), 65-73. Available at: [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. Available at: [Link]

  • PubMed. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Available at: [Link]

  • Zhuang, J., Kumar, S., & Rustum, A. (2016). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science, 54(10), 1813-1819. Available at: [Link]

  • Wang, Y., et al. (2020). Enantioselective Detection, Bioactivity, and Metabolism of the Novel Chiral Insecticide Fluralaner. Journal of Agricultural and Food Chemistry, 68(26), 7038-7046. Available at: [Link]

  • Song, X., et al. (2024). Design, synthesis, and evaluation of novel isoxazoline derivatives containing 2-phenyloxazoline moieties as potential insecticides. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of Novel Isoxazoline Derivatives Containing Pyrazolamide Fragment as Insecticidal Candidates. Available at: [Link]

  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Available at: [Link]

  • Kasperec, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 156-162. Available at: [Link]

  • Al-Saeed, F. A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 637-653. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Available at: [Link]

  • Encyclopedia of Chromatography. (n.d.). Chiral Drug Separation. Available at: [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Available at: [Link]

  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Available at: [Link]

  • UNCW Institutional Repository. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. Available at: [Link]

  • Springer Protocols. (n.d.). Chiral Separation by HPLC Using the Ligand-Exchange Principle. Available at: [Link]

  • ACS Publications. (n.d.). Discovery of Novel Isoxazoline Derivatives Containing Pyrazolamide Fragment as Insecticidal Candidates. Available at: [Link]

  • YouTube. (2022). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Available at: [Link]

Sources

Method

The Isoxazolin-5-one Moiety: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Introduction: The Latent Reactivity of Isoxazolin-5-ones The isoxazolin-5-one core, a five-membered N,O-containing heterocycle, represents a fascinating and highly versatile building block in modern synthetic organic che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Latent Reactivity of Isoxazolin-5-ones

The isoxazolin-5-one core, a five-membered N,O-containing heterocycle, represents a fascinating and highly versatile building block in modern synthetic organic chemistry.[1] Its inherent reactivity, characterized by an acidic C4-proton, a labile N-O bond, and multiple nucleophilic/electrophilic sites, makes it a powerful precursor for a diverse array of more complex heterocyclic systems.[1] For researchers, scientists, and professionals in drug development, understanding and harnessing the synthetic potential of isoxazolin-5-ones opens avenues to novel molecular architectures with significant pharmacological promise. Isoxazole derivatives, in general, are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2] This guide provides an in-depth exploration of the use of isoxazolin-5-ones as synthons for other key heterocycles, complete with detailed protocols, mechanistic insights, and data-driven examples to empower your research endeavors.

I. Transformation to Pyrazoles: A Classic Ring Conversion

The conversion of isoxazolin-5-ones to pyrazoles is a well-established and reliable synthetic strategy, often employed in the generation of compound libraries for drug discovery. Pyrazoles are a prominent class of nitrogen-containing heterocycles with a broad range of applications in medicine and agriculture.[3][4]

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of a hydrazine derivative at the C5 carbonyl carbon of the isoxazolin-5-one ring. This is followed by a ring-opening step, driven by the cleavage of the weak N-O bond, to form a vinylhydrazide intermediate. Subsequent intramolecular cyclization and dehydration yield the final pyrazole product. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of various substituents at the N1 position of the resulting pyrazole.

isoxazolinone Isoxazolin-5-one intermediate1 Tetrahedral Intermediate isoxazolinone->intermediate1 Nucleophilic Attack hydrazine Hydrazine (R'-NHNH2) hydrazine->intermediate1 intermediate2 Vinylhydrazide Intermediate intermediate1->intermediate2 Ring Opening (N-O Cleavage) pyrazole Pyrazole intermediate2->pyrazole Intramolecular Cyclization & Dehydration

Caption: Conversion of Isoxazolin-5-one to Pyrazole.

Detailed Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes a representative synthesis of a pyrazolone from an isoxazolin-5-one precursor.

Materials:

  • 3-Methylisoxazolin-5(4H)-one

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylisoxazolin-5(4H)-one (10 mmol) in glacial acetic acid (20 mL).

  • To this solution, add phenylhydrazine (10 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL) with stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Causality Behind Experimental Choices
  • Glacial Acetic Acid: Serves as a protic solvent that facilitates the reaction and can act as a catalyst for the dehydration step.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the ring-opening and cyclization steps.

  • Recrystallization: This purification technique is crucial for removing any unreacted starting materials and byproducts, yielding a product of high purity.

Representative Data
EntryIsoxazolin-5-one Substituent (R)Hydrazine (R')ProductYield (%)Reference
1MethylPhenyl3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one85-95[4]
2EthylUnsubstituted3-Ethyl-1H-pyrazol-5(4H)-one80-90[3]
3Phenyl4-Chlorophenyl3-Phenyl-1-(4-chlorophenyl)-1H-pyrazol-5(4H)-one75-85[4]

II. Synthesis of Fused Heterocycles: Isoxazolo[4,5-d]pyrimidinones and Isoxazolo[4,5-d]pyridazinones

The isoxazolin-5-one scaffold is an excellent starting point for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their rigid structures and potential for specific biological interactions.

Mechanistic Rationale for Isoxazolo[4,5-d]pyrimidinone Synthesis

The synthesis of isoxazolo[4,5-d]pyrimidinones typically begins with a functionalized 5-aminoisoxazole-4-carboxylate, which can be derived from an isoxazolin-5-one precursor. The amino group of the isoxazole reacts with a suitable one-carbon unit (e.g., formamide, orthoformates) to construct the pyrimidine ring through a cyclocondensation reaction.

aminoisoxazole 5-Aminoisoxazole-4-carboxylate intermediate Amidino Intermediate aminoisoxazole->intermediate Condensation one_carbon One-Carbon Synthon (e.g., Formamide) one_carbon->intermediate pyrimidinone Isoxazolo[4,5-d]pyrimidinone intermediate->pyrimidinone Intramolecular Cyclization

Caption: Synthesis of Isoxazolo[4,5-d]pyrimidinone.

Detailed Experimental Protocol: Synthesis of Isoxazolo[4,5-d]pyrimidinones

This protocol outlines a general procedure for the synthesis of isoxazolo[4,5-d]pyrimidinone derivatives.

Materials:

  • Ethyl 5-amino-3-phenylisoxazole-4-carboxylate

  • Formamide

  • Standard laboratory glassware and high-temperature reaction setup

Procedure:

  • In a round-bottom flask, combine ethyl 5-amino-3-phenylisoxazole-4-carboxylate (5 mmol) and formamide (15 mL).

  • Heat the mixture to 180-190 °C and maintain for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add ethanol (10 mL) to the mixture and collect the solid by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum to obtain the pure isoxazolo[4,5-d]pyrimidinone.

Causality Behind Experimental Choices
  • Formamide: Acts as both a reagent (providing the N-C=O unit of the pyrimidine ring) and a high-boiling solvent.

  • High Temperature: Necessary to drive the cyclocondensation reaction, which involves the elimination of ethanol and water.

Representative Data for Fused Heterocycle Synthesis
EntryIsoxazole PrecursorReagentFused HeterocycleYield (%)Reference
15-Aminoisoxazole-4-carboxylateFormamideIsoxazolo[4,5-d]pyrimidinone70-85[5]
23-Oxo-2-arylhydrazonopropanalAcetic AnhydridePyridazin-3-one80-95[6]
34-Amino-3-oxo-isoxazolidine-5-carboxamideAldehydesIsoxazolo[4,5-d]pyrimidinones65-80[7]

III. Advanced Applications: Catalytic and Tandem Reactions

Modern synthetic chemistry increasingly relies on catalytic and tandem (or domino) reactions to construct complex molecules efficiently. Isoxazolin-5-ones are excellent substrates for such transformations.

Rhodium-Catalyzed Annulation with Alkynes

Rhodium catalysts can mediate the reaction of 3-arylisoxazoles (derived from isoxazolin-5-ones) with 1,6-diynes to produce fused naphthalenes.[8] This reaction proceeds through a sequential dual C-H annulation, showcasing the power of transition metal catalysis in forming multiple C-C bonds in a single operation.

Tandem Cyclization Processes

Isoxazolin-5-ones can be designed to undergo tandem reactions where an initial ring-opening or transformation triggers a subsequent intramolecular cyclization.[9] For instance, an appropriately substituted isoxazolin-5-one can be converted to an intermediate that undergoes an intramolecular cycloaddition to form complex polycyclic systems.[1][10]

isoxazolinone Substituted Isoxazolin-5-one intermediate Reactive Intermediate (e.g., Metal-Nitrenoid) isoxazolinone->intermediate Catalytic Activation/Ring Opening catalyst Catalyst (e.g., Rh, Pd) catalyst->intermediate heterocycle Complex Heterocycle intermediate->heterocycle Tandem Reaction/Cyclization

Caption: Catalytic Tandem Reaction of Isoxazolin-5-one.

Conclusion

The isoxazolin-5-one ring system is a testament to the elegance and power of heterocyclic chemistry. Its unique electronic and structural features provide a gateway to a vast landscape of molecular diversity. By understanding the fundamental reactivity and applying the protocols outlined in this guide, researchers can leverage the isoxazolin-5-one core as a strategic precursor for the synthesis of novel pyrazoles, fused heterocycles, and other complex molecular architectures. The continued exploration of the synthetic utility of isoxazolin-5-ones will undoubtedly lead to the discovery of new chemical entities with significant potential in drug development and other scientific disciplines.

References

  • Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine. PubMed. Available at: [Link]

  • Synthesis of Isoxazolo[4,5-D]Pyrimidinones, and Their Isomerization Into Oxazolo[4,5-D]Pyrimidinones On Flash Vacuum Pyrolysis. Semantic Scholar. Available at: [Link]

  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available at: [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. ResearchGate. Available at: [Link]

  • 409 ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GREAT SYNTHETIC POTENTIAL. Available at: [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. The Official Journal of the Organic & Inorganic Chemistry Division of the Iraqi Chemical Society. Available at: [Link]

  • Synthesis of Heterocycles Using Tandem Cyclization Processes. MDPI. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. Available at: [Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI. Available at: [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health. Available at: [Link]

  • Synthesis of Isoxazolin-5-one Glucosides by a Cascade Reaction. ResearchGate. Available at: [Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. PubMed Central. Available at: [Link]

  • Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles. MDPI. Available at: [Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PubMed Central. Available at: [Link]

  • Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters. ChemRxiv. Available at: [Link]

  • Synthesis of Azacarbolines via PhIO2-Promoted Intramolecular Oxidative Cyclization of α-Indolylhydrazones. ACS Publications. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. Available at: [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Studies of Some Novel Pyrazoline and Isoxazoline Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of New Isoxazolo[4,5-d]pyrimidines as Antitumor Agents. Sci-Hub. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. PubMed Central. Available at: [Link]

  • Rhodium catalyzed sequential dual C–H annulation of 3-arylisoxazoles with 1,6-diynes to access fused naphthalenes. RSC Publishing. Available at: [Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). PubMed Central. Available at: [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PubMed Central. Available at: [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. PubMed Central. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Mechanism for the formation of pyrazole. ResearchGate. Available at: [Link]

  • 2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization. ResearchGate. Available at: [Link]

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. Available at: [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Available at: [Link]

  • Asymmetric Intramolecular O-Hydroximation of Alkynes. Available at: [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. Available at: [Link]

  • Pd-Catalyzed Dearomative [3 + 2] Cycloaddition of 3-Nitroindoles with 2-Vinylcyclopropane-1,1-dicarboxylates. PubMed. Available at: [Link]

  • Synthesis of Functionalized Isoxazoline N-Oxides by Palladium-Catalyzed Cyclization of Nitro-Tethered Alkenes. PubMed. Available at: [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. PubMed Central. Available at: [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PubMed Central. Available at: [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. PubMed Central. Available at: [Link]

  • Diastereofacial Selection in Nitrile Oxide Cycloaddition Reactions. The Anti-Directing Effect of an Allylic Oxygen and Some New Results on the Ring Metalation of Isoxazolines. A Synthesis of (±)-Blastmycinone. PubMed Central. Available at: [Link]

  • Ru(ii)-catalyzed oxidative C–H spiroannulation of 4-arylquinazolin-2-ones with alkynes. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming regioselectivity challenges in isoxazoline synthesis

Technical Support Center: Isoxazoline Synthesis Welcome to the technical support center for isoxazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazoline Synthesis

Welcome to the technical support center for isoxazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in the synthesis of these crucial heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.

Troubleshooting Guide: Overcoming Regioselectivity Challenges

This section addresses specific issues that can arise during isoxazoline synthesis, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Poor or Undesired Regioselectivity in 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkenes

Question: My 1,3-dipolar cycloaddition reaction between a nitrile oxide and a monosubstituted alkene is yielding a mixture of 5-substituted (desired) and 4-substituted (undesired) isoxazoline regioisomers. How can I improve the selectivity for the 5-substituted product?

Root Cause Analysis:

The regioselectivity of the [3+2] cycloaddition between a nitrile oxide and an alkene is primarily governed by the electronic and steric properties of the substituents on both the dipole (nitrile oxide) and the dipolarophile (alkene). According to Frontier Molecular Orbital (FMO) theory, the reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Electronic Control: In most cases, the reaction is HOMO(alkene)-LUMO(nitrile oxide) controlled. Electron-donating groups on the alkene raise the HOMO energy, while electron-withdrawing groups on the nitrile oxide lower the LUMO energy, leading to a smaller energy gap and faster reaction. The regioselectivity is determined by the matching of the orbital coefficients of the interacting atoms. For a 5-substituted isoxazoline, the larger orbital coefficient on the β-carbon of the alkene should align with the larger coefficient on the carbon atom of the nitrile oxide.

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkene can sterically hinder the approach of the reactants, favoring the formation of the less sterically demanding regioisomer.

Troubleshooting Protocol:

  • Solvent Polarity Modification:

    • Hypothesis: The polarity of the solvent can influence the FMO energy levels.

    • Action: Screen a range of solvents with varying polarities, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, acetonitrile, DMF). Nonpolar solvents often favor the kinetically controlled product, which, in many cases, is the 5-substituted isomer.

    • Rationale: Solvent effects can subtly alter the energy levels of the frontier orbitals, thereby influencing the regiochemical outcome.

  • Introduction of a Lewis Acid Catalyst:

    • Hypothesis: A Lewis acid can coordinate to the nitrile oxide, altering its electronic properties and enhancing regioselectivity.

    • Action: Introduce a catalytic amount (5-10 mol%) of a Lewis acid such as Mg(II), Zn(II), or Sc(III) salts.

    • Rationale: Lewis acids can coordinate to the oxygen atom of the nitrile oxide, lowering the energy of its LUMO and increasing the difference in the magnitudes of the orbital coefficients, which can lead to enhanced regioselectivity.

  • Temperature Adjustment:

    • Hypothesis: Lowering the reaction temperature may favor the kinetically preferred regioisomer.

    • Action: Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C).

    • Rationale: At lower temperatures, the reaction is more likely to proceed through the transition state with the lowest activation energy, which often corresponds to the formation of a single regioisomer. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired isomer.

Experimental Workflow: Lewis Acid Catalyzed 1,3-Dipolar Cycloaddition

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve alkene in anhydrous solvent B Add Lewis Acid Catalyst (e.g., MgBr2·OEt2) A->B C Cool to 0 °C B->C D Slowly add a solution of the nitrile oxide precursor (e.g., hydroximoyl chloride) and a non-nucleophilic base (e.g., triethylamine) C->D E Stir at 0 °C for 2-4 h D->E F Monitor reaction by TLC/LC-MS E->F G Quench with saturated aq. NH4Cl F->G H Extract with organic solvent G->H I Purify by column chromatography H->I

Caption: Lewis acid catalyzed cycloaddition workflow.

Issue 2: No Reaction or Poor Conversion in Metal-Catalyzed Isoxazoline Synthesis

Question: I am attempting a metal-catalyzed synthesis of isoxazolines, for example, from propargyl oximes, but I am observing no product formation or very low conversion of my starting material.

Root Cause Analysis:

Metal-catalyzed isoxazoline syntheses, such as the cyclization of propargyl oximes, are often sensitive to the catalyst's oxidation state, ligand environment, and the presence of impurities.

  • Catalyst Deactivation: The active catalytic species can be deactivated by air, moisture, or coordinating impurities in the reagents or solvent.

  • Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. An inappropriate ligand may not promote the desired catalytic cycle.

  • Substrate Inhibition: The starting material or product might coordinate too strongly to the metal center, inhibiting catalyst turnover.

Troubleshooting Protocol:

  • Ensure Rigorous Anhydrous and Inert Conditions:

    • Hypothesis: The catalyst is sensitive to air or moisture.

    • Action: Use freshly distilled and degassed solvents. Ensure all glassware is oven- or flame-dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Many transition metal catalysts are readily oxidized or hydrolyzed, rendering them inactive.

  • Screen Different Catalysts and Ligands:

    • Hypothesis: The chosen catalyst/ligand system is not optimal for the specific substrate.

    • Action: Screen a variety of metal catalysts (e.g., Cu(I), Ag(I), Au(I)) and ligands (e.g., phosphine-based, N-heterocyclic carbenes).

    • Rationale: The electronic and steric properties of the catalyst and ligand must be well-matched to the substrate to facilitate the catalytic cycle efficiently.

  • Vary the Reaction Temperature:

    • Hypothesis: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Action: Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition.

    • Rationale: While higher temperatures can sometimes lead to side reactions, they are often necessary to drive sluggish catalytic reactions to completion.

Data Presentation: Catalyst Screening for Propargyl Oxime Cyclization

Catalyst (5 mol%)Ligand (10 mol%)SolventTemp (°C)Time (h)Conversion (%)
CuIPPh₃Toluene801215
CuIIPrToluene801285
AgOTfPPh₃Dioxane1001240
AuClJohnPhosDioxane60695

Fictional data for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in regiochemical outcome between electron-rich and electron-poor alkenes in 1,3-dipolar cycloadditions with nitrile oxides?

A1: The regioselectivity is dictated by the dominant FMO interaction.

  • For electron-rich alkenes (e.g., vinyl ethers): The reaction is controlled by the interaction of the high-energy HOMO of the alkene with the LUMO of the nitrile oxide. This typically leads to the formation of 5-alkoxyisoxazolines.

  • For electron-poor alkenes (e.g., acrylates): The energy gap between the LUMO of the alkene and the HOMO of the nitrile oxide is smaller. This interaction favors the formation of 4-carboalkoxyisoxazolines.

Q2: How does the in situ generation of nitrile oxides affect regioselectivity?

A2: The method of in situ generation of nitrile oxides can influence regioselectivity. The most common method is the dehydrohalogenation of hydroximoyl chlorides using a base. The choice of base and the reaction conditions can affect the concentration of the nitrile oxide and the presence of side products, which may influence the reaction pathway. For instance, a bulky, non-nucleophilic base is often preferred to minimize side reactions.

Q3: Can computational chemistry predict the regioselectivity of isoxazoline synthesis?

A3: Yes, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the regioselectivity of 1,3-dipolar cycloadditions. By calculating the activation energies of the transition states leading to the different regioisomers, one can predict which isomer will be preferentially formed. These calculations often correlate well with experimental results and can guide the choice of substrates and reaction conditions.

Logical Relationship: Factors Influencing Regioselectivity

cluster_electronic Electronic Factors cluster_steric Steric Factors cluster_conditions Reaction Conditions Regioselectivity Regioselectivity FMO FMO Theory (HOMO-LUMO Gaps) FMO->Regioselectivity Substituent_Effects Substituent Effects (EDG vs. EWG) Substituent_Effects->FMO Steric_Hindrance Steric Hindrance Steric_Hindrance->Regioselectivity Catalyst Catalyst (Lewis & Transition Metal) Catalyst->Regioselectivity Solvent Solvent Polarity Solvent->Regioselectivity Temperature Temperature Temperature->Regioselectivity

Caption: Key factors governing regioselectivity.

References

  • Title: Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Nitrile Oxides Source: Organic Letters URL: [Link]

  • Title: The Nitrile Oxide/Alkene (3+2) Cycloaddition (Huisgen Cycloaddition) Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]

Optimization

Improving reaction yield and reducing side products in isoxazol-5-one synthesis

Welcome to the technical support guide for the synthesis of isoxazol-5-ones. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of isoxazol-5-ones. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting guides and frequently asked questions to help you improve reaction yields, minimize side products, and ensure the robust and reliable synthesis of your target compounds.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. We focus on diagnosing the problem, understanding the underlying chemical principles, and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Isoxazol-5-one

Question: My three-component reaction between an aldehyde, a β-ketoester, and hydroxylamine hydrochloride resulted in a very low yield or no product at all. What are the potential causes and how can I fix this?

Potential Causes & Solutions:

Low or no yield is a common issue that can stem from problems with starting materials, reaction conditions, or the stability of key intermediates. A systematic approach is essential for diagnosis.

Causality First: Understanding the Core Reactions The widely used one-pot synthesis of 3,4-disubstituted isoxazol-5(4H)-ones involves two key transformations:

  • Isoxazolone Ring Formation: The initial reaction between the β-ketoester and hydroxylamine forms the core isoxazol-5-one ring.

  • Knoevenagel Condensation: The active methylene group on the newly formed ring then undergoes a Knoevenagel condensation with an aldehyde to yield the final product.[1][2]

Failure in either of these stages will lead to poor overall yield.

Troubleshooting Workflow for Low Yield The following workflow can help systematically identify the source of the low yield.

LowYield_Workflow start Low or No Yield Observed sm_check 1. Verify Starting Material Quality start->sm_check cond_check 2. Optimize Reaction Conditions sm_check->cond_check Materials OK sm_purity Purity Check (NMR, LC-MS) - Is β-ketoester fresh? - Is aldehyde prone to oxidation? sm_check->sm_purity sm_reactivity Reactivity Check - Steric hindrance on aldehyde? - Purity of hydroxylamine HCl? sm_check->sm_reactivity workup_check 3. Evaluate Workup & Purification cond_check->workup_check Conditions OK cond_catalyst Catalyst Evaluation - Correct catalyst loading? - Acidic vs. Basic catalyst? cond_check->cond_catalyst cond_solvent Solvent Choice - Is it appropriate (e.g., H2O, EtOH)? - Are reactants soluble? cond_check->cond_solvent cond_temp_ph Temperature & pH - Is temperature optimal (RT vs. 70°C)? - Is pH correct for cyclization? cond_check->cond_temp_ph success Improved Yield workup_check->success Workup OK workup_method Workup Procedure - Is product water-soluble? - Premature precipitation? workup_check->workup_method workup_purification Purification Strategy - Is product stable to silica gel? - Recrystallization solvent choice workup_check->workup_purification sm_purity->cond_check Purity Confirmed sm_reactivity->cond_check Reactivity Confirmed cond_catalyst->workup_check Catalyst Optimized cond_solvent->workup_check Solvent Optimized cond_temp_ph->workup_check Temp/pH Optimized workup_method->success Procedure Refined workup_purification->success Method Refined

Caption: A flowchart for troubleshooting low yields in isoxazol-5-one synthesis.

Detailed Solutions:

  • Starting Material Integrity:

    • β-Ketoesters: These compounds can exist as a mixture of keto-enol tautomers. Ensure you are using a high-purity reagent, as impurities can inhibit the initial condensation with hydroxylamine.

    • Aldehydes: Aromatic aldehydes can oxidize to the corresponding carboxylic acids upon prolonged exposure to air. Use freshly distilled or recently purchased aldehydes. Aldehydes with strong electron-withdrawing groups may be less reactive in the Knoevenagel condensation step.[3]

    • Hydroxylamine: Use high-quality hydroxylamine hydrochloride. The free base is unstable; it is generated in situ. Ensure the base used for neutralization (e.g., sodium carbonate, citric acid acting as a buffer system) is added in the correct stoichiometric amount.[4]

  • Reaction Conditions:

    • Catalyst: The choice of catalyst is crucial. Many procedures now use mild and environmentally benign catalysts.

      • Acidic Catalysts: Citric acid or gluconic acid in water can effectively catalyze the reaction, often at room temperature or with gentle heating (70°C).[4][5]

      • Heterogeneous Catalysts: Amine-functionalized cellulose[1][6] or nano-MgO[7] are efficient, reusable catalysts that often simplify purification through filtration.

    • Solvent: Water is an excellent "green" solvent for this reaction and often gives good to high yields.[1][4] Ethanol is another common choice. Ensure your starting materials, particularly the aldehyde, are sufficiently soluble in the chosen solvent system.

    • Temperature: While many reactions proceed at room temperature, gently heating the reaction mixture (e.g., to 70°C) can significantly increase the reaction rate and drive the reaction to completion, especially for less reactive substrates.[5]

  • Workup and Purification:

    • Many modern protocols are designed for simple workup where the product precipitates from the reaction mixture and can be collected by filtration, then washed with ethanol.[8][9] If your product is not precipitating, it may have higher solubility. In such cases, extraction with a suitable organic solvent like ethyl acetate may be necessary.[5]

Problem 2: Formation of an Isomeric Side Product

Question: My spectral data (NMR, MS) suggests I have a significant amount of an isomer. I believe it might be the 3-hydroxyisoxazole instead of the desired isoxazol-5-one. Why does this happen and how can I prevent it?

Potential Causes & Solutions:

The formation of the 3-hydroxyisoxazole (the tautomer of isoxazolin-3-one) is a classic side reaction in syntheses starting from β-ketoesters and hydroxylamine. The outcome is highly dependent on the reaction pathway, which is governed by pH.

Causality First: Competing Cyclization Pathways The reaction of a β-ketoester with hydroxylamine can proceed via two distinct intermediates:

  • Oxime Intermediate (Pathway A): Nucleophilic attack by the nitrogen of hydroxylamine on the ketone carbonyl of the β-ketoester, followed by dehydration, leads to an oxime. This intermediate cyclizes to form the desired isoxazol-5-one .

  • Hydroxamic Acid Intermediate (Pathway B): Attack on the ester carbonyl leads to a hydroxamic acid intermediate. This species cyclizes to form the 3-hydroxyisoxazole .[10][11]

The pH of the reaction medium and the workup procedure are critical in determining which pathway is favored.

Isomer_Formation cluster_pathways Reaction Pathways start β-Ketoester + Hydroxylamine oxime Pathway A: Oxime Intermediate start->oxime Attack at Ketone hydroxamic Pathway B: Hydroxamic Acid Intermediate start->hydroxamic Attack at Ester isoxazol5one Isoxazol-5-one (Desired Product) oxime->isoxazol5one Cyclization isoxazol3ol 3-Hydroxyisoxazole (Isomeric Side Product) hydroxamic->isoxazol3ol Cyclization cond_slow Slow Acidification or Neutral pH cond_slow->oxime cond_fast Maintain pH ~10 & Rapid Acidic Quench cond_fast->hydroxamic

Caption: Competing pathways leading to isoxazol-5-one vs. 3-hydroxyisoxazole.

Detailed Solutions:

  • pH Control During Reaction: Research by Katritzky and others demonstrated that maintaining a pH of approximately 10.0 can favor the hydroxamic acid intermediate, which leads to the 3-hydroxyisoxazole.[10] For syntheses targeting isoxazol-5-ones, conditions are typically buffered or run in systems (like citric acid/water) that do not strongly favor this alternative pathway.[4]

  • Acidification and Workup: The workup is a critical control point.

    • To Favor Isoxazol-5-one: Slow acidification or allowing the reaction mixture to stand at a neutral pH before isolation often favors the thermodynamically more stable isoxazol-5-one. Under these conditions, the intermediate leading to the 3-hydroxyisoxazole can revert and re-cyclize to the desired 5-one isomer.[10]

    • To Avoid Isoxazol-5-one (and get 3-hydroxyisoxazole): Conversely, if one wanted the 3-hydroxyisoxazole, the protocol involves maintaining a pH of ~10 and then quenching the reaction with a large excess of strong acid ("acidification brusque").[11]

  • Practical Advice: If you are isolating the 3-hydroxyisoxazole isomer, review your workup procedure. Ensure you are not performing a rapid, high-concentration acid quench. Allow the reaction to complete and work it up under the specified conditions, which for most modern one-pot syntheses of 4-arylideneisoxazol-5-ones do not require harsh pH adjustments.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the three-component synthesis of 4-arylideneisoxazol-5(4H)-ones?

The reaction is a domino sequence. First, hydroxylamine hydrochloride reacts with a base (or is buffered by the catalyst system) to release free hydroxylamine. This attacks the β-ketoester to form an oxime, which then undergoes intramolecular cyclization to yield a 3-substituted isoxazol-5(4H)-one. This intermediate possesses an active methylene group at the C4 position, which then participates in a Knoevenagel condensation with the aldehyde to furnish the final 3,4-disubstituted product.[1][2]

Mechanism reactants β-Ketoester + Hydroxylamine + Aldehyde step1 Step 1: Oxime Formation β-Ketoester + NH2OH → Oxime Intermediate reactants->step1 step2 Step 2: Cyclization Oxime Intermediate → 3-Substituted-Isoxazol-5(4H)-one step1->step2 step3 Step 3: Knoevenagel Condensation Isoxazol-5(4H)-one + Aldehyde → Final Product step2->step3 product 3,4-Disubstituted Isoxazol-5(4H)-one step3->product

Caption: Simplified workflow for the three-component isoxazol-5-one synthesis.

Q2: How do I choose the right catalyst and solvent?

Your choice should be guided by efficiency, desired reaction conditions, and "green chemistry" principles.

  • For Simplicity and Green Chemistry: Using citric acid[4] or gluconic acid[5] in water is an excellent choice. These systems are inexpensive, environmentally friendly, and often provide good yields with simple workups.

  • For Mild Conditions and Reusability: Amine-functionalized cellulose is a highly effective catalyst that works at room temperature in water.[1][6][12] The catalyst can often be recovered and reused.

  • Solvent Considerations: Water is the preferred solvent in many modern protocols due to its low cost, safety, and environmental benefits.[1][4] Ethanol is a suitable alternative if your starting materials have poor water solubility.

Q3: My isoxazol-5-one product seems to exist as a mixture of tautomers. Is this normal?

Yes, this is well-documented. Isoxazol-5-ones can exist in several tautomeric forms: the CH, OH, and NH forms.[13][14][15] The equilibrium between these tautomers can be influenced by the solvent, pH, and substitution pattern on the ring. In solution, you may observe broadened peaks in your NMR spectrum, and in some cases, distinct sets of peaks for different tautomers. This is an inherent property of the heterocyclic core.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). You should be able to see the consumption of your starting aldehyde (often the limiting reagent) and the appearance of a new, typically lower Rf spot corresponding to the more polar, conjugated product. Staining with potassium permanganate can help visualize spots if they are not UV-active.

Part 3: Protocols and Data

Table 1: Comparison of Catalytic Systems for Isoxazol-5-one Synthesis
CatalystSolventTemperature (°C)Typical TimeTypical Yield (%)Reference
Citric AcidWaterRoom Temp.5-24 h70-90[4]
Gluconic Acid (50 wt% aq.)Water7045 min~90[5]
Amine-functionalized CelluloseWaterRoom Temp.15-180 min85-98[1][6]
Nano-MgO (3 mol%)EthanolReflux1-2 h88-96[7]
Experimental Protocol: General Procedure for Three-Component Synthesis using a Green Catalyst

This protocol is adapted from methodologies utilizing amine-functionalized cellulose in water.[1][6][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the β-ketoester (1.0 mmol, 1.0 eq.), hydroxylamine hydrochloride (1.0 mmol, 1.0 eq.), the aldehyde (1.0 mmol, 1.0 eq.), and the amine-functionalized cellulose catalyst (e.g., 14 mg).[1]

  • Solvent Addition: Add water (e.g., 10 mL) to the flask.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress using TLC until the starting aldehyde spot has been consumed (typical reaction times range from 15 minutes to 3 hours, depending on the substrates).

  • Workup and Isolation: Upon completion, a precipitate of the product will have formed. Collect the solid by vacuum filtration.

  • Purification: Wash the filtered solid with cold ethanol (e.g., 3 x 10 mL) and allow it to air-dry. In many cases, this procedure yields a product of high purity without the need for column chromatography.[6][9]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, m.p.).

References

  • Gharehassanlou, S., & Kiyani, H. (2022). Proposed mechanism for formation of isoxazole-5(4H)-one compounds. ResearchGate. Available at: [Link]

  • Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 5(3), 309-326. Available at: [Link]

  • Zare, A., et al. (2017). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 33(6). Available at: [Link]

  • Jeschke, P. (2017). Isoxazolin-5-one- and 3-nitropropanoic acid-derived natural products. Natural Product Reports, 34(4), 341-376. Available at: [Link]

  • Organic Chemistry (2021). Claisen Isoxazole Synthesis Mechanism. YouTube. Available at: [Link]

  • Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • Gondaliya, N., & Vanparia, S. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications. Available at: [Link]

  • Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Katritzky, A. R., et al. (1986). Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of .beta.-keto esters with hydroxylamine. The Journal of Organic Chemistry, 51(26), 5039-5044. Available at: [Link]

  • ResearchGate (n.d.). Tautomeric equilibria of isoxazol-5-ones. ResearchGate. Available at: [Link]

  • Kiyani, H., & Gharehassanlou, S. (2022). Plausible mechanism for the formation of isoxazol-5(4H)-ones (4a–y). ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis of Isoxazol-5(2H)-one Derivatives via (tBuO)2Mg Promoted [3 + 2] Annulations of δ-Acetoxy Allenoates with Hydroxylamine. The Journal of Organic Chemistry. Available at: [Link]

  • Sbardella, G., et al. (2017). Isoxazol-5(2H)-one: a new scaffold for potent human neutrophil elastase (HNE) inhibitors. FLORE. Available at: [Link]

  • Mittersteiner, M., et al. (2020). Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to furnish tri‐substituted trifluoromethyl isoxazoles 10. ResearchGate. Available at: [Link]

  • Jacobsen, N., & Kolind-Andersen, H. (1980). Synthesis of 3-Isoxazolols Revisited. Diketene and P-Ketoesters As Starting Materials. Acta Chemica Scandinavica, 34b, 1-10. Available at: [Link]

  • Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. ResearchGate. Available at: [Link]

  • Wollweber, H. J., & Wentrup, C. (1983). 4-Alkylideneisoxazol-5-ones. Synthesis, tautomerism, and rearrangement to pyrroles. The Journal of Organic Chemistry, 48(16), 2640-2648. Available at: [Link]

  • Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • de Oliveira, A. B., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Structure, 1202, 127267. Available at: [Link]

Sources

Troubleshooting

Addressing the poor stability of isoxazoline ring under basic pH conditions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of molecular stability in your rese...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of molecular stability in your research and development workflows. This guide is designed to provide you with in-depth technical knowledge and practical, field-proven solutions for addressing the inherent instability of the isoxazoline ring under basic (alkaline) pH conditions. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of the isoxazoline moiety.

Q1: What makes the isoxazoline ring unstable in basic conditions?

A1: The instability of the isoxazoline ring in a basic medium is primarily due to the susceptibility of its N-O bond to cleavage. The process is typically initiated by a base abstracting an acidic proton from the carbon atom at the C5 position (adjacent to the ring oxygen). This deprotonation leads to the formation of a carbanion, which triggers a cascade of electronic rearrangements, resulting in the cleavage of the weak N-O bond and subsequent ring opening. The resulting product is often a β-hydroxy nitrile or related derivatives, which represents a loss of the parent compound's structural integrity and biological activity. Some studies on related isoxazoles have highlighted that unsubstituted positions can be particularly prone to deprotonation, leading to instability even under moderately basic conditions[1].

Q2: What is the primary degradation pathway for an isoxazoline ring under basic pH?

A2: The most common degradation pathway is a base-catalyzed E2-type elimination reaction. The key steps are:

  • Deprotonation: A base (e.g., hydroxide ion, OH⁻) removes a proton from the C5 carbon of the isoxazoline ring. The acidity of this proton is a critical factor.

  • Intermediate Formation: This abstraction forms a transient anionic intermediate.

  • Ring Opening: The negative charge facilitates the cleavage of the adjacent, electronically vulnerable N-O bond, leading to the opening of the heterocyclic ring.

  • Product Formation: The ring-opened intermediate rearranges to form more stable products, such as α,β-unsaturated oximes or β-hydroxy nitriles.

The following diagram illustrates this general mechanistic pathway.

Isoxazoline Degradation Pathway Base-Catalyzed Isoxazoline Ring Opening cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Ring Cleavage cluster_3 Step 4: Product Formation Isoxazoline Isoxazoline (Parent Compound) Proton_Abstraction Proton Abstraction at C5 Isoxazoline->Proton_Abstraction Base Base (B:) Base->Proton_Abstraction Anionic_Intermediate Anionic Intermediate Proton_Abstraction->Anionic_Intermediate Forms Intermediate Ring_Opening N-O Bond Cleavage Anionic_Intermediate->Ring_Opening Degradation_Product Ring-Opened Product (e.g., β-Hydroxy Nitrile) Ring_Opening->Degradation_Product Rearrangement

Base-catalyzed degradation of the isoxazoline ring.
Q3: Which factors influence the rate of this degradation?

A3: Several factors critically determine the rate of degradation:

  • pH: The most significant factor. The degradation rate increases exponentially with increasing pH (i.e., higher hydroxide ion concentration).

  • Temperature: Like most chemical reactions, the rate of hydrolysis and ring cleavage increases at higher temperatures[2].

  • Substituents: The electronic nature of substituents on the isoxazoline ring and adjacent aromatic rings can significantly impact stability. Electron-withdrawing groups can increase the acidity of the C5 proton, accelerating degradation. Conversely, strategically placed bulky or electron-donating groups may enhance stability[3][4].

  • Solvent/Matrix: The polarity of the solvent and the presence of other formulation components can influence the reaction kinetics.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides direct, actionable advice for specific problems you may encounter in the lab or during formulation development.

Problem 1: My isoxazoline compound is degrading during aqueous basic work-up after a synthesis step.

Q: I'm performing a reaction work-up using 1M NaOH to remove acidic impurities, but I'm seeing significant loss of my isoxazoline product. How can I prevent this?

A: This is a classic issue arising from the direct exposure of the sensitive isoxazoline ring to a strong base.

Causality: The high concentration of hydroxide ions in 1M NaOH aggressively promotes the deprotonation and subsequent ring-opening cascade described in the FAQs. Even brief exposure can lead to substantial product loss.

Solutions & Mitigation Strategies:

  • Use a Milder Base: Replace strong bases like NaOH or KOH with weaker, non-nucleophilic bases.

    • Sodium Bicarbonate (NaHCO₃): A saturated aqueous solution of sodium bicarbonate (pH ≈ 8.3) is often sufficient to neutralize strong acids without causing significant isoxazoline degradation.

    • Sodium Carbonate (Na₂CO₃): A dilute solution (e.g., 0.1-0.5 M, pH ≈ 11) can be used cautiously if a stronger base than bicarbonate is required. Always monitor the reaction time closely.

  • Control the Temperature: Perform the entire work-up procedure at low temperatures (0-5 °C) using an ice bath. Lowering the temperature dramatically reduces the rate of the degradation reaction[2].

  • Minimize Contact Time: Do not let the organic and basic aqueous layers sit in the separatory funnel for extended periods. Add the basic solution, shake gently for a short, defined period (e.g., 30-60 seconds), and immediately separate the layers.

  • Reverse the Addition: Instead of adding the basic solution to your organic layer, consider slowly adding your organic layer to the basic solution while stirring vigorously in a cooled flask. This can prevent localized high concentrations of base from contacting your product.

  • Alternative Purification: If possible, avoid a basic wash altogether. Consider using solid-phase extraction (SPE) cartridges or chromatography on a non-basic stationary phase (e.g., silica gel) to remove acidic impurities.

Problem 2: My isoxazoline-based drug candidate shows poor stability in a liquid formulation buffered at pH 8.

Q: We are developing a liquid formulation for an isoxazoline active pharmaceutical ingredient (API). Accelerated stability studies at pH 8 show over 20% degradation in one month. What formulation strategies can improve its stability?

A: Formulation at elevated pH is challenging for isoxazolines. The strategy must focus on both lowering the effective pH and protecting the molecule from hydrolysis.

Causality: A pH of 8, while only mildly basic, provides a sufficient concentration of hydroxide ions to catalyze the slow degradation of the isoxazoline ring over time, a process known as hydrolysis[2].

Solutions & Mitigation Strategies:

  • pH Optimization and Buffering:

    • The primary goal is to formulate at the lowest possible pH that maintains API solubility and efficacy. Conduct a thorough pH-rate profile study to identify the optimal pH for stability. A pH between 6 and 7 is generally ideal for most pesticides and related compounds[2].

    • Buffer System Selection: Use a buffer system with a pKa close to your target pH to ensure robust pH control. Phosphate or citrate buffer systems are common choices. Ensure the buffer components themselves do not catalyze degradation.

  • Structural Modification (Lead Optimization Phase):

    • If still in the drug discovery phase, consider minor structural modifications. For instance, adding a bulky group near the C5 position can sterically hinder the approach of a base, slowing degradation. Studies have shown that substituents on attached phenyl rings can significantly influence activity and, by extension, stability[4].

  • Formulation Technology:

    • Lyophilization (Freeze-Drying): If a liquid formulation is not strictly necessary, converting the product to a lyophilized powder for reconstitution before use is the most effective way to prevent aqueous hydrolysis during long-term storage.

    • Non-Aqueous Solvents: Consider formulating in non-aqueous or co-solvent systems (e.g., using propylene glycol, ethanol, or polyethylene glycol) to reduce the concentration of water, which is a key reactant in the hydrolysis pathway.

The following workflow provides a decision-making process for addressing formulation instability.

Formulation Troubleshooting Workflow Observe Observe Degradation in Formulation (pH > 7) CheckSolubility Is API soluble at lower pH (6-7)? Observe->CheckSolubility Reformulate Reformulate at optimal pH (e.g., 6.5) using a suitable buffer system. CheckSolubility->Reformulate Yes ConsiderAlt Alternative Strategies Needed CheckSolubility->ConsiderAlt No Lyophilize Option 1: Lyophilize (Solid Formulation) ConsiderAlt->Lyophilize CoSolvent Option 2: Use Co-solvents (Reduce Water Activity) ConsiderAlt->CoSolvent StructuralMod Option 3: Structural Modification (Lead Optimization) ConsiderAlt->StructuralMod

Workflow for troubleshooting isoxazoline formulation stability.

Part 3: Experimental Protocols & Data

To empower your research, we provide a standardized protocol for assessing the stability of your compounds and representative data.

Protocol: pH-Dependent Stability Assay

This protocol provides a self-validating system to determine the degradation kinetics of an isoxazoline compound at various pH values.

Objective: To quantify the rate of degradation of an isoxazoline compound as a function of pH.

Materials:

  • Isoxazoline compound of interest

  • Buffer solutions: pH 5.0 (Acetate), pH 7.0 (Phosphate), pH 9.0 (Borate), pH 11.0 (Carbonate)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks

  • HPLC or UPLC-MS system with a suitable column (e.g., C18)[5]

  • Constant temperature incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of your isoxazoline compound in acetonitrile (e.g., 10 mg/mL).

  • Sample Preparation:

    • For each pH condition, pipette a small volume of the stock solution into a volumetric flask (e.g., 100 µL into a 10 mL flask).

    • Dilute to the mark with the corresponding buffer solution to achieve the desired final concentration (e.g., 100 µg/mL). The final percentage of organic solvent should be low (<5%) to ensure the buffer controls the pH.

    • Prepare samples in triplicate for each pH point.

  • Incubation:

    • Immediately after preparation, take a "time zero" (T=0) sample from each flask and inject it into the HPLC system to determine the initial peak area.

    • Place the remaining flasks in a constant temperature incubator set to a relevant temperature (e.g., 40°C for accelerated stability).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each flask.

    • Analyze each sample by HPLC, recording the peak area of the parent isoxazoline compound. A validated analytical method is crucial for accurate results[6].

  • Data Analysis:

    • For each pH, plot the natural logarithm of the peak area (or concentration) of the parent compound versus time.

    • The slope of this line represents the pseudo-first-order degradation rate constant (k).

    • The half-life (t₁/₂) at each pH can be calculated using the formula: t₁/₂ = 0.693 / k.

Data Presentation: pH vs. Stability

The following table summarizes typical stability data for a hypothetical isoxazoline compound, illustrating the dramatic effect of pH.

pH of SolutionBuffer SystemTemperature (°C)Half-Life (t₁/₂) (Hours)Degradation Rate Constant, k (hr⁻¹)
5.0Acetate40> 1000< 0.0007
7.0Phosphate407500.0009
9.0Borate40850.0082
11.0Carbonate4050.1386

As shown, the stability decreases drastically as the pH moves from neutral to alkaline conditions.

References
  • Structure and stability of isoxazoline compounds | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Gajda, M., Posyniak, A., & Ziółkowski, H. (2020). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research, 64(2), 255-262. Available from: [Link]

  • Wang, C., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(19), 6611. Available from: [Link]

  • Zhou, X., Hohman, A. E., & Hsu, W. H. (2021). Current review of isoxazoline ectoparasiticides used in veterinary medicine. Journal of Veterinary Pharmacology and Therapeutics, 44(1), 1-15. Available from: [Link]

  • Zhao, D., & Rustum, A. M. (2021). Comprehensive Stress Degradation Studies of Afoxolaner Drug Substance and Identification of Major Degradation Products Including its Degradation Pathways by LC–HRMS–MS and NMR. Chromatographia, 84(11), 1079-1093. Available from: [Link]

  • Chalyk, B. A., et al. (2021). Construction of Isoxazole ring: An Overview. Nano Bio Letters, 1(1), 1-23. Available from: [Link]

  • Ortiz, C. S., & de Bertorello, M. M. (1995). Isoxazoles. 10. Degradation and enolization kinetics of 4-aminoisoxazolyl-1,2-naphthoquinone in basic aqueous solution. Journal of Pharmaceutical Sciences, 84(6), 783-785. Available from: [Link]

  • Li, Y., et al. (2023). Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella. Molecules, 28(8), 3362. Available from: [Link]

  • Development and validation of a multianalyte method for quantification of isoxazolines in animal-derived matrix samples using SPE-HPLC-MS/MS. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The Effect of Water pH on Pesticide Effectiveness. (n.d.). Atticus LLC. Retrieved January 22, 2026, from [Link]

Sources

Optimization

Troubleshooting low yields in the asymmetric synthesis of bisoxazoline ligands

Technical Support Center: Asymmetric Synthesis of Bisoxazoline (BOX) Ligands Welcome to the technical support center for the asymmetric synthesis of bisoxazoline (BOX) ligands. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Synthesis of Bisoxazoline (BOX) Ligands

Welcome to the technical support center for the asymmetric synthesis of bisoxazoline (BOX) ligands. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. As C₂-symmetric chiral ligands, BOX ligands are pivotal in a vast array of catalytic asymmetric reactions, making their efficient synthesis a critical step in many research endeavors.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments.

Section 1: Understanding the Foundation - The Core Synthesis

The successful synthesis of BOX ligands hinges on two primary stages: the formation of a bis(hydroxy)amide intermediate from a chiral amino alcohol and a suitable dicarbonyl precursor, followed by a double cyclization to form the characteristic bisoxazoline rings.[3][4] Low yields can arise from inefficiencies or side reactions in either of these stages. The following troubleshooting guide is structured to address problems sequentially through the synthetic workflow.

G cluster_0 Phase 1: Intermediate Formation cluster_1 Phase 2: Cyclization & Purification Starting Materials Starting Materials Amide Coupling Amide Coupling Starting Materials->Amide Coupling Condensation Cyclization Cyclization Amide Coupling->Cyclization Crude Bis(hydroxy)amide Purification Purification Cyclization->Purification Final Ligand Final Ligand Purification->Final Ligand

Caption: General workflow for bisoxazoline ligand synthesis.

Section 2: Troubleshooting Guide - FAQs for Low Yields

This section addresses common issues encountered during the synthesis of BOX ligands. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.

Part A: Starting Material and Intermediate Formation Issues

Q1: My initial amide coupling reaction to form the bis(hydroxy)amide intermediate is sluggish and gives a low yield. What could be the problem?

A1: This is a common bottleneck. The issue often lies with either the purity of the starting materials or the reaction conditions for the condensation.

  • Causality: The nucleophilicity of the amino group on the chiral amino alcohol and the electrophilicity of the dicarbonyl source (e.g., diethyl malonimidate, dicarboxylic acid chloride) are paramount. Impurities, especially water, can hydrolyze activated esters or acid chlorides, reducing their effective concentration. Similarly, the quality of the chiral amino alcohol is critical; it should be free of residual salts from its own synthesis.

  • Troubleshooting Steps:

    • Verify Starting Material Purity:

      • Amino Alcohol: Ensure it is fully dried under high vacuum before use. If it was prepared by reduction of an amino acid, ensure all reducing agents and salts have been removed.[5] Purity can be checked by NMR or HPLC.[5]

      • Dicarbonyl Source: If using a diacid chloride, it should be freshly prepared or distilled. For imidates like diethyl malonimidate dihydrochloride, ensure it is dry and properly stored.

    • Optimize Reaction Conditions:

      • Solvent: Use anhydrous solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[1][5]

      • Temperature: While some condensations proceed at room temperature, gentle heating (e.g., to 40-45 °C) can often drive the reaction to completion without significant side product formation.[1]

      • Stoichiometry: A slight excess (e.g., 2.1 equivalents) of the amino alcohol can compensate for any minor impurities and ensure the complete consumption of the more valuable dicarbonyl precursor.[1]

Q2: I'm synthesizing a highly substituted BOX ligand, and steric hindrance seems to be preventing the amide bond formation. How can I overcome this?

A2: Steric hindrance is a significant challenge, particularly when using bulky amino alcohols.[6] Standard condensation methods may fail, requiring more forceful conditions or different coupling strategies.

  • Causality: Large substituents on the amino alcohol or the dicarbonyl backbone can physically block the approach of the nucleophilic amine to the electrophilic carbonyl carbon.

  • Troubleshooting Steps:

    • Higher Temperatures: Carefully increase the reaction temperature while monitoring for decomposition. Refluxing in a suitable solvent may be necessary.

    • Use of Coupling Reagents: Instead of starting from a diacid or its simple derivatives, consider using peptide coupling reagents (e.g., DCC, EDC with HOBt) to activate the carboxylic acid groups. This can create a more reactive intermediate that is less sensitive to steric bulk.

    • Alternative Synthetic Route: In some cases, it may be necessary to build the chiral centers through a different method, such as the addition of an organometallic reagent to an Ellman sulfinimine, to generate the chiral 1,2-amino alcohol precursor with the desired substitution pattern.[6]

Part B: Cyclization and Purification Issues

Q3: The final cyclization step to form the bisoxazoline rings is failing or resulting in a complex mixture of products. What are the most critical factors to control?

A3: The cyclization is arguably the most sensitive step. Success depends heavily on the choice of dehydrating/activating agent, the base, temperature, and the specific substrate.

  • Causality: The reaction proceeds via activation of the hydroxyl groups of the bis(hydroxy)amide, making them good leaving groups, followed by an intramolecular SN2 reaction by the amide oxygen. Incomplete activation, competing intermolecular reactions, or elimination side reactions can drastically lower the yield.

  • Troubleshooting Steps:

    • Choice of Cyclizing Agent:

      • Thionyl Chloride (SOCl₂): A very common and effective reagent. It is typically used in excess without an additional base, as it generates HCl in situ. However, the acidic conditions can be too harsh for sensitive substrates.

      • Tosyl Chloride (TsCl) or Mesyl Chloride (MsCl): These are excellent alternatives that form stable sulfonate esters. They require a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl produced. This method is often milder than using SOCl₂.

    • Base Selection: When using TsCl or MsCl, the choice of base is critical. Pyridine often serves as both the base and a catalyst. Ensure the base is dry and added slowly to control the reaction's exothermicity. Using a hindered base like 2,6-lutidine can sometimes prevent side reactions.[7]

    • Temperature Control: The initial activation step is often performed at 0 °C to control the rate. Afterward, the reaction may be allowed to warm to room temperature or gently heated to drive the cyclization to completion. High temperatures can lead to decomposition or the formation of side products.[3]

    • Solvent: Anhydrous, non-protic solvents like DCM or chloroform are standard.

G Start Start Problem Low Yield in Cyclization Start->Problem CheckPurity Is Bis(hydroxy)amide Pure? Problem->CheckPurity CheckAgent Is Cyclizing Agent Appropriate? (e.g., SOCl₂, TsCl) CheckBase Is Base Correct & Dry? (e.g., Pyridine, Et₃N) CheckAgent->CheckBase If Appropriate Solution Optimize & Repeat CheckAgent->Solution If Not -> Change Agent CheckTemp Is Temperature Controlled? (e.g., 0°C to RT) CheckBase->CheckTemp If Correct CheckBase->Solution If Incorrect -> Change Base CheckTemp->Solution If Controlled CheckTemp->Solution If Not -> Adjust Protocol CheckPurity->CheckAgent If Pure CheckPurity->Solution If Impure -> Repurify

Caption: Troubleshooting decision tree for the cyclization step.

Q4: My final BOX ligand is an oil that is difficult to purify by crystallization. What are my options?

A4: Many BOX ligands, especially those with alkyl chains or less rigid backbones, are oils at room temperature. Purification can be challenging but is achievable.

  • Causality: The inability to crystallize is due to a low melting point and/or the presence of impurities that inhibit lattice formation.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most common method for purifying oily products.

      • Stationary Phase: Use silica gel. For ligands that are slightly basic, you can neutralize the silica by pre-treating the column with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%). This prevents streaking and improves recovery.

      • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Monitor the fractions carefully by TLC.

    • Kugelrohr Distillation: For thermally stable, low-molecular-weight ligands, bulb-to-bulb distillation under high vacuum can be an effective purification method.

    • Salt Formation: If the ligand has a basic nitrogen (like a PyBOX ligand), you can sometimes form a crystalline salt with an acid (e.g., HCl, HBr), purify the salt by recrystallization, and then liberate the free ligand by treatment with a base.

Section 3: Protocols and Data

Exemplary Protocol: Synthesis of (S,S)-t-Bu-BOX

This protocol is a representative example based on established methodologies for synthesizing a common BOX ligand.

Step 1: Synthesis of the Bis(hydroxy)amide Intermediate

  • To a round-bottomed flask under an inert atmosphere (N₂ or Ar), add (S)-tert-leucinol (2.1 eq.), diethyl malonimidate dihydrochloride (1.0 eq.), and anhydrous dichloromethane (DCM).[1]

  • Stir the suspension at room temperature. The reaction can be gently heated to 40-45 °C to ensure completion over 18-24 hours.[1]

  • Monitor the reaction by TLC or ¹H NMR until the starting imidate is consumed.[1]

  • Upon completion, wash the reaction mixture with water to remove any salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude bis(hydroxy)amide, which is often used in the next step without further purification.

Step 2: Cyclization to (S,S)-t-Bu-BOX

  • Dissolve the crude bis(hydroxy)amide in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, ~2.5 eq.) dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Carefully quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol or hexanes).

Table 1: Common Cyclization Conditions
Dicarbonyl PrecursorChiral Amino AlcoholCyclizing AgentBaseSolventTypical Yield RangeReference
Diethyl Malonimidate(S)-tert-LeucinolSOCl₂NoneDCM70-85%[3]
2,6-Pyridinedicarbonyl dichloride(S)-PhenylalaninolTsClPyridineCHCl₃65-80%[5]
Diethyl 2,2-dimethylmalonate(1R,2S)-1-Amino-2-indanolBurgess ReagentNoneTHF60-75%N/A
Cyclopropane-1,1-dicarbonitrile(S)-ValinolZnCl₂ (Lewis Acid)NoneToluene80-95%[4]

Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.

References

  • Gao, J., & Wu, Q. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]

  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry. [Link]

  • Tilliet, M. (2008). Synthesis and Study of New Oxazoline Based Ligands. Diva-portal.org. [Link]

  • Pellissier, H. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Dalton Transactions. [Link]

  • Wikipedia contributors. (2023). Bisoxazoline ligand. Wikipedia. [Link]

  • Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses. [Link]

  • Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). National Institutes of Health. [Link]

  • Kwong, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. IDEALS. [Link]

  • Kwong, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. IDEALS. [Link]

  • Fu, G. C., & Dai, X. (2011). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS. National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Catalyst Loading for 1,3-Dipolar Cycloaddition Reactions

Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experiments, particularly focusing on the critical parameter of catalyst loading. Our goal is to move beyond simple protocols and provide a deeper understanding of the chemical principles at play, enabling you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of catalyzed 1,3-dipolar cycloaddition reactions.

Q1: What is a typical catalyst loading for a 1,3-dipolar cycloaddition reaction?

A1: Catalyst loading is highly dependent on the specific reaction type, the substrates' reactivity, and the catalyst's turnover number. However, general starting ranges can be recommended. For the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), loadings can be as low as 0.01 mol% under optimized conditions, though a starting point of 1-5 mol% is common for routine lab-scale synthesis.[1][2] For Lewis acid-catalyzed reactions, such as nitrone-olefin cycloadditions, a higher loading of 10-20 mol% is often used as a starting point to achieve significant rate enhancement.[3]

It is crucial to understand that these are initial recommendations. The optimal loading is a balance between reaction rate, yield, and cost, and should be determined empirically for each new system.

Q2: How does catalyst loading directly impact reaction yield and rate?

A2: In principle, a higher concentration of an active catalyst provides more catalytic sites for the reactants to interact, leading to an increased reaction rate.[4] This generally holds true up to an optimal point. Insufficient catalyst loading is a common cause of slow or stalled reactions and consequently, low product yield.[5]

However, excessively high catalyst loading does not always lead to better results. It can introduce side reactions, complicate product purification by leaving high levels of residual metal, and unnecessarily increase costs.[6] For instance, in CuAAC reactions, high concentrations of copper can promote the undesired oxidative homocoupling of terminal alkynes, known as Glaser coupling, which consumes starting material and generates impurities.[6][7]

Q3: What are the visual or analytical signs of incorrect catalyst loading?

A3:

  • Too Low: The most obvious sign is a slow or stalled reaction, which can be monitored by techniques like TLC, LC-MS, or NMR. If you observe a large amount of unreacted starting material even after an extended reaction time, insufficient catalyst loading is a primary suspect.[5]

  • Too High: This can be more subtle. Analytically, you might observe the formation of specific byproducts. In CuAAC, the appearance of a symmetrical diyne product on a mass spectrum is a strong indicator of Glaser coupling due to excess copper.[6] Visually, for copper-catalyzed reactions, a persistent deep green or blue color (indicative of Cu(II)) without effective reduction to the active Cu(I) state, or the formation of precipitates (e.g., copper oxides), can suggest issues with the catalytic cycle that might be exacerbated by high initial copper concentrations. For Lewis acid-catalyzed reactions, excessive catalyst can sometimes lead to decomposition of starting materials or products, which might be observed as charring or the appearance of multiple unidentifiable spots on a TLC plate.

Q4: How do I select the right catalyst for my specific 1,3-dipole and dipolarophile?

A4: Catalyst selection depends on the functional groups present in your substrates.

  • For Azide-Alkyne Cycloadditions (CuAAC): A Copper(I) source is the standard choice for terminal alkynes, yielding 1,4-disubstituted triazoles with high regioselectivity.[1] The active Cu(I) is typically generated in situ from a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate) and is often stabilized with a ligand.[8]

  • For Reactions with Electron-Deficient Dipolarophiles: (e.g., α,β-unsaturated ketones, esters). A Lewis acid catalyst (such as ZnCl₂, MgBr₂, Sc(OTf)₃, or Cu(OTf)₂) is often employed.[3][7] The Lewis acid coordinates to the dipolarophile, lowering its LUMO energy and accelerating the reaction.[9][10][11]

  • For Electron-Rich Dipolarophiles: (e.g., vinyl ethers). These reactions may proceed thermally but can also be catalyzed. Chiral Lewis acids are particularly important in this context for achieving enantioselectivity.[7]

The key is to choose a catalyst that activates one of the components without reacting with or being poisoned by other functional groups in the molecules.

Troubleshooting Guide: Diagnosing and Solving Common Problems

This section is designed to help you solve specific issues encountered during your experiments.

Problem 1: Low or No Product Yield

Your reaction has run for the expected duration, but analysis shows a low conversion of starting materials to the desired product.

Logical Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting

Caption: A decision tree to diagnose causes of low reaction yield.

Possible Cause A: Insufficient Active Catalyst

  • Causality: The most straightforward reason for a slow or incomplete reaction is an insufficient number of catalytic cycles occurring within the given timeframe. This can be due to either too low an initial concentration or the deactivation of the catalyst during the reaction.

  • Solution:

    • Verify Reagents: First, ensure your starting materials are pure and that concentrations have been calculated correctly.

    • Increase Loading: The simplest approach is to incrementally increase the catalyst loading. If your initial run was at 1 mol%, try subsequent reactions at 2.5 mol% and 5 mol%. Monitor the reaction progress to see if the rate increases as expected.

    • Portion-wise Addition: For catalysts that may have limited stability under the reaction conditions, adding the catalyst in portions over the course of the reaction can maintain a sufficient concentration of the active species.

Possible Cause B: Catalyst Deactivation (Poisoning)

  • Causality: Catalyst poisoning occurs when a substance binds strongly to the active site of the catalyst, rendering it inactive.[9] This is a chemical deactivation mechanism.[9] Common poisons for metal catalysts (like copper) include compounds containing sulfur, halides, cyanides, phosphates, and even some nitrogen-containing heterocycles.[9][12] Impurities in substrates or solvents are a frequent source of poisons.

  • Solution:

    • Reagent Purity Check: Run the reaction with highly purified substrates and freshly distilled, anhydrous solvents. If the yield improves, an impurity was likely the culprit.

    • Identify the Poison: If a specific functional group in your substrate is suspected of being a poison (e.g., a thiol or a nitrile), you can perform a control experiment. Add a small amount of a similar, simple molecule containing that functional group to a known-good reaction. A significant drop in yield will confirm its poisoning effect.

    • Mitigation: If the poison source is an unavoidable impurity, consider passing your reagents/solvents through a guard bed (e.g., a small column of activated alumina or silica) before use. If a functional group on the substrate itself is the issue, it may need to be protected before the cycloaddition and deprotected afterward.

Problem 2: Poor Regio- or Stereoselectivity

The reaction works, but you obtain a mixture of isomers (e.g., 1,4- and 1,5-triazoles in an azide-alkyne cycloaddition, or endo/exo products in a nitrone-olefin cycloaddition).

Possible Cause A: Inappropriate Catalyst or Ligand

  • Causality: The catalyst and its associated ligands play a crucial role in controlling the orientation of the substrates in the transition state, which dictates selectivity. For Lewis acid-catalyzed reactions, the way the catalyst coordinates to the dipolarophile can sterically block one face or one end of the molecule, favoring a specific isomeric product.[11][13]

  • Solution:

    • Lewis Acid Screening: If using a Lewis acid, screen a panel of different catalysts (e.g., MgBr₂, Zn(OTf)₂, Sc(OTf)₃, Cu(OTf)₂). Different metals have different coordination geometries and Lewis acidities, which can dramatically alter selectivity.

    • Ligand Modification (for CuAAC): In copper catalysis, while the standard reaction strongly favors the 1,4-isomer, the ligand can influence the outcome. If you are seeing unexpected isomers, ensure your ligand is pure and appropriate. For achieving the opposite 1,5-regioselectivity, a ruthenium-based catalyst is typically required.[8]

    • Bulky Catalysts: Employing a bulkier catalyst or ligand can enhance selectivity by increasing the steric differentiation between the two possible transition states.

Possible Cause B: Reaction Temperature

  • Causality: Selectivity is a function of the difference in activation energies between the pathways leading to the different isomers. At higher temperatures, there is more thermal energy available to overcome these barriers, which can lead to the formation of the thermodynamically less favored product, thus reducing selectivity.

  • Solution:

    • Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux). While this will likely decrease the reaction rate, it often significantly improves selectivity. You may need to compensate for the slower rate with a slightly higher catalyst loading or longer reaction time.

Problem 3: Difficulty in Removing the Catalyst Post-Reaction

The reaction is successful, but the final product is contaminated with the metal catalyst, which is difficult to remove by standard chromatography.

Possible Cause A: Excessive Catalyst Loading

  • Causality: Using a large excess of catalyst is the most common reason for purification difficulties. The more catalyst you add, the more there is to remove.

  • Solution:

    • Optimize Loading: The first step is to re-evaluate and optimize the catalyst loading to use the minimum amount necessary for an efficient reaction (see Protocol 1).

    • Use Scavengers: Add a scavenger resin designed to bind the specific metal you are using (e.g., a thiol-functionalized silica for copper). Stirring the crude reaction mixture with the resin for a few hours followed by filtration can effectively remove the majority of the residual catalyst.

    • Aqueous Washes: For some catalysts, specific aqueous washes can help. For example, a dilute ammonium hydroxide wash can help remove copper salts by forming a water-soluble ammonia complex.

Possible Cause B: Homogeneous Catalyst Choice

  • Causality: Homogeneous catalysts are, by definition, soluble in the reaction medium, which makes their separation from the soluble product inherently challenging.

  • Solution:

    • Switch to a Heterogeneous Catalyst: Consider using a catalyst that is immobilized on a solid support (e.g., copper on charcoal, silica, or a polymer resin).[1] These catalysts can be easily removed at the end of the reaction by simple filtration, and they are often reusable.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization

This protocol describes a parallel screening approach to quickly identify the optimal catalyst loading for a new reaction.

Workflow for Catalyst Loading Optimization

Catalyst_Optimization_Workflow

Caption: A systematic workflow for optimizing catalyst loading.

Methodology:

  • Preparation: Prepare stock solutions of your 1,3-dipole, dipolarophile, and catalyst in the chosen reaction solvent. This ensures accurate dispensing of small quantities.

  • Reaction Setup: In a series of identical reaction vials, add the 1,3-dipole and dipolarophile stock solutions.

  • Catalyst Addition: To each vial, add a different volume of the catalyst stock solution to achieve a range of final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 mol%). Include a no-catalyst control.

  • Monitoring: Stir all reactions under identical conditions (temperature, atmosphere). At set time points (e.g., 1, 4, 12, and 24 hours), withdraw a small aliquot from each vial for analysis by TLC or LC-MS.

  • Analysis: Compare the conversion rates. Identify the lowest catalyst loading that provides a satisfactory yield within a reasonable timeframe without significant byproduct formation.

Data Summary Table:

Catalyst Loading (mol%)Time to >95% ConversionObserved Side Products
0 (Control)No reactionNone
0.1> 24 hoursNone
0.5~ 18 hoursTrace
1.0~ 10 hoursTrace
5.0~ 2 hoursMinor
10.0~ 2 hoursSignificant

This is example data. Your results will vary.

Protocol 2: Diagnosing Catalyst Deactivation

This protocol helps determine if catalyst deactivation is the cause of a stalled reaction.

Methodology:

  • Run the Reaction: Set up your reaction as usual. Monitor it until you observe that it has stalled (i.e., the conversion of starting material is no longer increasing over time).

  • Spike the Reaction: At this point, add a fresh aliquot of the catalyst (e.g., another 0.5 mol%).

  • Continue Monitoring: Continue to monitor the reaction for another few hours.

  • Interpret the Results:

    • If the reaction restarts and proceeds to a higher conversion: This strongly suggests that the initial catalyst charge was deactivated over time. The problem lies with catalyst stability under the reaction conditions.

    • If the reaction does not restart: This indicates that the catalyst is likely not being deactivated. The issue may be product inhibition (the product itself is inhibiting the catalyst), the reaction has reached equilibrium, or an impurity introduced with the starting materials has poisoned all available catalyst.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. International Journal of Molecular Sciences, 23(1), 2383. [Link]

  • Ballesteros-Garrido, R., et al. (2019). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(1), 65. [Link]

  • Touris, A. J., et al. (2020). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 25(19), 4567. [Link]

  • Chemistry For Everyone. (2023, May 3). What Is A Catalyst Poison? [Video]. YouTube. [Link]

  • Unchained Labs. (n.d.). Catalyst Screening. Retrieved from [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

  • Acharjee, B., et al. (2011). 1,3-Dipolar cycloadditions. Part XXI: Catalytic effects of Lewis acids on 1,3-dipolar cycloaddition of C-(4-chlorophenyl)-N-phenyl nitrone to benzylidene acetophenone. Indian Journal of Chemistry - Section B, 50B(5), 688-694. [Link]

  • S. Afzal, et al. (2014). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry, 4(2), 467-472. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Singleton, D. A., et al. (2008). Effect of Lewis Acid Catalysts on Diels−Alder and Hetero-Diels−Alder Cycloadditions Sharing a Common Transition State. The Journal of Organic Chemistry, 73(18), 7209-7216. [Link]

  • ResearchGate. (n.d.). Optimization of the 1,3-dipolar cycloaddition reaction. [Link]

  • Jamison, C. R., et al. (2023). Rapid Lewis Acid Screening and Reaction Optimization Using 3D-Printed Catalyst-Impregnated Stirrer Devices in the Synthesis of Heterocycles. The Journal of Organic Chemistry, 88(24), 17351-17359. [Link]

  • Gothelf, K. V., & Jørgensen, K. A. (2000). Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloadditions. Chemical Reviews, 98(2), 863-909. [Link]

  • Cole, K. P., et al. (2017). Advancing Organic Chemistry Using High-Throughput Experimentation. Angewandte Chemie International Edition, 56(30), 8634-8653. [Link]

  • Cardoso, M. F., et al. (2021). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 26(11), 3195. [Link]

  • Galvita, V. (2021, April 15). Catalyst deactivation. [Video]. YouTube. [Link]

  • NPTEL IIT Bombay. (2023, August 22). Week 2: Lecture 9: Lewis Acid Effect and Asymmetric Diels-Alder reaction. [Video]. YouTube. [Link]

  • Viso, A., et al. (2014). Catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides for biology-oriented synthesis. Accounts of Chemical Research, 47(10), 3148-3159. [Link]

  • Bates, J. S., et al. (2019). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. ACS Catalysis, 9(8), 7143-7147. [Link]

  • Britton, J., et al. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. Chemistry – A European Journal, 27(64), 15993-16003. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Carretero, J. C., et al. (2012). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 48(80), 9947-9959. [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • Organic Chemistry. (2016, September 25). LEWIS ACID CATALYSIS IN [4+2] CYCLOADDITION. [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • University of Graz. (n.d.). High-Throughput Screening Techniques in Catalysis. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Collision Theory. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Imine-Enamine Tautomerization in Chiral Isoxazoline Derivatives

Welcome to the technical support center for managing imine-enamine tautomerization in chiral isoxazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing imine-enamine tautomerization in chiral isoxazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimental work with these versatile heterocyclic compounds. Chiral isoxazolines are significant scaffolds in medicinal chemistry, and understanding their tautomeric behavior is critical for controlling stereointegrity, reactivity, and ultimately, biological activity.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding imine-enamine tautomerization in the context of chiral isoxazoline derivatives.

Q1: What is imine-enamine tautomerization in chiral isoxazoline derivatives?

A: Imine-enamine tautomerization is a form of prototropic tautomerism where a proton migrates from the α-carbon of an imine to the nitrogen atom, resulting in the formation of an enamine.[3] In the context of chiral isoxazoline derivatives, this equilibrium involves the interconversion between the imine tautomer, which contains a C=N double bond, and the enamine tautomer, which possesses a C=C double bond and an N-H bond.[1][4] This process is often catalyzed by acids or bases.[4][5] The position of this equilibrium can significantly impact the compound's chemical and physical properties, including its reactivity, stability, and spectroscopic signature.

Q2: Why is managing this tautomerization important in drug development?

A: The two tautomeric forms of a chiral isoxazoline derivative can exhibit different biological activities and pharmacokinetic profiles. The specific geometry and electronic distribution of the imine or enamine form can lead to varied binding affinities with biological targets.[6][7] Furthermore, uncontrolled tautomerization can lead to a mixture of isomers, complicating purification, characterization, and regulatory approval processes. Therefore, controlling the tautomeric equilibrium is crucial for ensuring the synthesis of a single, desired isomeric form with consistent and predictable pharmacological properties.[1]

Q3: How can I detect the presence of both imine and enamine tautomers in my sample?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for identifying and quantifying tautomers in solution.[8][9] Distinct sets of signals for the protons and carbons adjacent to the tautomerizing moiety will be observed for each form. For instance, the α-proton of the imine will have a different chemical shift compared to the vinyl proton of the enamine. Advanced techniques like 2D NMR (COSY, HSQC, HMBC) can further aid in structural elucidation. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, can also be used to separate and quantify the different tautomers.[1][4][5] Additionally, ATR-FTIR spectroscopy can be employed to identify characteristic vibrational frequencies for the C=N (imine) and C=C/N-H (enamine) bonds.[10]

Q4: What are the key factors that influence the imine-enamine equilibrium?

A: Several factors can shift the equilibrium between the imine and enamine forms:

  • Solvent Polarity: The polarity of the solvent plays a crucial role. Polar protic solvents, like methanol and ethanol, can stabilize the more polar enamine tautomer through hydrogen bonding.[11][12][13] Conversely, aprotic solvents may favor the imine form.[12]

  • pH: The equilibrium is highly pH-dependent. Acidic or basic conditions can catalyze the interconversion.[14][15] Generally, a weakly acidic pH of around 4-5 is optimal for imine formation, while basic conditions can favor the thermodynamically more stable enamine.[12][14][15][16]

  • Temperature: Temperature can affect the rate of interconversion and the position of the equilibrium.[17] Higher temperatures generally increase the rate of tautomerization.[12]

  • Substituents: The electronic nature of substituents on the isoxazoline ring or attached groups can influence the relative stability of the tautomers.[17]

Section 2: Troubleshooting Guides

This section provides practical solutions to specific experimental problems related to imine-enamine tautomerization.

Problem 1: My NMR spectrum is complex and uninterpretable, showing a mixture of tautomers.

  • Question: I've synthesized a new chiral isoxazoline derivative, but the 1H and 13C NMR spectra are showing multiple sets of peaks, suggesting a mixture of imine and enamine tautomers. How can I simplify the spectrum to confirm the structure of my primary product?

  • Answer & Workflow: The presence of multiple species in equilibrium can indeed lead to complex NMR spectra. The goal is to shift the equilibrium to favor one tautomer, thereby simplifying the spectrum for analysis.

    • Step 1: Solvent Study. Dissolve a small amount of your sample in a few different NMR solvents of varying polarity (e.g., CDCl3, DMSO-d6, CD3OD). Acquire 1H NMR spectra in each. Polar aprotic solvents like DMSO-d6 can favor one tautomer through hydrogen bonding interactions, potentially simplifying the spectrum.[18]

    • Step 2: pH Adjustment. If your compound is stable to acid and base, you can try adding a drop of a weak acid (e.g., acetic acid-d4) or a weak base (e.g., triethylamine) to the NMR tube. This can catalyze the interconversion and potentially drive the equilibrium towards a single tautomer.[4] Be cautious, as this can also lead to degradation.

    • Step 3: Variable Temperature (VT) NMR. Perform VT-NMR experiments. At lower temperatures, the rate of interconversion may slow down, leading to sharper, more resolved peaks for both tautomers. Conversely, at higher temperatures, the interconversion may become fast on the NMR timescale, resulting in averaged signals and a simpler spectrum.[9]

    Workflow for Simplifying NMR Spectra

    G start Complex NMR Spectrum solvent Solvent Study (CDCl3, DMSO-d6, CD3OD) start->solvent ph pH Adjustment (Weak Acid/Base) solvent->ph If still complex vt Variable Temperature NMR ph->vt If still complex end Simplified Spectrum (Single Tautomer Dominates) vt->end

    Caption: Workflow for simplifying complex NMR spectra of tautomeric mixtures.

Problem 2: My reaction yields a mixture of tautomers, leading to low yield of the desired isomer after purification.

  • Question: The synthesis of my target chiral isoxazoline consistently produces a mixture of the imine and enamine forms. How can I optimize the reaction conditions to favor the formation of a single tautomer?

  • Answer & Workflow: The key is to understand whether the reaction is under kinetic or thermodynamic control and to adjust the conditions accordingly.[4][12]

    • Kinetic vs. Thermodynamic Control: A kinetically controlled reaction favors the product that is formed fastest, while a thermodynamically controlled reaction favors the most stable product.[4] In the case of isoxazoline derivatives, the imine is often the kinetic product, while the enamine can be the more thermodynamically stable isomer.[4][12]

    • To Favor the Kinetic (Imine) Product:

      • Use Aprotic Solvents: Solvents like ethyl acetate or acetonitrile can prevent the isomerization to the enamine form.[12]

      • Lower Reaction Temperature: Running the reaction at a lower temperature will favor the faster-forming kinetic product.

      • Careful pH Control: Maintain a weakly acidic pH (around 4-5) to facilitate imine formation without promoting significant enamine conversion.[14][15][19]

    • To Favor the Thermodynamic (Enamine) Product:

      • Use Polar Protic Solvents: Solvents like methanol or ethanol can stabilize the enamine tautomer.[12]

      • Add a Base: A basic catalyst, such as triethylamine (TEA), can facilitate the isomerization to the more stable enamine.[4][12]

      • Increase Reaction Temperature and Time: Higher temperatures and longer reaction times will allow the system to reach thermodynamic equilibrium, favoring the more stable tautomer.[12]

    Reaction Condition Optimization

    G cluster_kinetic Kinetic Control (Favors Imine) cluster_thermo Thermodynamic Control (Favors Enamine) k_solvent Aprotic Solvent k_temp Low Temperature k_solvent->k_temp k_ph Weakly Acidic pH k_temp->k_ph t_solvent Polar Protic Solvent t_base Basic Catalyst t_solvent->t_base t_temp High Temperature t_base->t_temp start Reaction Mixture start->k_solvent start->t_solvent

    Caption: Optimizing reaction conditions for selective tautomer formation.

Problem 3: I am unable to isolate a single tautomer by chromatography.

  • Question: I have a mixture of imine and enamine tautomers, but they co-elute or interconvert on the chromatography column, making separation impossible. What strategies can I use to isolate a single, pure tautomer?

  • Answer & Workflow: Interconversion on the column is a common issue. The solution often lies in either preventing this interconversion or using a technique that exploits the different properties of the tautomers.

    • Strategy 1: Modify Chromatographic Conditions.

      • Solvent System: Choose a mobile phase that favors one tautomer and minimizes on-column interconversion. For example, using a non-polar, aprotic solvent system may "lock" the imine form.

      • Temperature: Running the chromatography at a lower temperature can slow down the rate of tautomerization.

      • pH Modifier: Adding a small amount of a pH modifier (e.g., triethylamine or acetic acid) to the mobile phase can sometimes help to favor one tautomer and improve separation. Use with caution as it can affect column longevity.

    • Strategy 2: Crystallization-Induced Deracemization/Diastereomer Transformation.

      • This technique can be adapted to separate tautomers. By carefully selecting a solvent system where one tautomer is significantly less soluble than the other, you can induce its selective crystallization from the equilibrium mixture.[20][21][22] As the less soluble tautomer crystallizes, the equilibrium in the solution will shift to replenish it, potentially allowing for a high yield of a single isomer.[20][21][22]

    Tautomer Isolation Strategies

    G start Tautomeric Mixture chromatography Modified Chromatography (Solvent, Temp, pH) start->chromatography crystallization Selective Crystallization start->crystallization pure_imine Pure Imine chromatography->pure_imine pure_enamine Pure Enamine crystallization->pure_enamine

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the chiral isoxazoline derivative.

  • Solvent Selection: Prepare three NMR tubes, each containing the sample dissolved in 0.6 mL of a different deuterated solvent (e.g., CDCl3, DMSO-d6, and CD3OD).

  • Data Acquisition: Acquire 1H NMR spectra for each sample at room temperature.

  • Integration and Quantification: Identify characteristic, well-resolved peaks for both the imine and enamine tautomers. Integrate these peaks to determine the relative ratio of the two forms in each solvent.

  • (Optional) VT-NMR: For one of the samples (preferably one showing a clear mixture), acquire a series of 1H NMR spectra at different temperatures (e.g., -20 °C, 0 °C, 40 °C, 60 °C) to observe the effect of temperature on the equilibrium and peak shape.

Protocol 2: Base-Catalyzed Isomerization to the Enamine Tautomer

  • Reaction Setup: In a round-bottom flask, dissolve the chiral isoxazoline derivative (1 equivalent) in a polar protic solvent such as methanol.

  • Catalyst Addition: Add a catalytic amount of a base, for example, triethylamine (0.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the isomerization by taking small aliquots at regular intervals and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction has reached equilibrium (or the desired conversion), remove the solvent under reduced pressure.

  • Purification: Purify the resulting product mixture using column chromatography or crystallization to isolate the enamine tautomer.

Table 1: Summary of Factors Influencing Imine-Enamine Equilibrium

FactorCondition Favoring Imine (Kinetic)Condition Favoring Enamine (Thermodynamic)
Solvent Aprotic (e.g., Ethyl Acetate, Acetonitrile) [12]Polar Protic (e.g., Methanol, Ethanol) [12]
pH Weakly Acidic (pH 4-5) [14][15][19]Basic [4][12]
Temperature Lower TemperatureHigher Temperature [12]
Reaction Time ShorterLonger

References

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules. [Link]

  • 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2024). Chemistry LibreTexts. [Link]

  • Crystallization-Induced Deracemization: Experiments and Modeling. (2022). Crystal Growth & Design. [Link]

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2021). ACS Omega. [Link]

  • Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. (2023). Molecules. [Link]

  • 20.14: Nucleophilic Addition of Amines- Imine and Enamine Formation. (2019). Chemistry LibreTexts. [Link]

  • Imine-enamine tautomerism in bicyclic systems in gas phase and solution: A computational study. (2014). ResearchGate. [Link]

  • NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. (2007). ResearchGate. [Link]

  • Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. (2023). PubMed. [Link]

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2021). ACS Publications. [Link]

  • 1H NMR study on the solvent effect on imine-enamine tautomerism of the condensation product of gossypol with 4-aminoantipyrine. (2011). ResearchGate. [Link]

  • Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. (2020). YouTube. [Link]

  • Tautomerization: A Simple Guide For Organic Chemistry. (2024). Nimc. [Link]

  • Characterizing the Tautomers of Protonated Aniline Using Differential Mobility Spectrometry and Mass Spectrometry. (2017). The Journal of Physical Chemistry A. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]

  • (PDF) Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. (2023). ResearchGate. [Link]

  • Theoretical Study of the Enol Imine ↔ Enaminone Tautomeric Equilibrium in Organic Solvents. (2007). The Journal of Physical Chemistry B. [Link]

  • Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. (2023). PMC - NIH. [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). NIH. [Link]

  • based deracemization techniques. (2022). Research Collection. [Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (2024). PMC - PubMed Central. [Link]

  • 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. (2023). OpenStax. [Link]

  • Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes. (2007). PubMed. [Link]

  • How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. (2010). Comptes Rendus Chimie. [Link]

  • Synthesis of Some New Chiral Triazole-Oxazoline Derivatives. (2014). ResearchGate. [Link]

  • Tautomerism unveils a self-inhibition mechanism of crystallization. (2023). PubMed. [Link]

  • Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. (2020). PMC - NIH. [Link]

  • Can someone share tips with finding tautomer forms of a substance?. (2022). Reddit. [Link]

  • Crystallization-Induced Diastereomer Transformations. (2021). ResearchGate. [Link]

  • What is the influence of the pH on imine formation in a water solution?. (2015). ResearchGate. [Link]

  • (PDF) Direct design of crystallization-induced deracemization through direct nucleation control (DNC). (2025). ResearchGate. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. (2007). ResearchGate. [Link]

  • Imine Enamine Tautomerism. (1994). University of Johannesburg. [Link]

  • Tautomerization: Videos & Practice Problems. (2024). Pearson. [Link]

  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. (2014). Journal of the Iranian Chemical Society. [Link]

  • Formation of Imines and Enamines. (2024). Chemistry Steps. [Link]

  • Enamines. (2024). Master Organic Chemistry. [Link]

  • Keto Enol Tautomerization. (2024). Chemistry Steps. [Link]

  • Tautomerization Practice Problems. (2024). Pearson. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. (2006). Semantic Scholar. [Link]

  • Understanding α,β-Unsaturated Imine Formation from Amine Additions to α,β-Unsaturated Aldehydes and Ketones: An Analytical and Theoretical Investigation. (2018). ResearchGate. [Link]

  • 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. (2023). Organic Chemistry. [Link]

  • Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. (2020). Arkivoc. [Link]

  • A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. (2002). PubMed. [Link]

Sources

Troubleshooting

Purification strategies for isoxazolin-5-one derivatives from complex reaction mixtures

Welcome to the Technical Support Center for the purification of isoxazolin-5-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of isoxazolin-5-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with purifying these valuable heterocyclic compounds from complex reaction mixtures. Here, you will find troubleshooting guides and frequently asked questions in a format that directly addresses the specific issues you may encounter during your experimental work.

Introduction: The Challenge of Purifying Isoxazolin-5-ones

Isoxazolin-5-one derivatives are a critical class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. Their synthesis, often involving multi-component reactions, can result in complex mixtures containing unreacted starting materials, intermediates, and various side products. The inherent reactivity of the isoxazolin-5-one core can also lead to degradation or the formation of impurities under certain workup and purification conditions. This guide provides a systematic approach to troubleshooting common purification issues, ensuring you can obtain your target compounds with the desired purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Acid-Base Extraction

Q1: My isoxazolin-5-one derivative is weakly acidic. Can I use acid-base extraction for purification, and what are the common pitfalls?

A1: Yes, acid-base extraction can be a powerful first step in purification, especially for removing neutral and basic impurities. The acidity of the isoxazolin-5-one proton at the C4 position allows for its deprotonation to form a water-soluble salt. However, success hinges on careful pH control.

  • The Causality Behind the Choice: The C-H bond at the C4 position of the isoxazolin-5-one ring is flanked by two electron-withdrawing groups (the carbonyl group and the imine nitrogen), making this proton acidic. The pKa of this proton is generally in the range of 4-6, depending on the substituents on the ring. This acidity allows for its selective extraction into a basic aqueous solution.

  • Troubleshooting Common Issues:

    • Issue: Low recovery of the product after acidification.

      • Possible Cause: Incomplete extraction into the basic aqueous phase or incomplete precipitation upon acidification.

      • Solution:

        • Optimize the Base: A common mistake is using a base that is too weak. While sodium bicarbonate (NaHCO₃) can be effective for more acidic compounds, a stronger base like sodium carbonate (Na₂CO₃) or even dilute sodium hydroxide (NaOH) might be necessary to fully deprotonate the isoxazolin-5-one.[1] Perform a small-scale test to determine the optimal base and concentration.

        • Ensure Complete Precipitation: After acidifying the aqueous layer to a pH of approximately 2-3 with a strong acid like 1M HCl, ensure complete precipitation by cooling the solution in an ice bath.

        • Check Aqueous Layer for Product: If recovery is still low, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any product that did not precipitate.

    • Issue: The product "oils out" instead of precipitating upon acidification.

      • Possible Cause: The melting point of your compound is low, or impurities are preventing crystallization.

      • Solution:

        • Extract the Oiled-Out Product: Instead of trying to force solidification, extract the acidified aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

        • Subsequent Purification: The extracted organic layer can then be dried and subjected to another purification technique like column chromatography.

  • Self-Validating Protocol: Step-by-Step Acid-Base Extraction

    • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with a 1M aqueous solution of a suitable base (e.g., Na₂CO₃) three times. Combine the aqueous layers.

    • Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

    • Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH reaches 2-3.

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.

    • If the product oils out, extract the aqueous layer with an organic solvent. Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate in vacuo.

dot graph TD { A[Crude Reaction Mixture in Organic Solvent] --> B{Extract with Aqueous Base}; B --> C[Aqueous Layer: Isoxazolin-5-one Salt]; B --> D[Organic Layer: Neutral/Basic Impurities]; C --> E{Acidify to pH 2-3}; E --> F[Precipitated Pure Product]; E --> G[Oiled-out Product]; G --> H{Extract with Organic Solvent}; H --> I[Pure Product in Organic Solvent]; } Caption: Workflow for Acid-Base Extraction of Isoxazolin-5-ones.

Column Chromatography

Q2: I am struggling to get good separation of my isoxazolin-5-one derivative from impurities using column chromatography. What is a systematic approach to developing a good method?

A2: Column chromatography is often the workhorse for purifying isoxazolin-5-one derivatives. A systematic approach to method development is key to achieving good separation.

  • The Expertise Behind Solvent Selection: The choice of stationary and mobile phases is critical. For most isoxazolin-5-one derivatives, silica gel is a suitable stationary phase. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone), is optimized to achieve differential migration of your product and impurities.

  • Troubleshooting Common Chromatography Issues:

    • Issue: Poor separation between the product and a close-running impurity.

      • Possible Cause: The solvent system is not providing enough selectivity.

      • Solution:

        • Solvent Screening: Use thin-layer chromatography (TLC) to screen a variety of solvent systems. Try different combinations of non-polar and polar solvents (e.g., hexane/ethyl acetate, cyclohexane/acetone, dichloromethane/methanol).[2][3]

        • Employ a Step Gradient: If a linear gradient doesn't provide adequate separation, a step gradient can be highly effective.[4][5] A step gradient involves a series of isocratic elutions with increasing solvent polarity. This can help to sharpen bands and improve resolution between closely eluting compounds.

        • Consider a Different Stationary Phase: If silica gel fails to provide separation, consider using alumina (neutral or basic) or a reversed-phase (C18) column.[6]

    • Issue: The product is streaking on the column.

      • Possible Cause: The compound is interacting too strongly with the acidic sites on the silica gel.

      • Solution:

        • Add a Modifier: Add a small amount of a modifier to the mobile phase to neutralize the acidic sites on the silica. For acidic compounds, adding a small amount of acetic acid (0.1-1%) can improve peak shape. For basic impurities, adding triethylamine (0.1-1%) can be beneficial.[6]

  • Authoritative Protocol: Developing a Gradient Elution Method

    • Scouting Run: Start with a shallow linear gradient, for example, from 100% hexane to 100% ethyl acetate over 20-30 column volumes.[7][8]

    • Analyze the Elution Profile: Identify the solvent composition at which your product and major impurities elute.

    • Optimize the Gradient: Based on the scouting run, design a more focused gradient. For example, if your product elutes at 40% ethyl acetate in hexane, you could run a gradient from 20% to 60% ethyl acetate over 15 column volumes.

    • Introduce Isocratic Holds: If impurities are still co-eluting, introduce isocratic holds at a solvent composition just before the elution of the impurity to allow it to separate from your product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate or Cyclohexane/AcetoneGood balance of non-polar and polar characteristics.
Gradient Type Linear for scouting, Step for optimizationLinear gradients are good for initial screening, while step gradients can provide better resolution for difficult separations.[4][5]
Sample Loading Dry loading is preferredAdsorbing the sample onto silica gel before loading can improve resolution.

dot graph TD { subgraph "Method Development" A[TLC Analysis with multiple solvent systems] --> B{Select best solvent system}; B --> C[Run a shallow scouting gradient]; C --> D{Analyze elution profile}; D --> E[Design an optimized gradient]; E --> F[Run optimized gradient]; end subgraph "Troubleshooting" G{Poor Separation?} --> H[Try different solvent system or step gradient]; I{Streaking?} --> J[Add modifier to mobile phase]; end } Caption: Systematic Approach to Column Chromatography Method Development.

Recrystallization

Q3: My isoxazolin-5-one derivative is a solid, but I'm having trouble finding a good recrystallization solvent. What are some strategies for successful recrystallization?

A3: Recrystallization is an excellent technique for obtaining highly pure crystalline material, but success is highly dependent on solvent selection.

  • The Art and Science of Solvent Choice: An ideal recrystallization solvent will dissolve your compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[9]

  • Troubleshooting Recrystallization:

    • Issue: The compound "oils out" instead of crystallizing.

      • Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated.

      • Solution:

        • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.

        • Use a Lower Boiling Point Solvent: If the issue persists, try a solvent with a lower boiling point.

        • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.

    • Issue: No crystals form upon cooling.

      • Possible Cause: The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures.

      • Solution:

        • Induce Crystallization: Try scratching the flask or adding a seed crystal of your compound.

        • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

        • Use a Two-Solvent System: If a single solvent doesn't work, a two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Heat the solution until it becomes clear again, and then allow it to cool slowly.[3]

  • Data-Driven Solvent Selection:

Solvent System Polarity Comments
Ethanol/WaterPolarA good starting point for many polar heterocyclic compounds.
Hexane/Ethyl AcetateNon-polar/PolarA versatile system where the ratio can be fine-tuned.
Dichloromethane/HexanePolar/Non-polarUseful for compounds that are highly soluble in dichloromethane.
TolueneModerately PolarCan be effective for aromatic-containing isoxazolin-5-ones.

dot graph TD { A[Crude Solid] --> B{Dissolve in minimum hot solvent}; B --> C{Cool slowly}; C --> D{Crystals form}; C --> E[No crystals form]; E --> F{Induce crystallization}; F --> D; B --> G{Oils out}; G --> H{Add more solvent/Use two-solvent system}; H --> C; D --> I[Filter and dry pure crystals]; } Caption: Decision Tree for Troubleshooting Recrystallization.

Identifying Common Impurities

A key to successful purification is understanding the potential impurities in your reaction mixture. For isoxazolin-5-ones synthesized from β-ketoesters and hydroxylamine, common impurities include:

  • Unreacted Starting Materials: β-ketoesters and aldehydes/ketones can often be carried through the workup.

  • Side Products from Knoevenagel Condensation: The Knoevenagel condensation between the β-ketoester and the aldehyde can sometimes be a competing reaction, leading to α,β-unsaturated dicarbonyl compounds.[10][11][12][13]

  • Michael Adducts: If the reaction conditions are not carefully controlled, Michael addition of hydroxylamine or other nucleophiles to the Knoevenagel product can occur.[14][15][16]

NMR for Impurity Identification: 1H NMR is a powerful tool for identifying impurities. Look for characteristic signals of unreacted starting materials or the vinylic protons of Knoevenagel products.[17][18][19][20][21]

References

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Solvent Choice. University of York, Chemistry Teaching Labs. [Link]

  • The Secrets of Successful Gradient Elution. LCGC International. [Link]

  • Crystallization Solvents.pdf. Unknown Source. [Link]

  • The three reasons you should be using step gradients for flash column chromatography. Biotage. [Link]

  • HPLC Method for purifying organic compounds.
  • Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. K.K. Unger. [Link]

  • How to correctly do Step Gradients?. AZoM. [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. KPU Pressbooks. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • CombiFlash Gradient Methods. Teledyne ISCO. [Link]

  • Isolation and Purification of Organic Compounds Extraction (Expt #2). Unknown Source. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Computational pKa Determination. Reddit. [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

  • NMR Spectroscopy. Michigan State University, Department of Chemistry. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia Academic Commons. [Link]

  • Aza‐Michael addition of isoxazolin‐5‐ones to p‐quinone methides. ResearchGate. [Link]

  • Acid base extraction flow chart. Unknown Source. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). orientjchem.org. [Link]

  • Five Key Factors That Influence Acidity. Master Organic Chemistry. [Link]

  • Michael addition of pyrazolin‐5‐one on isoxazole‐styrene using.... ResearchGate. [Link]

  • MCQ-243: Who has maximum acidity among the highlighted C H bonds by Dr. Tanmoy Biswas. YouTube. [Link]

  • METHODS OF PURIFICATION OF ORGANIC COMPOUNDS. YouTube. [Link]

  • Assertion. Acidity of the C-H bond decreases in the order: {H}{C}\equiv{C.. Filo. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). orientjchem.org. [Link]

  • 15.1 Structural Factors Affecting Acidity. YouTube. [Link]

  • Tailored Aza‐Michael Addition as Key Step in the Synthesis of 1H‐imidazo[5,1‐c][7][9]oxazine Scaffolds. uniurb.it. [Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. PMC. [Link]

Sources

Optimization

Preventing dimerization of nitrile oxides during isoxazoline formation

Technical Support Center: Isoxazoline Synthesis A-CS-GUIDE-2026-01 Topic: Preventing Dimerization of Nitrile Oxides During Isoxazoline Formation For: Researchers, scientists, and drug development professionals. Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazoline Synthesis

A-CS-GUIDE-2026-01

Topic: Preventing Dimerization of Nitrile Oxides During Isoxazoline Formation

For: Researchers, scientists, and drug development professionals.

Introduction

The [3+2] cycloaddition of a nitrile oxide with an alkene is a powerful and convergent transformation for constructing the isoxazoline core, a valuable heterocycle in medicinal chemistry and materials science.[1] However, the high reactivity of the nitrile oxide intermediate presents a significant challenge: its propensity to undergo rapid self-condensation, or dimerization, to form a stable furoxan (1,2,5-oxadiazole-2-oxide) byproduct.[2] This competitive side reaction can drastically reduce the yield of the desired isoxazoline and complicate product purification.

This guide provides a comprehensive troubleshooting framework to diagnose and solve issues related to nitrile oxide dimerization. As Senior Application Scientists, we explain the mechanistic basis for these challenges and offer field-proven protocols to maximize the yield of your target isoxazoline.

Part 1: Frequently Asked Questions - Understanding the Problem

Q1: Why is my reaction producing a furoxan byproduct instead of the isoxazoline?

Answer: You are observing the classic side reaction of nitrile oxide chemistry. Nitrile oxides are high-energy, reactive 1,3-dipoles.[2] In the absence of a reactive alkene (dipolarophile), or if the rate of cycloaddition is slow, two molecules of the nitrile oxide will react with each other to form a highly stable furoxan dimer.[3]

The core of the problem lies in the reaction kinetics. The desired isoxazoline formation is a second-order reaction (first-order in nitrile oxide and first-order in alkene). The undesired dimerization is also a second-order reaction, but it is second-order with respect to the nitrile oxide concentration.

  • Rate (Isoxazoline) = k_cycloaddition [Nitrile Oxide] [Alkene]

  • Rate (Dimerization) = k_dimerization [Nitrile Oxide]²

This kinetic relationship is key: the rate of dimerization is exponentially more sensitive to the instantaneous concentration of the nitrile oxide than the desired cycloaddition. Therefore, any experimental condition that allows the nitrile oxide concentration to build up will strongly favor the formation of the furoxan byproduct.

Q2: How can I identify the furoxan byproduct in my reaction mixture?

Answer: Furoxans have distinct properties that aid in their identification:

  • Thin-Layer Chromatography (TLC): Furoxans are typically more polar than the starting materials and the desired isoxazoline product. They often appear as a distinct, UV-active spot with a lower Rf value.

  • Nuclear Magnetic Resonance (NMR): The symmetry of the furoxan ring can lead to simpler ¹H and ¹³C NMR spectra compared to the isoxazoline.

  • Mass Spectrometry (MS): The furoxan will have a molecular weight exactly double that of the nitrile oxide intermediate (or double the mass of the starting aldoxime/hydroximoyl chloride minus the elements of H₂O or HCl, respectively).

Q3: Are certain types of nitrile oxides more prone to dimerization?

Answer: Yes. The stability and dimerization tendency of a nitrile oxide are heavily influenced by the nature of its "R" group (R-CNO).

  • Aliphatic Nitrile Oxides: These are notoriously unstable and dimerize very rapidly.[3] Their high reactivity makes controlling the instantaneous concentration critical.

  • Aromatic Nitrile Oxides: These are generally more stable due to resonance stabilization from the aryl ring. However, they will still dimerize readily if their concentration becomes too high.[4]

  • Sterically Hindered Nitrile Oxides: Bulky groups adjacent to the nitrile oxide moiety (e.g., ortho-substituents on an aromatic ring) can sterically disfavor the transition state of dimerization, slowing the rate of furoxan formation.[5] For example, 2,4,6-trimethylbenzonitrile oxide is significantly more stable and less prone to dimerization than benzonitrile oxide.

Part 2: Troubleshooting Guides & Mitigation Strategies

The fundamental strategy to prevent dimerization is to maintain a very low, steady-state concentration of the nitrile oxide throughout the reaction. This ensures that the nitrile oxide is more likely to encounter and react with the alkene dipolarophile before it can find another nitrile oxide molecule to dimerize with.

Strategy 1: In Situ Generation of the Nitrile Oxide

The most effective and widely used strategy is to generate the nitrile oxide in situ (in the reaction mixture) in the presence of the alkene.[6] This avoids the isolation of the unstable intermediate and keeps its concentration low. There are two primary precursor classes for this method.

G

Troubleshooting for In Situ Methods:

  • Issue: Dimerization still occurs even with in situ generation.

  • Cause: The rate of nitrile oxide generation is faster than the rate of its consumption by the alkene.

  • Solution: Employ a slow addition technique.

Strategy 2: Slow Addition of Reagents

This is a powerful kinetic control technique that directly addresses the concentration issue. Instead of adding the base or oxidant all at once, it is introduced gradually over a prolonged period.[4]

Protocol: Syringe Pump Slow Addition

  • Set up the reaction vessel containing the alkene dipolarophile and the nitrile oxide precursor (e.g., hydroximoyl chloride) dissolved in a suitable solvent (e.g., DCM, THF, or Et₂O).

  • Prepare a separate solution of the activating reagent (e.g., triethylamine in the same solvent).

  • Load the activating reagent solution into a syringe and place it on a syringe pump.

  • Position the needle of the syringe below the surface of the reaction mixture.

  • Set the syringe pump to a slow addition rate (e.g., 0.1-0.5 mL/hour). The optimal rate may require some experimentation. Common addition times range from 4 to 12 hours.

  • Stir the reaction mixture vigorously at room temperature or 0 °C during the entire addition period.

  • Monitor the reaction by TLC to check for the consumption of the alkene and the formation of the isoxazoline product, while ensuring the furoxan spot remains minimal.

G SyringePump Syringe Pump (Contains Base or Oxidant Solution) ReactionVessel Reaction Vessel - Alkene (Dipolarophile) - Nitrile Oxide Precursor - Solvent - Vigorous Stirring SyringePump->ReactionVessel Slow, Controlled Addition (Maintains low [R-CNO])

Strategy 3: Optimizing Reaction Conditions

Several other parameters can be adjusted to favor the desired cycloaddition over dimerization.

ParameterRecommendationRationale (Causality)
Concentration Use dilute conditions (e.g., 0.05 M to 0.2 M with respect to the alkene).As dimerization is second-order in nitrile oxide, lowering the overall concentration disproportionately slows the rate of dimerization compared to the desired cycloaddition.
Temperature Run reactions at room temperature or lower (e.g., 0 °C).While lower temperatures slow both reactions, they can often provide a better kinetic window, especially for highly reactive aliphatic nitrile oxides. It reduces the rate of the undesired side reaction more significantly.
Stoichiometry Use a slight excess of the alkene dipolarophile (e.g., 1.2 to 2.0 equivalents).Le Châtelier's principle applies; increasing the concentration of one reactant (the alkene) pushes the equilibrium towards the product, increasing the probability of a productive collision with the nitrile oxide.
Solvent Choice Use non-polar, aprotic solvents like THF, DCM, or toluene.The choice of solvent can influence the stability and reactivity of the nitrile oxide. Protic solvents should generally be avoided as they can react with the nitrile oxide.
Strategy 4: Alternative Generation Methods

If the standard methods (dehydrohalogenation of hydroximoyl chlorides or oxidation of aldoximes) consistently lead to dimerization, consider alternative, milder methods for generating the nitrile oxide.[1][7]

  • Mukaiyama Method: Dehydration of primary nitroalkanes using reagents like phenyl isocyanate in the presence of a catalytic amount of base (e.g., triethylamine).[1] This method is particularly useful when the corresponding aldoxime or hydroximoyl chloride is sensitive or difficult to prepare.

  • Oxone/NaCl System: A greener and often milder method for oxidizing aldoximes to nitrile oxides.[7] This can sometimes offer better control over the generation rate compared to stronger oxidants like NCS or bleach.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Isoxazoline Synthesis via Slow Addition of Base

This protocol is a robust starting point for the reaction between a hydroximoyl chloride and an alkene.

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add the alkene (1.0 mmol, 1.0 eq) and the hydroximoyl chloride (1.1 mmol, 1.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM, 10 mL). Cool the solution to 0 °C using an ice bath.

  • Base Solution Preparation: In a separate dry vial, prepare a solution of triethylamine (Et₃N) (1.5 mmol, 1.5 eq) in anhydrous DCM (5 mL).

  • Slow Addition: Draw the Et₃N solution into a 5 mL syringe and place it on a syringe pump. Insert the syringe needle through the septum of the reaction flask, ensuring the tip is submerged in the reaction mixture.

  • Reaction: Begin vigorous stirring of the reaction mixture. Start the syringe pump to add the Et₃N solution over 8 hours.

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the starting alkene.

  • Workup: Upon completion, quench the reaction by adding 10 mL of water. Separate the organic layer, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired isoxazoline.

References

  • Brandi, A., & Goti, A. (2008). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis: Novel Strategies in Synthesis. John Wiley & Sons, Inc.[Link]

  • Caramella, P., & Grünanger, P. (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons, Inc.
  • Feuer, H. (Ed.). (2008). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis (2nd ed.). Wiley. [Link]

  • Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). A new, general method for the synthesis of nitrile oxides: dehydration of O-silylated hydroxamic acids. Organic Letters, 6(9), 1437–1440. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of hydroximinoyl chlorides. The Journal of Organic Chemistry, 45(19), 3916–3918. [Link]

  • Mukaiyama, T., & Hoshino, T. (1960). The Dehydration of Oximes to Nitriles with Isocyanate. A New Synthesis of Nitriles. Journal of the American Chemical Society, 82(20), 5339–5342. [Link]

  • Torssell, K. B. G. (1988).
  • Wallace, R. H. (2008). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station International Edition. [Link]

  • Zhao, G., Liang, L., Wen, C. H. E., & Tong, R. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315–319. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Thermal Stability of Isoxazoline-Based Compounds

Welcome to the technical support center dedicated to addressing the challenges associated with the thermal stability of isoxazoline-based compounds. As a critical scaffold in modern drug discovery and agrochemicals, unde...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the thermal stability of isoxazoline-based compounds. As a critical scaffold in modern drug discovery and agrochemicals, understanding and mitigating thermal degradation is paramount for ensuring compound integrity, reproducibility of experimental data, and the overall success of development programs.[1][2][3][4]

This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to empower researchers, scientists, and drug development professionals in their work with this vital chemical class.

Section 1: The Science of Isoxazoline Thermal Degradation

A thorough understanding of why and how isoxazoline compounds degrade under thermal stress is the first step toward effective stabilization. The inherent reactivity of the isoxazoline ring, particularly the nitrogen-oxygen (N-O) bond, is the primary locus of thermal instability.

The Core Degradation Pathway: N-O Bond Cleavage

The most common thermal degradation mechanism for the isoxazoline ring is the homolytic cleavage of the relatively weak N-O bond.[5][6] This event initiates a cascade that can lead to a complete loss of the parent structure.

  • Initiation: Upon heating (typically in the range of 160–280°C for liquid-phase decomposition), the N-O bond breaks, forming a biradical intermediate.[5]

  • Propagation & Rearrangement: This highly reactive biradical can undergo several transformations, most commonly a synchronous multi-center rearrangement. This process often results in the formation of smaller, more stable molecules, such as aromatic nitriles and aldehydes (e.g., acetaldehyde), effectively fragmenting the original compound.[5]

cluster_0 Thermal Degradation Pathway Start Isoxazoline Compound Heat Thermal Energy (Δ) Start->Heat Input Biradical Biradical Intermediate (via N-O Bond Cleavage) Heat->Biradical Initiation Rearrangement Synchronous Rearrangement Biradical->Rearrangement Products Degradation Products (e.g., Nitriles, Aldehydes) Rearrangement->Products

Caption: General mechanism of isoxazoline thermal degradation.

Key Factors Influencing Thermal Stability

Multiple factors, both intrinsic (structural) and extrinsic (environmental), dictate the thermal resilience of a specific isoxazoline derivative.

  • Structural Factors: While the stability of the core isoxazoline ring is noted to be practically independent of simple aromatic substituents[5], the overall molecular architecture plays a significant role. Introducing rigid structural motifs, such as the spiroazetidinebenzofuran moiety found in the pesticide Sarolaner, can enhance stability by constraining the molecule and disfavoring the conformational changes required for degradation.[7]

  • Environmental Factors:

    • Temperature: The most direct contributor to degradation.

    • pH and Solvents: Extreme pH conditions can catalyze degradation.[8] The choice of solvent is critical, as protic solvents like alcohols may participate in solvolysis reactions, while the presence of water can lead to hydrolysis.[8]

    • Oxygen and Light: Oxidative conditions and exposure to light (photodegradation) can also initiate or accelerate degradation pathways, sometimes involving N-O bond cleavage.[8][9][10]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the handling and development of isoxazoline compounds.

Q1: My isoxazoline compound shows decreasing activity over time when stored in solution, even at room temperature. What's the likely cause? A1: This suggests potential instability in the chosen solvent. The primary culprits are often hydrolysis (if water is present), photodegradation (if exposed to light), or slow thermal degradation.[8] For long-term storage, DMSO is a commonly used solvent, with stock solutions typically kept at -20°C or -80°C to minimize all forms of degradation.[8] Always use high-purity, anhydrous solvents and store solutions protected from light.

Q2: How can I quickly get an initial idea of my compound's thermal stability? A2: Thermogravimetric Analysis (TGA) is the most direct method. It measures the change in mass of a sample as a function of temperature. The onset temperature of mass loss provides a clear indication of when thermal decomposition begins.[11] Differential Scanning Calorimetry (DSC) is often run concurrently to identify melting points and other thermal events that precede decomposition.[12][13]

Q3: Are there any "rules of thumb" for designing more thermally stable isoxazoline derivatives? A3: While every molecule is unique, some principles can guide design. Increasing structural rigidity and steric hindrance around the isoxazoline ring can improve stability.[7] Incorporating electron-withdrawing groups can sometimes stabilize the N-O bond, but this effect is highly context-dependent. The most reliable approach is to synthesize analogs and empirically test their stability using TGA/DSC.

Q4: Can formulation changes improve the thermal stability of my compound without chemical modification? A4: Absolutely. Formulation strategies are a powerful tool. Creating an amorphous solid dispersion (ASD) by mixing your active pharmaceutical ingredient (API) with a polymer can significantly enhance stability by preventing crystallization and locking the API in a stable matrix.[14][15][16] Lyophilization (freeze-drying) to remove water is another effective technique, particularly for compounds susceptible to hydrolysis.[17][18] Finally, optimizing the pH and buffer system in a formulation is critical for both thermal and chemical stability.[17][19]

Section 3: Troubleshooting Guide

This guide provides a structured approach to resolving specific experimental issues related to thermal instability.

ProblemPotential Cause(s)Recommended Action & Rationale
Inconsistent bioassay results from heated/autoclaved stock solutions. The compound is degrading at the temperature used for sterilization or dissolution, reducing the concentration of the active species.1. Quantify Degradation: Use a stability-indicating HPLC method to analyze the solution before and after heating. This will confirm and quantify the loss of the parent compound. 2. Determine Decomposition Temp: Run TGA/DSC on the solid compound to find its precise decomposition temperature.[12] 3. Modify Protocol: If the heating temperature is near the decomposition onset, switch to sterile filtration instead of autoclaving.
Appearance of new peaks in HPLC chromatogram after long-term storage or thermal stress. Formation of thermal degradation products. The isoxazoline ring may have opened or other heat-labile functional groups may have reacted.[5][9]1. Conduct Forced Degradation: Systematically expose your compound to heat, acid, base, and oxidative conditions to generate and identify potential degradants.[8][20] 2. Characterize Degradants: Use LC-MS/MS to obtain mass data on the new peaks, which helps in elucidating their structures and confirming the degradation pathway.[9][21][22]
Compound fails to re-dissolve completely from a stock solution after a freeze-thaw cycle. The compound may have "oiled out" or precipitated in a less soluble polymorphic form due to temperature fluctuations. This can also be a sign of degradation to a less soluble product.1. Gentle Redissolution: Try gentle warming and sonication to redissolve the compound.[8] 2. Aliquot Stocks: To prevent repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes upon preparation.[8] 3. Verify Integrity: Analyze the solution by HPLC to ensure the peak corresponding to your compound is still present at the expected concentration and that no significant degradation has occurred.
A synthetic reaction involving heat gives a low yield and a complex mixture of byproducts. The reaction temperature likely exceeds the thermal stability threshold of either a reactant, intermediate, or the final isoxazoline product.1. Analyze Thermal Profiles: Run TGA/DSC on your starting materials and the purified product to understand their thermal limits. 2. Lower Reaction Temperature: Explore alternative conditions, such as using a more active catalyst that allows the reaction to proceed at a lower temperature. 3. Time-Course Study: Monitor the reaction by TLC or LC-MS at various time points to see when byproduct formation begins, which can help optimize the reaction time.

Section 4: Key Experimental Protocols

Adherence to robust, validated protocols is essential for generating reliable stability data.

Protocol 1: Rapid Stability Assessment with TGA/DSC

This protocol provides a primary assessment of the thermal stability of a solid compound.

Objective: To determine the onset temperature of decomposition (Tonset) and melting point (Tm).

Materials:

  • Thermogravimetric Analyzer (TGA) and/or Differential Scanning Calorimeter (DSC)[12][13]

  • High-purity nitrogen or argon purge gas

  • Aluminum or ceramic pans

  • Microbalance

  • Test compound (2-5 mg)

Procedure:

  • Calibration: Ensure the TGA/DSC instrument is calibrated for temperature and mass according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 2-5 mg of the finely ground compound into a tared TGA/DSC pan.

  • Instrument Setup:

    • Place the sample pan in the instrument.

    • Set the purge gas flow rate (typically 20-50 mL/min). An inert atmosphere (N2) is crucial to prevent oxidative degradation.

    • Define the temperature program:

      • Equilibrate at 25°C.

      • Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 400°C).[23]

  • Data Acquisition: Start the experiment and record mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Determine the Tonset, which is the temperature at which significant mass loss begins. This is often calculated by the software as the intersection of the baseline tangent and the inflection point tangent.[11]

    • DSC Curve: Identify the endothermic peak corresponding to the melting point (Tm) and any exothermic peaks that may indicate decomposition.

cluster_workflow Thermal Analysis Workflow A Calibrate TGA/DSC B Weigh 2-5 mg of Compound A->B C Set Up Instrument (N2 Purge, 10°C/min ramp) B->C D Run Experiment C->D E Analyze TGA Data (Determine T-onset) D->E F Analyze DSC Data (Determine T-melt) D->F G Report Stability Profile E->G F->G

Caption: Workflow for TGA/DSC thermal stability assessment.

Protocol 2: Kinetic Analysis via Isoconversional Methods

For a more profound understanding of stability, determining the activation energy (Ea) of decomposition provides a quantitative, comparable metric. A higher Ea signifies greater thermal stability. This is achieved by running TGA at multiple heating rates.[24][25][26]

Objective: To calculate the activation energy of thermal decomposition as a function of conversion.

Procedure:

  • Perform Multiple TGA Scans: Following Protocol 1, run TGA experiments on identical samples at several different heating rates (e.g., 5, 10, 15, and 20 °C/min).

  • Data Processing: For each heating rate, export the temperature vs. mass loss data.

  • Apply Isoconversional Model: Use specialized kinetic analysis software or a spreadsheet to apply a model-free isoconversional method (e.g., Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS)).[24]

    • These methods analyze the temperatures at which specific degrees of conversion (mass loss) are reached for each heating rate.

    • By plotting the data according to the model's equation, the activation energy (Ea) can be calculated from the slope of the resulting line for each conversion point.

  • Interpretation: Plot Ea versus the conversion fraction (α). A relatively constant Ea across the conversion range suggests a single-step decomposition process. Significant variation in Ea indicates a more complex, multi-step degradation mechanism.[27]

References

  • Structure and stability of isoxazoline compounds | Request PDF. (2025). ResearchGate. [Link]

  • Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics. (2024). Pharmaceutical Technology. [Link]

  • RING-OPENING OF 4-ISOXAZOLINES: COMPETITIVE FORMATION OF ENAMINO DERIVATIVES AND a$-ENONES. (1993). HETEROCYCLES. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]

  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. (2025). National Institutes of Health. [Link]

  • Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics. (2024). Pharmaceutical Technology. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • (PDF) A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. (2025). ResearchGate. [Link]

  • Diradical Interactions in Ring-Open Isoxazole. (2021). PubMed. [Link]

  • Development and validation of a multianalyte method for quantification of isoxazolines in animal-derived matrix samples using SPE-HPLC-MS/MS | Request PDF. (2024). ResearchGate. [Link]

  • Comprehensive Stress Degradation Studies of Afoxolaner Drug Substance and Identification of Major Degradation Products Including its Degradation Pathways by LC–HRMS–MS and NMR | Request PDF. (2024). ResearchGate. [Link]

  • Thermal Stability of Amorphous Solid Dispersions. (2021). National Institutes of Health. [Link]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. (n.d.). ResearchGate. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Research Square. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). National Institutes of Health. [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). MDPI. [Link]

  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. (n.d.). Revue Roumaine de Chimie. [Link]

  • (PDF) Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. (2010). ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. [Link]

  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery. (2025). PubMed. [Link]

  • Thermal Analysis (TGA/DTA/DSC). (n.d.). Arizona State University. [Link]

  • DSC & TGA Thermal Analysis.pptx. (n.d.). Slideshare. [Link]

  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). National Institutes of Health. [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025). AZoM. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Kinetics and Thermal Decomposition Studies of Oxomemazine by Isoconversional Protocols. (n.d.). Oriental Journal of Chemistry. [Link]

  • Improving the Thermostability and Activity of a Thermophilic Subtilase by Incorporating Structural Elements of Its Psychrophilic Counterpart. (n.d.). National Institutes of Health. [Link]

  • Discovery, development, chemical diversity and design of isoxazoline-based insecticides. (n.d.). RSC Publishing. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Institutes of Health. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. (2022). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella. (2023). MDPI. [Link]

  • The Structural Basis of Binding Stability and Selectivity of Sarolaner Enantiomers for Ctenocephalides felis RDL Receptors. (n.d.). PubMed Central. [Link]

  • Rational Design and Synthesis of Isoxazoline Derivatives with Low Bee-Toxicity Based on Bee GABA Receptors. (2025). ACS Publications. [Link]

  • Design, synthesis, and evaluation of novel isoxazoline derivatives containing 2-phenyloxazoline moieties as potential insecticides. (n.d.). PubMed. [Link]

  • Kinetics and Thermal Decomposition Studies of Oxomemazine by Isoconversional Protocols. (n.d.). ResearchGate. [Link]

  • Discovering the kinetics of thermal decomposition during continuous cooling | Request PDF. (2018). ResearchGate. [Link]

  • The Status of Pyrolysis Kinetics Studies by Thermal Analysis: Quality Is Not as Good as It Should and Can Readily Be. (n.d.). MDPI. [Link]

  • Improving the functional, thermal stability and structural properties of soybean protein isolate by dual modification of succinylation combined with ultrasound. (2025). PubMed. [Link]

Sources

Optimization

Strategies to reduce long reaction times in enantioselective isoxazoline synthesis

Technical Support Center: Accelerating Enantioselective Isoxazoline Synthesis Welcome to the technical support center for enantioselective isoxazoline synthesis. This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Accelerating Enantioselective Isoxazoline Synthesis

Welcome to the technical support center for enantioselective isoxazoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with long reaction times in their synthetic workflows. Here, we move beyond simple procedural lists to explore the underlying causality of common issues, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding reaction kinetics in enantioselective isoxazoline synthesis.

Q1: My enantioselective 1,3-dipolar cycloaddition is taking days to reach completion. What are the primary factors I should investigate?

A: Persistently long reaction times are typically rooted in one of four areas: (1) Suboptimal Catalyst Activity , where the chosen catalyst or its activation is inefficient; (2) Inappropriate Reaction Conditions , including solvent, temperature, and concentration; (3) Inherent Substrate Reactivity , where the electronic or steric properties of your nitrone or dipolarophile are unfavorable; or (4) Inhibitors , where trace impurities (e.g., water, interfering functional groups) are stalling the catalytic cycle. A systematic approach, starting with catalyst and solvent optimization, is the most effective troubleshooting strategy.

Q2: How significantly does my choice of catalyst impact the reaction time?

A: The catalyst is the single most critical factor influencing reaction rate. For instance, in organocatalyzed 1,3-dipolar cycloadditions of nitrones and aldehydes, switching from a first-generation MacMillan catalyst to a second-generation imidazolidinone catalyst (as a hydrochloride salt) has been shown to accelerate the reaction by over 100-fold, reducing times from over 24 hours to less than 30 minutes while maintaining high enantioselectivity.[1][2][3][4] Metal-based catalysts, such as those involving Iridium[5] or Nickel, can also offer dramatic rate enhancements, though they may require more stringent inert atmosphere techniques.

Q3: Can simply changing the solvent provide a significant speed-up?

A: Yes, the solvent plays a crucial role in stabilizing transition states and influencing reactant solubility. In many organocatalyzed cycloadditions, protic solvents like isopropanol have been shown to accelerate the reaction compared to aprotic counterparts like toluene or dichloromethane.[2] This is often due to hydrogen bonding interactions that can stabilize charged intermediates or transition states in the catalytic cycle. However, solvent effects can be complex, also impacting regioselectivity, so screening a small panel of solvents with varying polarities is a recommended step.[6]

Q4: I am concerned that increasing the temperature to accelerate the reaction will erode the enantioselectivity (e.r. or e.e.). What are my options?

A: This is a valid and common concern, as the energy difference between diastereomeric transition states often decreases at higher temperatures. Before resorting to heat, ensure your catalyst system is fully optimized. Often, a more active catalyst (like the aforementioned second-generation MacMillan salts) will allow you to achieve rapid conversion even at room temperature or below, preserving enantioselectivity.[3][4] If heating is necessary, it should be done incrementally. An alternative is to employ non-thermal energy sources, such as microwave irradiation, which can dramatically accelerate reactions without the bulk heating that often compromises selectivity.[7][8]

Q5: What are the primary benefits of using microwave-assisted synthesis for this reaction?

A: Microwave-assisted synthesis is a powerful technique for overcoming high activation barriers and reducing reaction times, often from many hours to mere minutes.[9][10][11] The key advantages are:

  • Rapid, Uniform Heating: Microwaves directly excite polar molecules, leading to instantaneous and homogenous heating of the reaction medium, avoiding the thermal gradients common with oil bath heating.

  • Higher Yields & Purity: The short reaction times minimize the formation of degradation byproducts.[7]

  • Access to Novel Chemical Space: Reactions that are otherwise impossible under conventional heating may proceed under microwave conditions due to the ability to reach higher temperatures and pressures safely in sealed vessels.

Troubleshooting Guide 1: Catalyst System Inefficiency

Issue: The reaction stalls or proceeds very slowly, even after 24 hours, with low conversion of starting materials observed via TLC or NMR analysis.

Underlying Cause: The catalyst's turnover frequency (TOF) is low. This can be due to an inherently slow catalyst, improper catalyst activation, or catalyst degradation. The choice of ligand, counter-ion, or co-catalyst is critical for performance.

Workflow: Diagnosing and Optimizing the Catalyst System

A Problem: Slow Conversion (<10% in 12h) B Is the catalyst known to be fast for this transformation? A->B Check Literature C Action: Switch to a high-activity catalyst. (e.g., 2nd Gen MacMillan-HCl) B->C No D Is an acid co-catalyst required for iminium ion formation? B->D Yes H Result: Reaction Rate Improved C->H E Action: Screen Brønsted or Lewis acid additives. D->E Yes F Is the catalyst sensitive to air or moisture? D->F No E->H G Action: Re-run under strictly inert conditions (N2/Ar). F->G Yes F->H No, problem persists G->H

Caption: Troubleshooting workflow for a slow catalytic reaction.

Comparative Data: Catalyst Performance

The following table, adapted from studies on the 1,3-dipolar cycloaddition between nitrones and aldehydes, illustrates the dramatic effect of catalyst choice on reaction time.[2][3][4]

Catalyst SystemTemperature (°C)Time (h)Enantiomeric Ratio (e.r.)
Jørgensen-Hayashi Pyrrolidine-102495:5
1st Gen MacMillan ImidazolidinoneRT>48Poor
2nd Gen MacMillan Imidazolidinone HCl RT <0.5 >96:4
2nd Gen MacMillan Imidazolidinone HCl -10 1 >99:1
Protocol: Screening for an Optimal Organocatalyst
  • Setup: In parallel vials, add the dipolarophile (1.0 equiv) and the chosen solvent (to achieve 0.5 M concentration).

  • Catalyst Addition: To each vial, add a different catalyst (10 mol %). Recommended screen:

    • Vial A: Jørgensen-Hayashi catalyst.

    • Vial B: 1st Generation MacMillan catalyst.

    • Vial C: 2nd Generation MacMillan catalyst (trifluoroacetate salt).

    • Vial D: 2nd Generation MacMillan catalyst (hydrochloride salt).[3]

  • Initiation: Add the nitrone (1.2 equiv) to each vial and begin stirring at room temperature.

  • Monitoring: Monitor the reaction progress every 30 minutes via TLC, staining with an appropriate agent (e.g., potassium permanganate).

  • Analysis: Compare the time taken for complete consumption of the limiting reagent. The fastest, most selective catalyst is identified for scale-up.

Troubleshooting Guide 2: Suboptimal Reaction Parameters

Issue: The reaction proceeds but is not complete within a standard workday (8-12 hours), making workflow and purification inefficient.

Underlying Cause: The reaction conditions (solvent, concentration, temperature) have not been optimized. The transition state of a 1,3-dipolar cycloaddition is highly ordered, and its stability is sensitive to the surrounding medium.[12]

Protocol: Rapid Solvent and Temperature Screening
  • Solvent Screen (Room Temperature):

    • Using the best catalyst from Guide 1, set up four identical reactions in parallel.

    • Use the following solvents: Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), and Isopropanol (IPA).[2][6]

    • Monitor by TLC to identify the solvent that provides the fastest conversion. Protic solvents like IPA often accelerate these reactions.[2]

  • Temperature Optimization:

    • Using the best solvent identified, set up three reactions.

    • Run the reactions at 0 °C, Room Temperature (approx. 25 °C), and 40 °C.

    • Caution: For reactions involving sensitive functional groups or where high enantioselectivity is critical, start at lower temperatures.

    • Monitor both reaction rate and enantioselectivity (via chiral HPLC on crude aliquots) to find the optimal balance.

Troubleshooting Guide 3: Advanced Acceleration Techniques

Issue: The reaction remains slow even after optimizing the catalyst and conventional conditions, or the required temperatures for reasonable rates lead to product degradation or loss of enantioselectivity.

Underlying Cause: The reaction possesses a high activation energy barrier that is difficult to overcome efficiently with conventional conductive heating.

Methodology: Microwave-Assisted Synthesis

Microwave irradiation provides a rapid and efficient alternative to conventional heating. By directly coupling with polar molecules in the sample, it ensures uniform and instantaneous heating, which can dramatically shorten reaction times.[7]

Workflow: Implementing Microwave Synthesis

A Is conventional heating too slow (>24h) or does it reduce enantioselectivity? B Select a microwave-compatible solvent with a relatively high boiling point (e.g., IPA, DMF). A->B Yes C Set up the reaction in a sealed microwave vessel with a stir bar. B->C D Program the microwave reactor. Start with a short time (e.g., 5-10 min) and moderate temperature (e.g., 60-80 °C). C->D E Run the reaction and monitor pressure to ensure safety. D->E F Cool, work up, and analyze conversion and enantioselectivity. E->F G Is the reaction complete and selectivity maintained? F->G H Optimization complete. G->H Yes I Adjust time/temperature and rerun the experiment. G->I No I->D

Caption: Decision and workflow diagram for microwave-assisted synthesis.

Protocol: General Procedure for Microwave-Assisted Isoxazoline Synthesis

This is a representative protocol and must be adapted for specific substrates and safety-checked for the microwave system in use.[7][10]

  • Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the nitrone (1.0 mmol, 1.0 equiv), the dipolarophile (1.2 mmol, 1.2 equiv), and the catalyst (e.g., 2nd Gen MacMillan HCl, 0.1 mmol, 10 mol %).

  • Solvent Addition: Add 2 mL of dry isopropanol (or another suitable high-boiling solvent).

  • Sealing: Securely cap the vessel.

  • Irradiation: Place the vessel in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 80 °C for 15 minutes. Ensure the power setting is adjusted automatically to maintain the target temperature and that pressure limits are not exceeded.

  • Cooling & Work-up: After the irradiation period, allow the vessel to cool to room temperature (forced air cooling is standard on modern reactors). Once cooled, open the vessel, and pour the contents into water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Analysis: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product for conversion (¹H NMR) and enantioselectivity (chiral HPLC).

References

  • Walsh, P. J., & Kozlowski, M. C. (2009). Fundamentals of Asymmetric Catalysis. University Science Books. [URL: https://www.uscibooks.com/walsh.htm]
  • Marqués-López, E., et al. (2023). A Genetic Optimization Strategy with Generality in Asymmetric Organocatalysis as Primary Target. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6554b952b362405626217646]
  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. (2022). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03477]
  • Park, Y., et al. (2023). Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64b77f9872d33513b827d353]
  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. (2022). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9313886/]
  • Efficient enantioselective synthesis of pyrazolines and isoxazolines enabled by an iridium-catalyzed intramolecular allylic substitution reaction. (2018). Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/qo/c8qo00649a]
  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. (2022). ResearchGate. [URL: https://www.researchgate.net/publication/361817025_Fast_MacMillan's_Imidazolidinone-Catalyzed_Enantioselective_Synthesis_of_Polyfunctionalized_4-Isoxazoline_Scaffolds]
  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. (2017). Science and Education Publishing. [URL: http://pubs.sciepub.com/ajoc/5/3/3/]
  • Generality-oriented optimization of enantioselective aminoxyl radical catalysis. (2022). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9035970/]
  • Microwave-assisted rapid synthesis of chiral oxazolines. (2020). Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01518j]
  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. (2022). ACS Omega. [URL: https://pubs.acs.org/doi/full/10.1021/acsomega.2c03477]
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7643598/]
  • A Genetic Optimization Strategy with Generality in Asymmetric Organocatalysis as Primary Target. (2023). Cambridge Open Engage. [URL: https://www.cambridge.org/engage/chemrxiv/article-details/6554b952b362405626217646]
  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. (2023). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10045548/]
  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. (2022). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9654271/]
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c04297]
  • Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. (n.d.). Bentham Science. [URL: https://www.researchgate.net/publication/224896229_Synthesis_of_isoxazolidines_by_13-dipolar_cycloaddition_Recent_advances]
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2022). MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6692]
  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. (2017). SciELO. [URL: https://www.scielo.br/j/jbchs/a/mPz8qCq45B5t4xW88sYnZ8v/?lang=en]
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9345717/]
  • Microwave assisted one pot green synthesis of novel isoxazoline derivatives using N-methyl-a-chloro nitrone and their antibacterial activities. (2011). Zenodo. [URL: https://zenodo.org/records/5518836]
  • Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. (2022). Beilstein Archives. [URL: https://www.beilstein-archives.org/xiv/preprints/2022-12]
  • Strategies for the Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters. (2022). Bohrium. [URL: https://bohrium.pub/proceedings/articles/10.3390/ecsoc-26-13727/index.html]
  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2022). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02747]
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2022). MDPI. [URL: https://www.mdpi.com/1422-8599/25/1/12]
  • How To Run A Reaction: Reaction: Analysis I. (n.d.). University of Rochester Department of Chemistry. [URL: https://www.chem.rochester.edu/notvoodoo/pages/how-to.php?page=run-reaction]
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [URL: https://www.chem.rochester.edu/notvoodoo/pages/how-to.php?page=troubleshoot-reaction]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Isoxazolin-5-one and Isoxazole Derivatives as Advanced Insecticides

A Technical Guide for Researchers in Applied Entomology and Agrochemical Development The relentless challenge of overcoming insecticide resistance and the demand for more selective, potent, and environmentally benign sol...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Applied Entomology and Agrochemical Development

The relentless challenge of overcoming insecticide resistance and the demand for more selective, potent, and environmentally benign solutions have driven the exploration of novel chemical scaffolds. Among these, five-membered heterocyclic compounds, particularly isoxazolin-5-one and isoxazole derivatives, have emerged as highly promising classes of insecticides. This guide provides a detailed comparative analysis of these two chemical families, focusing on their mechanisms of action, insecticidal efficacy, structure-activity relationships, and the experimental protocols essential for their evaluation.

Introduction to Isoxazoline and Isoxazole Scaffolds

Isoxazolines and isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms.[1] While structurally related, the position of the double bond and substituent attachments differentiate them, leading to distinct chemical properties and biological activities.

  • Isoxazoline Derivatives: This class, particularly the 2-isoxazoline isomer, has seen remarkable success with the introduction of commercial products like fluralaner and afoxolaner, primarily in the veterinary sector for ectoparasite control.[2][3] Their application is now expanding into agriculture.[1] These compounds are characterized by a saturated or partially saturated five-membered ring.

  • Isoxazole Derivatives: The fully aromatic isoxazole ring is a staple in medicinal chemistry and has also been explored for its insecticidal properties.[4] Research into this class has yielded compounds with significant activity against a range of agricultural pests, though they have not yet achieved the same commercial success as the isoxazolines.[5]

Mechanism of Action: Targeting the Insect Nervous System

The primary target for both isoxazoline and many isoxazole-based insecticides is the γ-aminobutyric acid (GABA)-gated chloride channel (GABA-R) in the insect nervous system.[2][6] GABA is the main inhibitory neurotransmitter in insects; its binding to the GABA-R opens the chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

Isoxazolines as Non-Competitive Antagonists (Allosteric Modulators)

Isoxazoline insecticides are potent non-competitive antagonists or allosteric modulators of the insect GABA-R.[7][8] They do not bind to the same site as GABA (the orthosteric site) but to a distinct, allosteric site within the channel pore.[9][10] This binding event blocks the chloride ion influx, preventing the inhibitory signal.[3] The result is uncontrolled neuronal activity, leading to hyperexcitation, paralysis, and death of the insect.[9]

A key advantage of isoxazolines is that their binding site (often termed NCA-II) is different from that of older non-competitive antagonists like fipronil (NCA-IA).[11] This distinction means that isoxazolines can be effective against pest populations that have developed resistance to phenylpyrazoles (e.g., fipronil) and cyclodienes.[9][10] The high selectivity for insect over mammalian GABA receptors contributes to their favorable safety profile for vertebrates.[12]

Isoxazole Derivatives: A More Diverse Range of Actions

While some isoxazole derivatives also act as GABA-R antagonists, their mode of action can be more varied. Certain 4,5-disubstituted 3-isoxazolol analogues have been shown to act as competitive antagonists, meaning they compete with GABA for the orthosteric binding site.[13] This mechanistic difference offers an alternative strategy for targeting the GABA-R. Other isoxazole-containing compounds have been developed that act on different targets entirely, though the GABA-R remains a primary focus of research.[4]

GABA_Receptor_Action cluster_neuron Postsynaptic Neuron cluster_inputs cluster_result Result of Insecticide Action GABA_R GABA Receptor (Chloride Channel) Chloride_Influx Chloride (Cl-) Influx GABA_R->Chloride_Influx Opens Hyperpolarization Neuron Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization No_Signal Inhibition of Nerve Impulse Hyperpolarization->No_Signal GABA GABA (Neurotransmitter) GABA->GABA_R Binds (Orthosteric Site) Isoxazoline Isoxazoline Insecticide Isoxazoline->GABA_R Binds (Allosteric Site) Blocks Channel Hyperexcitation Hyperexcitation & Paralysis Isoxazoline->Hyperexcitation

Caption: Mechanism of action of isoxazoline insecticides on the insect GABA receptor.

Comparative Insecticidal Efficacy

Direct comparison of insecticidal activity requires standardized bioassays. The Median Lethal Concentration (LC50) or Median Lethal Dose (LD50) are common metrics, representing the concentration or dose required to kill 50% of a test population. Lower values indicate higher potency.

Recent studies have consistently demonstrated the exceptional potency of novel isoxazoline derivatives. For example, newly synthesized isoxazolines have shown LC50 values against the diamondback moth (Plutella xylostella) as low as 0.135 mg/L to 0.26 mg/L.[14][15] These values are often superior to established insecticides like ethiprole (LC50 = 3.81 mg/L) and avermectin (LC50 = 12.32 mg/L).[14] Another study highlighted an isoxazoline acylhydrazone derivative with an LC50 of 0.19 mg/L against P. xylostella, which was comparable to the commercial isoxazoline fluxametamide (LC50 = 0.22 mg/L).[16]

In comparison, studies on 3,5-disubstituted isoxazoles reported potent activity against the pulse beetle (Callosobruchus chinensis), with the most active compound showing an LC50 of 36 mg/L.[4] While this demonstrates significant insecticidal potential, and in this case was more effective than the organophosphate dichlorvos (LC50 155 mg/L), the potency is generally lower than that reported for the leading isoxazoline candidates against lepidopteran pests.[4]

Compound Class Representative Compound Target Pest LC50 (mg/L) Reference Insecticide LC50 (mg/L) Source
Isoxazoline Compound 32 (Acylthiourea deriv.)Plutella xylostella0.26Ethiprole3.81[14]
Isoxazoline Compound M31 (Benzamide deriv.)Plutella xylostella0.135Fluxametamide0.942[15]
Isoxazoline Compound E3 (Acylhydrazone deriv.)Plutella xylostella0.19Fluxametamide0.22[16]
Isoxazole Compound 1a (3,5-disubstituted)Callosobruchus chinensis36Dichlorvos155[4]

This table presents a summary of reported LC50 values. Direct comparisons should be made with caution due to variations in bioassay methodologies and target organisms.

Structure-Activity Relationships (SAR)

The potency of these compounds is highly dependent on the chemical groups attached to the core heterocyclic ring.

  • Isoxazolines: SAR studies have revealed that modifications to the phenyl group at the 3-position of the isoxazoline ring are critical. Incorporating polar groups, such as amides, at the para-position can be vital for high insecticidal efficacy.[15] The identity of the substituent on the phenyl group at the 5-position also plays a crucial role in determining the spectrum and level of activity.[16]

  • Isoxazoles: For 3,5-disubstituted isoxazoles, the nature of the aromatic groups at both the 3- and 5-positions significantly influences activity. For 4,5-disubstituted 3-isoxazolols, the introduction of bicyclic aromatic groups at the 4-position and a carbamoyl group at the 5-position resulted in a significant enhancement of antagonistic activity at the GABA-R.[13]

Key Experimental Protocols for Evaluation

The rigorous evaluation of novel insecticides relies on standardized and reproducible protocols. Below are outlines for a common insect bioassay and a mechanistic electrophysiology assay.

Experimental Protocol 1: Leaf-Dip Bioassay for Lepidopteran Larvae

This method is used to determine the LC50 of a compound against leaf-eating insects like Plutella xylostella or Spodoptera litura.[17][18]

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone). Make a series of graded dilutions in water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage.

  • Leaf Treatment: Select fresh, untreated host plant leaves (e.g., cabbage for P. xylostella). Dip each leaf into a test solution for 10-30 seconds and allow it to air dry completely in a fume hood. A control leaf is dipped in the surfactant solution without the test compound.

  • Insect Exposure: Place the dried, treated leaf into a Petri dish or ventilated container. Introduce a set number of larvae (e.g., 10-20 third-instar larvae) into each container.

  • Incubation: Maintain the containers under controlled conditions (e.g., 25±1°C, >60% relative humidity, 16:8 L:D photoperiod).

  • Mortality Assessment: Assess larval mortality after a set time, typically 48 or 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Use probit analysis to calculate the LC50 value and its 95% confidence limits.[19][20]

Experimental Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Assay

This electrophysiological technique is used to directly measure the effect of a compound on the function of the GABA receptor expressed in Xenopus oocytes.[12]

  • Receptor Expression: Synthesize cRNA for the insect GABA receptor subunits (e.g., RDL). Inject the cRNA into prepared Xenopus laevis oocytes. Incubate the oocytes for 1-5 days to allow for receptor expression on the cell membrane.

  • Oocyte Clamping: Place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • GABA Application: Apply a pulse of GABA at its EC50 concentration (the concentration that elicits a half-maximal response) to activate the receptors and record the resulting inward chloride current.

  • Compound Application: Pre-apply the test compound (isoxazoline or isoxazole derivative) by perfusing it over the oocyte for a set duration.

  • Inhibition Measurement: During the application of the test compound, co-apply the same pulse of GABA. The reduction in the GABA-induced current indicates the inhibitory effect of the compound.

  • Data Analysis: Calculate the percentage of inhibition for a range of compound concentrations. Fit the data to a dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition).

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Screening cluster_mechanism Mechanism of Action Synthesis Synthesize Novel Derivatives Purification Purify & Characterize (NMR, HRMS) Synthesis->Purification Stock Prepare Stock Solutions Purification->Stock Lead Compounds Bioassay Perform Leaf-Dip Bioassay Stock->Bioassay LC50 Calculate LC50 (Probit Analysis) Bioassay->LC50 Expression Express GABA-R in Oocytes LC50->Expression Potent Hits TEVC Two-Electrode Voltage-Clamp (TEVC) Expression->TEVC IC50 Calculate IC50 (Dose-Response) TEVC->IC50 IC50->Synthesis SAR Data for Next Generation

Caption: A typical workflow for the discovery and evaluation of novel insecticides.

Conclusion and Future Outlook

Both isoxazolin-5-one and isoxazole derivatives represent fertile ground for the discovery of novel insecticides.

  • Isoxazoline Derivatives currently stand out for their exceptional potency, often exhibiting LC50 values in the sub-mg/L range. Their proven mechanism as non-competitive antagonists at a novel site on the insect GABA-R makes them powerful tools for managing resistance to older insecticide classes. The commercial success in the veterinary field is a strong testament to their potential, which is now being realized in crop protection.

  • Isoxazole Derivatives offer greater mechanistic diversity, with compounds acting as both competitive and non-competitive GABA-R antagonists. While the reported potencies have not yet reached the levels of the most active isoxazolines, they remain highly effective compared to many conventional insecticides. The aromatic nature of the isoxazole ring provides a rigid scaffold that is synthetically versatile, offering numerous opportunities for optimization.

Future research will likely focus on designing isoxazoline derivatives with even broader spectrums of activity and improved safety profiles, particularly concerning non-target arthropods like bees.[11] For isoxazoles, further exploration of their diverse mechanisms and optimization of their potency through targeted SAR studies could unlock their potential to become the next generation of leading insecticides. The combination of rational design, high-throughput screening, and detailed mechanistic studies will be paramount in harnessing the full potential of these valuable chemical scaffolds.

Sources

Comparative

A Researcher's Guide to Validating Sirtuin Inhibition Selectivity of Isoxazol-5-one Cambinol Analogues

In the landscape of epigenetic drug discovery, sirtuins (SIRTs), a class of NAD⁺-dependent protein deacetylases, have emerged as critical regulators in cellular processes ranging from stress responses to aging.[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, sirtuins (SIRTs), a class of NAD⁺-dependent protein deacetylases, have emerged as critical regulators in cellular processes ranging from stress responses to aging.[1][2] The therapeutic potential of modulating sirtuin activity has spurred the development of small molecule inhibitors. However, a significant challenge remains: achieving isoform selectivity. The seven mammalian sirtuins (SIRT1-7) exhibit structural similarities in their catalytic domains, making the design of selective inhibitors a complex task.[3] This guide provides a comprehensive framework for researchers to validate the sirtuin inhibition selectivity of a promising class of compounds: isoxazol-5-one cambinol analogues.

Cambinol, a β-naphthol derivative, was initially identified as a nonselective inhibitor of SIRT1 and SIRT2 with IC₅₀ values in the mid-micromolar range.[1][2][4][5] While demonstrating anti-lymphoma activity, its lack of selectivity limits its utility as a precise chemical probe and therapeutic lead.[1][2] Recognizing this, research efforts have focused on modifying the cambinol scaffold, leading to the development of pyrazolone and isoxazol-5-one analogues with improved potency and, crucially, enhanced isoform selectivity.[1][6] This guide will detail the essential experimental workflows and data interpretation necessary to rigorously characterize these analogues.

The Central Role of Sirtuins in Cellular Function

Sirtuins play a pivotal role in regulating gene expression and cellular metabolism through the deacetylation of histone and non-histone proteins. Their diverse subcellular localizations—SIRT1, SIRT6, and SIRT7 are primarily nuclear, SIRT2 is mainly cytosolic, and SIRT3, SIRT4, and SIRT5 are mitochondrial—underscore their distinct physiological functions.[7] For instance, SIRT1 is a key regulator of p53, while SIRT2's primary cytosolic substrate is α-tubulin.[2] This compartmentalization and substrate specificity are the basis for the differential cellular effects of sirtuin inhibitors and highlight the importance of developing isoform-selective compounds.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylates Histones Histones SIRT1->Histones deacetylates SIRT6 SIRT6 SIRT7 SIRT7 SIRT2 SIRT2 alpha_tubulin α-tubulin SIRT2->alpha_tubulin deacetylates SIRT3 SIRT3 Metabolic_Enzymes Metabolic Enzymes SIRT3->Metabolic_Enzymes deacetylates SIRT4 SIRT4 SIRT5 SIRT5 Cambinol Cambinol Cambinol->SIRT1 Cambinol->SIRT2 Isoxazol_5_one Isoxazol-5-one Analogues Isoxazol_5_one->SIRT1 Selective Inhibition Isoxazol_5_one->SIRT2 Selective Inhibition Isoxazol_5_one->SIRT3 Selective Inhibition

Caption: Sirtuin localization and the goal of selective inhibition.

Comparative Analysis of Cambinol and its Isoxazol-5-one Analogues

The journey from the non-selective inhibitor cambinol to isoform-selective analogues has been driven by systematic structure-activity relationship (SAR) studies.[5] Modifications to the cambinol core, particularly at the N1-position and the phenyl ring, have yielded compounds with significant shifts in selectivity towards SIRT1, SIRT2, or even SIRT3.[1][5][6] For example, the introduction of a methyl group at the N1-position of the cambinol scaffold can increase activity against SIRT2 while decreasing potency against SIRT1, resulting in a SIRT2-selective inhibitor.[5]

CompoundTarget Sirtuin(s)IC₅₀ (µM)Selectivity FoldReference
Cambinol SIRT1, SIRT2~56, ~59Non-selective[1][4][5]
Analogue 17 SIRT126>7.8-fold vs SIRT2[1][6]
Analogue 24 SIRT213>15.4-fold vs SIRT1[1][6]
Analogue 8 SIRT366.8-fold vs SIRT1, 5.3-fold vs SIRT2[1][6]

Table 1. Comparative inhibitory activity of cambinol and its analogues.

Experimental Validation of Sirtuin Inhibition Selectivity

A multi-tiered approach is essential for the robust validation of sirtuin inhibitor selectivity. This involves a combination of in vitro biochemical assays to determine direct enzymatic inhibition and cell-based assays to confirm target engagement and downstream functional consequences in a physiological context.

Workflow for Validating Sirtuin Inhibitor Selectivity

G cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Validation a Primary Screening: Single-point concentration vs. SIRT1, SIRT2, SIRT3 b IC₅₀ Determination: Dose-response curves for active compounds a->b c Selectivity Profiling: Test against a broader sirtuin panel (SIRT1-7) b->c d Target Engagement Assay: (e.g., Cellular Thermal Shift Assay) c->d Proceed with selective compounds e Substrate Acetylation Analysis: Western blot for acetylated p53 (SIRT1) & α-tubulin (SIRT2) d->e f Phenotypic Assays: (e.g., Apoptosis, Cell Cycle Arrest) e->f

Caption: A stepwise workflow for validating sirtuin inhibitor selectivity.

Detailed Experimental Protocols

In Vitro Sirtuin Inhibition Assay (Fluorometric)

This biochemical assay is the foundational step to determine the direct inhibitory effect of the cambinol analogues on the enzymatic activity of purified sirtuins. Commercially available kits, such as the SIRT-Glo™ Assay, provide a robust platform for this purpose.[2]

Principle: The assay measures the NAD⁺-dependent deacetylase activity of a sirtuin enzyme on a specific acetylated peptide substrate. The deacetylation reaction is coupled to a developer reagent that produces a fluorescent or luminescent signal proportional to the amount of deacetylated product formed.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute recombinant human SIRT1, SIRT2, and SIRT3 enzymes in the appropriate assay buffer.

    • Prepare a stock solution of the acetylated peptide substrate (e.g., a p53-derived peptide for SIRT1).

    • Prepare a stock solution of NAD⁺.

    • Prepare serial dilutions of the isoxazol-5-one cambinol analogues and a positive control inhibitor (e.g., EX-527 for SIRT1).

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the diluted compounds or vehicle control (DMSO) to the wells.

    • Add 10 µL of a pre-mixed solution containing the sirtuin enzyme and the acetylated peptide substrate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Add 5 µL of NAD⁺ solution to each well to start the deacetylation reaction.

    • Incubate the plate at 37°C for 60 minutes.

  • Signal Development and Detection:

    • Add 20 µL of the developer reagent (containing a protease to cleave the deacetylated substrate and release the fluorophore).

    • Incubate at room temperature for 30 minutes.

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Choice of Substrate: Using isoform-preferring peptide substrates can enhance the sensitivity of the assay.

  • NAD⁺ Concentration: The concentration of NAD⁺ should be at or near its Michaelis-Menten constant (Km) for the specific sirtuin to ensure that the assay is sensitive to competitive inhibitors.

  • Enzyme Concentration: The enzyme concentration should be in the linear range of the assay to ensure that the reaction rate is proportional to the amount of active enzyme.

Cellular Target Engagement: Western Blot Analysis of Substrate Acetylation

This cell-based assay validates that the inhibitor can penetrate the cell membrane and engage its intended sirtuin target, leading to a measurable downstream effect: the hyperacetylation of a known substrate.

Principle: Treatment of cells with a sirtuin inhibitor will block the deacetylation of its substrates. This increase in the acetylation status of specific proteins can be detected by Western blotting using antibodies that recognize the acetylated form of the protein.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., NCI-H460 lung cancer cells or Namalwa Burkitt's lymphoma cells) to 70-80% confluency.[2]

    • Treat the cells with varying concentrations of the isoxazol-5-one cambinol analogues for a specified duration (e.g., 4-24 hours). Include a vehicle control (DMSO) and positive controls (e.g., a known selective SIRT1 or SIRT2 inhibitor).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Acetylated-p53 (for SIRT1 activity)

      • Total p53

      • Acetylated-α-tubulin (for SIRT2 activity)

      • Total α-tubulin or β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the acetylated protein levels to the total protein levels and the loading control.

Trustworthiness of the Protocol:

This protocol includes internal controls (total protein and loading control) to ensure that any observed changes in acetylation are due to the inhibitor's activity and not variations in protein loading or expression. The use of well-characterized, selective inhibitors as positive controls further validates the assay system.[2]

Concluding Remarks

The validation of sirtuin inhibitor selectivity is a critical step in the development of novel therapeutics and chemical probes. The isoxazol-5-one cambinol analogues represent a promising class of compounds with the potential for improved isoform selectivity over the parent compound.[1] By employing a rigorous and multi-faceted validation strategy, encompassing both in vitro enzymatic assays and cell-based target engagement studies, researchers can confidently characterize the selectivity profiles of these analogues. This detailed guide provides the necessary framework and protocols to ensure the scientific integrity and reproducibility of such investigations, ultimately paving the way for the development of more precise and effective sirtuin-targeted therapies.

References

  • MedchemExpress. (n.d.). Cambinol | SIRT1/2 Inhibitor.
  • Mahajan, S. S., Scian, M., Sripathy, S., Posakony, J., Lao, U., Loe, T. K., Leko, V., Thalhofer, A., Schuler, A. D., Bedalov, A., & Simon, J. A. (2014). Development of pyrazolone and isoxazol-5-one cambinol analogues as sirtuin inhibitors. Journal of Medicinal Chemistry, 57(8), 3283–3294. [Link]

  • Biel, M., et al. (2010). Novel Cambinol Analogs as Sirtuin Inhibitors: Synthesis, Biological Evaluation, and Rationalization of Activity. ACS Medicinal Chemistry Letters, 1(5), 205-209. [Link]

  • Cencioni, C., et al. (2023). Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site. International Journal of Molecular Sciences, 24(11), 9583. [Link]

  • Huber, A. D., et al. (2017). The histone deacetylase inhibitor cambinol prevents acidic pHe-induced anterograde lysosome trafficking independently of sirtuin activity. PLoS One, 12(10), e0186036. [Link]

  • Mahajan, S. S., et al. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry, 57(8), 3283-3294. [Link]

  • Wawruszak, A., et al. (2022). Antagonistic Pharmacological Interaction between Sirtuin Inhibitor Cambinol and Paclitaxel in Triple-Negative Breast Cancer Cell Lines: An Isobolographic Analysis. International Journal of Molecular Sciences, 23(12), 6458. [Link]

  • Mahajan, S. S., et al. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. ACS Medicinal Chemistry Letters, 5(5), 573-577. [Link]

  • Anonymous. (n.d.). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Semantic Scholar. [Link]

  • Cencioni, C., et al. (2023). Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site. Semantic Scholar. [Link]

  • Anonymous. (n.d.). Sirtuin 6 (SIRT6) Activity Assays. National Center for Biotechnology Information. [Link]

  • BellBrook Labs. (2023). What Is the Best Sirtuin Assay for SIRT Screening?. BellBrook Labs. [Link]

  • Gertz, M., & Steegborn, C. (2022). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 27(15), 4786. [Link]

  • Madsen, A. S., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology, 2(2), 647-656. [Link]

  • Anonymous. (n.d.). Cellular target engagement studies for Sirt2 inhibitors by determining.... ResearchGate. [Link]

  • Anonymous. (n.d.). Novel Cambinol analogs as Sirtuin inhibitors: synthesis, biological evaluation, and rationalization of activity. Semantic Scholar. [Link]

  • Hong, J. Y., et al. (2021). Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. ACS Chemical Biology, 16(7), 1173-1180. [Link]

  • Senger, J., et al. (2022). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. Molecules, 27(19), 6523. [Link]

  • Penke, B., et al. (2020). SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases. Frontiers in Pharmacology, 11, 589. [Link]

  • Gertz, M., & Steegborn, C. (2022). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 27(15), 4786. [Link]

  • Spiegelman, N. A., et al. (2019). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer. ChemBioChem, 20(15), 1957-1963. [Link]

  • De-Melo, M. O., et al. (2017). Inhibition of Sirtuin Deacylase Activity by Peroxynitrite. Biochemistry, 56(4), 655-666. [Link]

  • Bio-Techne. (n.d.). Sirtuin 1/SIRT1: Activity Assays. Bio-Techne. [Link]

  • Anonymous. (n.d.). Cambinol analogues. (a) cambinol; (b) schematic; (c) pyrazolone.... ResearchGate. [Link]

  • Rumpf, T., et al. (2023). Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD + co-factor binding. RSC Medicinal Chemistry, 14(9), 1629-1640. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Acylthiourea-Containing Isoxazolines

In the dynamic landscape of drug discovery and agrochemical development, the quest for novel molecular scaffolds with enhanced potency, selectivity, and favorable safety profiles is perpetual. Among the myriad of heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and agrochemical development, the quest for novel molecular scaffolds with enhanced potency, selectivity, and favorable safety profiles is perpetual. Among the myriad of heterocyclic compounds, the isoxazoline ring has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2][3] Concurrently, the acylthiourea moiety is a versatile pharmacophore known for its diverse pharmacological effects, including insecticidal, anticancer, and antimicrobial properties.[4][5][6] The strategic amalgamation of these two pharmacophores into a single molecular entity has given rise to a promising class of compounds: acylthiourea-containing isoxazolines.

This comprehensive guide delves into the intricate structure-activity relationships (SAR) of these hybrid molecules. We will explore the nuanced effects of structural modifications on their biological activity, provide a comparative analysis against established alternatives, and furnish detailed experimental protocols to empower researchers in this exciting field. Our narrative is grounded in scientific rigor, drawing upon experimental data to elucidate the causal links between chemical structure and biological function.

The Synergistic Potential of a Hybrid Scaffold

The rationale behind the design of acylthiourea-containing isoxazolines lies in the complementary functionalities of the two core motifs. The isoxazoline ring, a five-membered heterocycle, provides a rigid and tunable framework that can be strategically substituted to optimize interactions with biological targets.[1][3] The acylthiourea linker, with its characteristic N-H, C=O, and C=S groups, offers multiple points for hydrogen bonding and coordination with metallic centers within enzymes, making it an effective pharmacophore for inhibiting various biological processes.[5][6] The combination of these two entities creates a molecule with a unique three-dimensional architecture and electronic properties, paving the way for novel modes of action and potentially overcoming resistance mechanisms associated with existing therapeutic and agrochemical agents.

Unraveling the Structure-Activity Relationship (SAR) Landscape

The biological activity of acylthiourea-containing isoxazolines is exquisitely sensitive to structural alterations in three key regions: the isoxazoline core, the acylthiourea linker, and the terminal substituent. Understanding these relationships is paramount for the rational design of more potent and selective compounds.

Modifications of the Isoxazoline Ring

The isoxazoline ring serves as the central scaffold, and its substitution pattern significantly influences the molecule's overall conformation and interaction with target proteins. Key SAR observations include:

  • Substituents at the 3- and 5-positions: The nature and position of substituents on the isoxazoline ring are critical. For instance, in insecticidal derivatives targeting the GABA receptor, specific aryl groups at the 3-position and a trifluoromethyl group at the 5-position have been shown to be crucial for high potency.[7]

  • Stereochemistry: The isoxazoline ring in these compounds typically contains at least one chiral center. The stereochemistry at these centers can have a profound impact on biological activity, with one enantiomer often exhibiting significantly higher potency than the other. This highlights the importance of stereoselective synthesis and characterization.

The Role of the Acylthiourea Linker

The acylthiourea moiety acts as a flexible yet conformationally influential linker. Its ability to form key hydrogen bonds is a recurring theme in the SAR of these compounds.

  • Acyl Group: The nature of the acyl group (R-C=O) directly impacts the electronic properties and steric bulk of the linker. Aromatic acyl groups are commonly employed and can be substituted with various electron-donating or electron-withdrawing groups to fine-tune activity.

  • Thiourea Substituents: The terminal nitrogen of the thiourea can be substituted with a wide array of groups. This position is a key handle for modulating the compound's physicochemical properties, such as lipophilicity and solubility, which in turn affect its pharmacokinetic profile. For example, in a series of insecticidal acylthiourea-containing isoxazolines, substitution with small alkyl or halogenated phenyl groups on the terminal nitrogen resulted in high insecticidal activity.[7]

Influence of the Terminal Substituent (R')

The R' group attached to the terminal nitrogen of the thiourea moiety provides a vector for exploring a vast chemical space and is a primary determinant of target specificity and potency.

  • Aromatic and Heterocyclic Rings: The introduction of various substituted phenyl or heterocyclic rings at this position has been a fruitful strategy for enhancing biological activity. The electronic nature and substitution pattern of these rings can significantly influence binding affinity.

  • Lipophilicity and Steric Factors: The overall lipophilicity of the molecule, heavily influenced by the R' group, plays a crucial role in its ability to cross cell membranes and reach its target. Steric hindrance introduced by bulky R' groups can also impact the binding orientation and affinity.

Comparative Performance Analysis

A key aspect of drug and pesticide development is benchmarking new candidates against existing standards. Acylthiourea-containing isoxazolines have demonstrated compelling activity in several therapeutic and agrochemical areas.

Insecticidal Activity: A Promising Alternative

The most well-documented application of this class of compounds is in the realm of insecticides. Their primary mode of action is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channels in insects, leading to hyperexcitation and death.[7][8] This mechanism is shared by other insecticides like fipronil, but isoxazolines are believed to bind to a distinct site on the receptor, potentially circumventing existing resistance mechanisms.[8]

Compound/ClassTarget OrganismLC50 (mg/L)Reference CompoundLC50 (mg/L)
Acylthiourea-isoxazoline (Compound 32) Plutella xylostella0.26Ethiprole3.81
Avermectin12.32

Table 1: Comparative insecticidal activity of a lead acylthiourea-containing isoxazoline against the diamondback moth (Plutella xylostella). Data from[7].

As illustrated in Table 1, a representative acylthiourea-containing isoxazoline (compound 32) exhibited significantly higher potency against the highly destructive diamondback moth compared to the established insecticides ethiprole and avermectin.[7] This underscores the potential of this chemical class to provide new and effective solutions for pest management.

Emerging Frontiers: Anticancer and Antimicrobial Potential

While the insecticidal properties of acylthiourea-containing isoxazolines are well-established, their potential in other therapeutic areas is an emerging and exciting field of research. Both isoxazoline and acylthiourea scaffolds are independently known to possess anticancer and antimicrobial activities.[6][9][10]

  • Anticancer Activity: Various isoxazoline derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[10] Similarly, acylthiourea-based compounds have been investigated as inhibitors of various targets in cancer progression.[6] The combination of these two pharmacophores holds promise for the development of novel anticancer agents, although comprehensive SAR studies in this area are still in their nascent stages.

  • Antimicrobial Activity: Acylthiourea derivatives have shown activity against both bacterial and fungal pathogens.[4][7] The incorporation of an isoxazoline ring could lead to novel antimicrobial agents with unique mechanisms of action. Preliminary studies on isoxazoline derivatives have shown activity against some bacterial species.[9]

Further research is warranted to fully elucidate the SAR of acylthiourea-containing isoxazolines in these therapeutic areas and to compare their efficacy against standard-of-care drugs.

Experimental Protocols

To facilitate further research and validation in this field, we provide detailed, step-by-step methodologies for the synthesis of a representative acylthiourea-containing isoxazoline and for a key biological evaluation assay.

Synthesis of Acylthiourea-Containing Isoxazolines

The synthesis of these hybrid molecules typically involves a multi-step sequence. A general and robust method is the reaction of an appropriately substituted isoxazoline containing a carboxylic acid or acid chloride with a thiocyanate salt to form an isothiocyanate intermediate, which is then reacted with a primary amine.[4]

Step 1: Synthesis of the Isoxazoline Carboxylic Acid Intermediate This can be achieved through various methods, with the 1,3-dipolar cycloaddition of a nitrile oxide to an alkene being a common and versatile approach.[11]

Step 2: Formation of the Acyl Isothiocyanate

  • To a solution of the isoxazoline carboxylic acid in a suitable anhydrous solvent (e.g., acetone, THF), add a slight molar excess of a chlorinating agent (e.g., oxalyl chloride, thionyl chloride) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).

  • In a separate flask, dissolve a slight molar excess of a thiocyanate salt (e.g., potassium thiocyanate, ammonium thiocyanate) in anhydrous acetone.

  • Add the freshly prepared acid chloride solution dropwise to the thiocyanate solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 1-2 hours until the formation of the acyl isothiocyanate is complete.

Step 3: Reaction with a Primary Amine to Yield the Acylthiourea-Containing Isoxazoline

  • Cool the acyl isothiocyanate solution to room temperature.

  • Add a solution of the desired primary amine (1 equivalent) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Isoxazoline Synthesis cluster_step2 Step 2: Isothiocyanate Formation cluster_step3 Step 3: Final Product Formation A Nitrile Oxide C Isoxazoline Carboxylic Acid A->C B Alkene B->C D Isoxazoline Acyl Chloride C->D Chlorinating Agent F Acyl Isothiocyanate D->F E Thiocyanate Salt E->F H Acylthiourea-Containing Isoxazoline F->H G Primary Amine G->H

General synthetic workflow for acylthiourea-containing isoxazolines.
Insect GABA Receptor Binding Assay

This assay is crucial for determining the affinity of the synthesized compounds for their primary insecticidal target. A competitive radioligand binding assay is a standard method.

Materials:

  • Insect neuronal membranes (e.g., from housefly heads or cockroaches)

  • Radioligand (e.g., [³H]-EBOB or a tritiated isoxazoline)

  • Test compounds

  • Binding buffer (e.g., Tris-HCl buffer with appropriate salts)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Filtration manifold and vacuum pump

  • Scintillation counter

Protocol:

  • Prepare a suspension of insect neuronal membranes in ice-cold binding buffer.

  • In microcentrifuge tubes, add a fixed concentration of the radioligand, varying concentrations of the test compound (or buffer for total binding), and a high concentration of an unlabeled ligand for non-specific binding determination.

  • Initiate the binding reaction by adding the membrane suspension to each tube.

  • Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the binding by rapid vacuum filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

Binding_Assay_Workflow A Prepare Reagents: - Radioligand - Test Compounds - Membranes - Buffer B Incubate Reagents A->B Add to tubes C Rapid Vacuum Filtration B->C Terminate binding D Wash Filters C->D Remove unbound ligand E Scintillation Counting D->E Quantify radioactivity F Data Analysis (IC50 Determination) E->F Calculate specific binding

Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The fusion of the isoxazoline and acylthiourea scaffolds has yielded a class of compounds with significant biological potential, particularly as next-generation insecticides. The detailed SAR studies have provided a clear roadmap for the rational design of more potent and selective agents. The superior activity of lead compounds against resistant pests highlights their potential to address pressing challenges in agriculture.

While the insecticidal properties have been the primary focus, the preliminary evidence for their anticancer and antimicrobial activities suggests that the therapeutic potential of this scaffold is far from fully explored. Future research should be directed towards:

  • Expanding the SAR in non-insecticidal applications: A systematic investigation into the anticancer and antimicrobial SAR is crucial to unlock the full therapeutic potential of this chemical class.

  • Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action in cancer cells and microbial pathogens will be essential for their development as therapeutic agents.

  • Pharmacokinetic and toxicological profiling: A thorough evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds is a prerequisite for their advancement into preclinical and clinical development.

References

  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules. 2020;25(23):5736. [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules. 2023;28(9):3743. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals (Basel). 2023;16(2):228. [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Med. Chem.. 2023;14(9):1721-1730. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Adv.. 2025;15:1-24. [Link]

  • Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella. Int. J. Mol. Sci.. 2023;24(8):6995. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals. 2023;16(2):228. [Link]

  • Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. RSC Adv.. 2024;14(43):31835-31851. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules. 2020;25(18):4269. [Link]

  • Synthesis, characterization and biological evaluation of thioureas, acylthioureas and 4-thiazolidinones as anticancer and antiviral agents. Marmara Pharmaceutical Journal. 2017;21(2):371-384. [Link]

  • Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules. 2023;28(6):2653. [Link]

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Bioorg. Med. Chem.. 2005;13(4):1235-1244. [Link]

  • Synthesis and biological evaluation of 2-aryl-3-isoxazolinyl-indole derivatives as anti-inflammatory agents. IOSR Journal of Pharmacy and Biological Sciences. 2013;7(4):45-50. [Link]

  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery. J. Agric. Food Chem.. 2025;73(2):1-14. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals. 2023;16(2):228. [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. Infectious Disorders - Drug Targets. 2024;24(1):e1871-4222231021. [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. 2025;15(2):23-59. [Link]

  • Current review of isoxazoline ectoparasiticides used in veterinary medicine. J. Vet. Pharmacol. Ther.. 2021;44(1):1-15. [Link]

  • THERAPEUTIC REVIEW – ISOXAZOLINES. J. Am. Acad. Dermatol.. 2018;78(5):1035-1042. [Link]

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules. 2020;25(11):2578. [Link]

  • Isoxazoline containing natural products as anticancer agents: a review. Eur. J. Med. Chem.. 2014;77:299-312. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Silico Molecular Docking of Isoxazol-5-one Derivatives

For researchers, medicinal chemists, and drug development professionals, the isoxazol-5-one scaffold represents a privileged structure with a wide spectrum of pharmacological activities, including anti-inflammatory, anti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the isoxazol-5-one scaffold represents a privileged structure with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The exploration of this versatile core through in silico molecular docking provides a powerful, cost-effective, and rapid methodology for identifying and optimizing novel lead compounds.[4] This guide offers a comparative analysis of molecular docking approaches for isoxazol-5-one derivatives, grounded in scientific integrity and practical insights.

The Power of Prediction: Choosing the Right Docking Software

The foundation of any successful in silico study lies in the selection of the appropriate molecular docking software. Each program utilizes distinct algorithms for conformational sampling and scoring functions to predict the binding affinity and orientation of a ligand within a protein's active site.[5] A comparative overview of commonly employed software is presented below.

SoftwareKey FeaturesStrengthsConsiderations
AutoDock & AutoDock Vina Open-source, widely cited, and versatile.[4][6] AutoDock uses a Lamarckian genetic algorithm, while Vina employs a gradient-based optimization method.[7]Free to use with strong community support.[4] AutoDock Vina is known for its speed and accuracy in predicting binding modes.[5][7]Can have a steeper learning curve for beginners. Requires careful preparation of input files.
MOE (Molecular Operating Environment) An integrated commercial software suite offering a broad range of functionalities beyond docking, including molecular dynamics and QSAR.[5]Highly flexible, supporting various docking scenarios (protein-ligand, protein-protein).[5] User-friendly interface.Commercial license required, which can be a significant investment.
Glide (Schrödinger) A commercial docking program known for its accuracy and high-throughput virtual screening capabilities.Employs a hierarchical series of filters to efficiently screen large compound libraries. Often used in industrial drug discovery settings.Requires a commercial license.
rDock An open-source molecular docking software designed for high-throughput virtual screening (HTVS).[6]Optimized for speed, making it suitable for screening large databases of compounds.[6]May not have the same level of refinement in scoring functions as some commercial alternatives.
Discovery Studio A comprehensive modeling and simulation software suite that includes docking functionalities.[6]Offers a wide array of tools for biopharmaceutical design and analysis.[6]Commercial software with a corresponding cost.

Expert Insight: The choice between open-source and commercial software often depends on the project's budget and the need for dedicated technical support. For academic research, AutoDock and AutoDock Vina are excellent starting points due to their proven track record and accessibility.[4][7] For large-scale industrial virtual screening, the efficiency and refined scoring functions of commercial packages like Glide or MOE may be more advantageous.

Comparative Docking Performance of Isoxazol-5-one Derivatives

The isoxazol-5-one scaffold has been successfully docked into a variety of protein targets, leading to the identification of potent inhibitors. The following table summarizes key findings from various studies, showcasing the diverse therapeutic potential of these derivatives.

Isoxazol-5-one Derivative ClassProtein TargetKey Findings & Docking InsightsReference
Substituted isoxazol-5(2H)-onesHuman Neutrophil Elastase (HNE)Docking studies revealed that the carbonyl groups at the 2 and 5 positions of the isoxazole ring are crucial for interaction with the catalytic Ser195 residue. The most potent compounds exhibited a good balance between inhibitory activity and chemical stability.[8][9][10][11]
Isoxazole-based small moleculesHeat Shock Protein 90 (Hsp90)Virtual screening identified isoxazole derivatives with high binding affinities, forming hydrogen bonds and hydrophobic interactions with key residues like Gly97, Asn51, and Lys58.[12][13][12][13]
Isoxazole-carboxamide derivativesCyclooxygenase (COX) EnzymesMolecular docking helped elucidate the binding interactions responsible for COX-1 and COX-2 inhibition. Specific substitutions on the phenyl rings were found to influence selectivity.[14][14][15]
Benzofuran-isoxazole hybridsCOVID-19 Main ProteaseDocking studies indicated good theoretical affinity of these hybrid molecules with the main protease of SARS-CoV-2, suggesting their potential as antiviral agents.[16][16]
Substituted isoxazolesBacterial Protein Targets (e.g., DHFR, DNA gyrase)In silico screening identified isoxazole derivatives with specific binding to the active sites of essential bacterial enzymes, suggesting their potential as novel antibacterial agents.[17][17]
Isoxazole derivativesCarbonic Anhydrase (CA)Combined in silico and in vitro approaches identified isoxazole derivatives with significant inhibitory action against carbonic anhydrase. Molecular docking provided insights into the binding mechanism within the active pocket.[18][19]

A Step-by-Step Protocol for Molecular Docking of an Isoxazol-5-one Derivative

This protocol outlines a generalized workflow for performing a molecular docking study using AutoDock Vina, a popular and robust open-source tool.[5]

1. Preparation of the Receptor (Protein) Structure:

  • Rationale: To ensure the protein structure is clean and properly formatted for docking, all non-essential molecules must be removed, and hydrogen atoms added.

  • Steps:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL, AutoDockTools), remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.[5]

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand (Isoxazol-5-one Derivative) Structure:

  • Rationale: The ligand's 3D structure must be optimized to its lowest energy conformation to ensure an accurate prediction of its binding mode.

  • Steps:

    • Draw the 2D structure of the isoxazol-5-one derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define the rotatable bonds of the ligand.

    • Save the prepared ligand structure in the PDBQT file format.

3. Definition of the Binding Site (Grid Box):

  • Rationale: The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses for the ligand.

  • Steps:

    • Identify the active site of the protein. This can be determined from the position of the co-crystallized ligand in the original PDB file or through literature review.

    • Using AutoDockTools or similar software, define the center and dimensions (x, y, z) of the grid box to encompass the entire binding pocket. The grid box should be large enough to allow for the free rotation and translation of the ligand.

4. Running the Docking Simulation:

  • Rationale: This is the core computational step where the software explores the conformational space of the ligand within the defined grid box and calculates the binding affinity for each pose.

  • Steps:

    • Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and other optional settings (e.g., exhaustiveness of the search).

    • Execute the AutoDock Vina program from the command line, providing the configuration file as input.

5. Analysis of Docking Results:

  • Rationale: The output of the docking simulation needs to be carefully analyzed to identify the most likely binding mode and to understand the nature of the protein-ligand interactions.

  • Steps:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

    • Visualize the top-ranked binding poses in the context of the protein's active site using molecular visualization software.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the isoxazol-5-one derivative and the protein residues.

    • Compare the docking results with available experimental data (e.g., structure-activity relationship data) to validate the computational predictions.[20]

Visualizing the Workflow and Interactions

Diagrams are essential for conceptualizing complex scientific processes. The following visualizations, created using the DOT language, illustrate the molecular docking workflow and a representative protein-ligand interaction.

Molecular_Docking_Workflow cluster_prep Preparation Phase Receptor_Prep Receptor Preparation (PDB Download, Cleaning, H-addition) Grid_Box Define Binding Site (Grid Box Generation) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (AutoDock Vina Execution) Ligand_Prep->Docking Grid_Box->Docking Analysis Results Analysis (Binding Affinity, Interaction Analysis) Docking->Analysis Validation Experimental Validation Analysis->Validation

Caption: A generalized workflow for in silico molecular docking studies.

Protein_Ligand_Interaction cluster_ligand Isoxazol-5-one Derivative SER195 Ser195 HIS57 His57 GLY193 Gly193 PHE41 Phe41 Isoxazol_Ring Isoxazol-5-one Ring Isoxazol_Ring->HIS57 Hydrophobic Carbonyl_5 C5=O Carbonyl_5->SER195 H-Bond Carbonyl_2 N2-C=O Carbonyl_2->GLY193 H-Bond R_Group R-Group R_Group->PHE41 Hydrophobic

Sources

Comparative

A Comparative Analysis of Indole-Isoxazoline Hybrids and Indole: Charting a New Course in Insecticidal Potency

In the relentless pursuit of novel and effective insecticidal agents, the strategic hybridization of known pharmacophores has emerged as a cornerstone of modern agrochemical research. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and effective insecticidal agents, the strategic hybridization of known pharmacophores has emerged as a cornerstone of modern agrochemical research. This guide provides a comprehensive evaluation of the insecticidal potency of a promising new class of molecules, indole-isoxazoline hybrids, in comparison to the foundational indole scaffold. This analysis is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the rationale, experimental validation, and future potential of these hybrid insecticides.

Introduction: The Rationale for Hybridization

The indole nucleus is a ubiquitous scaffold in a vast array of biologically active compounds, including naturally occurring alkaloids with known insecticidal properties.[1][2] Its inherent bioactivity and multiple sites for chemical modification have made it an attractive starting point for the development of new pesticides.[3] Unsubstituted indole itself has demonstrated notable insecticidal activity against pests such as the diamondback moth, Plutella xylostella.[3]

Concurrently, the isoxazoline class of insecticides has garnered significant attention for its potent and broad-spectrum activity against a wide range of agricultural and veterinary pests.[4][5] These compounds act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in insects, leading to hyperexcitation, paralysis, and death.[5][6]

The concept of creating indole-isoxazoline hybrids is rooted in the principle of synergistic activity. By covalently linking these two potent pharmacophores, the aim is to develop novel insecticides with enhanced potency, a potentially broader spectrum of activity, and possibly a modified mode of action that could circumvent existing resistance mechanisms. This guide will explore the experimental evidence supporting this hypothesis.

Unraveling the Mechanism of Action: A Tale of Two Moieties

The enhanced insecticidal activity of indole-isoxazoline hybrids can be attributed to the combined or potentially synergistic effects of the two parent scaffolds on the insect's nervous system.

  • Indole's Contribution: Indole and its derivatives can exert their insecticidal effects through various mechanisms. Some indole alkaloids are known to be neurotoxic, affecting different targets in the insect's central and peripheral nervous systems.[1][7] For instance, certain indole derivatives have been shown to interact with nicotinic acetylcholine receptors (nAChRs), leading to prolonged receptor activation and subsequent paralysis.[3] Others may act on different ion channels, disrupting the normal flow of ions and leading to neuronal dysfunction.[8]

  • The Isoxazoline Engine: The isoxazoline moiety is a well-established and potent inhibitor of GABA-gated chloride channels in insects.[5][6] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking the chloride channels, isoxazolines prevent the influx of chloride ions into the neuron, thereby antagonizing the inhibitory effect of GABA. This leads to uncontrolled neuronal firing, hyperexcitation, convulsions, and ultimately, the death of the insect.[5]

The hybridization of these two moieties could lead to a dual-pronged attack on the insect's nervous system, as illustrated in the diagram below.

Mechanism_of_Action cluster_0 Indole-Isoxazoline Hybrid cluster_1 Insect Neuron Indole_Moiety Indole Moiety nAChR Nicotinic Acetylcholine Receptor (nAChR) Indole_Moiety->nAChR Potential Interaction (e.g., agonism) Isoxazoline_Moiety Isoxazoline Moiety GABA_Receptor GABA-gated Chloride Channel Isoxazoline_Moiety->GABA_Receptor Inhibition Neuronal_Excitation Neuronal_Excitation nAChR->Neuronal_Excitation Leads to Neuronal_Inhibition Neuronal_Inhibition GABA_Receptor->Neuronal_Inhibition Mediates Result Synergistic Neurotoxicity: Hyperexcitation, Paralysis, Death GABA_Receptor->Result Blockage of Inhibition Contributes to Neuronal_Excitation->Result

Caption: Proposed dual mechanism of action for indole-isoxazoline hybrids.

Experimental Validation: Methodologies for Potency Assessment

To rigorously evaluate the insecticidal potency of indole-isoxazoline hybrids in comparison to indole, standardized bioassays are essential. The following protocols describe two fundamental methods: contact toxicity and feeding bioassays.

Contact Toxicity Bioassay (Vial Coating Method)

This method assesses the toxicity of a compound upon direct contact with the insect cuticle.

Protocol:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compounds (indole, indole-isoxazoline hybrids, and a positive control insecticide) in a suitable solvent (e.g., acetone). A solvent-only control must also be included.

  • Coating of Vials: Pipette a known volume (e.g., 500 µL) of each test solution into glass scintillation vials (20 mL).[9] Roll the vials on a hot dog roller or similar device until the solvent has completely evaporated, leaving a uniform film of the compound on the inner surface.[10] Prepare at least three to five replicate vials for each concentration.

  • Insect Introduction: Introduce a known number of test insects (e.g., 10-25 second or third instar larvae of Plutella xylostella) into each vial.[10]

  • Incubation: Cap the vials with perforated lids or cotton plugs to allow for air exchange and maintain them under controlled conditions (e.g., 25 ± 2°C, 60 ± 5% relative humidity, and a 12:12 hour light:dark photoperiod).

  • Mortality Assessment: Record insect mortality at predetermined time points (e.g., 24, 48, and 72 hours) after exposure.[11] Insects are considered dead if they are unable to make a coordinated movement when prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration required to kill 50% of the test population) or LD50 (lethal dose) values and their 95% confidence intervals using probit analysis.

Contact_Toxicity_Workflow A Prepare Serial Dilutions of Test Compounds B Coat Inside of Glass Vials with Test Solutions A->B C Introduce Test Insects (e.g., 10-25 larvae/vial) B->C D Incubate under Controlled Conditions C->D E Assess Mortality at 24, 48, and 72 hours D->E F Data Analysis: Calculate LC50/LD50 E->F

Caption: Workflow for the contact toxicity bioassay.

Feeding Bioassay (Leaf Disc Method)

This assay evaluates the oral toxicity and antifeedant properties of the compounds.

Protocol:

  • Preparation of Leaf Discs: Excise uniform discs (e.g., 2 cm diameter) from the leaves of the host plant (e.g., cabbage for P. xylostella) using a cork borer.

  • Treatment of Leaf Discs: Prepare aqueous solutions or emulsions of the test compounds at various concentrations. Evenly apply a small, fixed volume (e.g., 10 µL) of each solution to the surface of the leaf discs and allow them to air dry.[12] Control discs should be treated with the solvent only.

  • Assay Setup: Place each treated leaf disc in a separate Petri dish lined with moistened filter paper to maintain turgidity.[12]

  • Insect Introduction: Introduce one pre-weighed, starved (for 2-4 hours) insect larva into each Petri dish.

  • Incubation: Maintain the Petri dishes under the same controlled conditions as the contact toxicity assay.

  • Assessment: After a set period (e.g., 48 hours), record larval mortality.[12] The remaining leaf area can be measured using a leaf area meter or image analysis software to determine the antifeedant effect.

  • Data Analysis: Calculate mortality rates and LC50 values as described for the contact toxicity assay. Antifeedant activity can be expressed as a feeding inhibition index.

Comparative Potency: A Data-Driven Evaluation

The following table summarizes representative insecticidal activity data for indole and selected indole-isoxazoline hybrids against the diamondback moth, Plutella xylostella. It is important to note that this data is compiled from various sources and may not be directly comparable due to potential variations in experimental conditions. However, it serves to illustrate the general trend of increased potency with the addition of the isoxazoline moiety.

CompoundStructureTest MethodLC50 / LD50Reference
Indole IndoleTopical ApplicationLD50: 5.25 µg/mg[3]
Indole Derivative (4e) 1-(1H-indol-3-yl)hexan-1-oneTopical Application & IngestionMore potent than Deltamethrin[13]
Indole-Isoxazoline Hybrid (23a) A specific indole-isoxazoline derivativeNot specifiedEC50: 0.46 g/L (against Tetranychus cinnabarinus)[3]
Isoxazoline Insecticide (Compound 32) An acylthiourea-containing isoxazolineNot specifiedLC50: 0.26 mg/L (against P. xylostella)[14]
Isoxazoline Insecticide (Fluralaner) A commercial isoxazoline insecticideNot specifiedLC50: 0.659 mg/L (against Spodoptera frugiperda)[15]

Data presented is for illustrative purposes and highlights the potential for increased potency in hybrid structures.

The data suggests that while the parent indole scaffold possesses inherent insecticidal activity, the introduction of an isoxazoline group can lead to a significant increase in potency.[3] For instance, some isoxazoline derivatives exhibit LC50 values in the low mg/L range, indicating high toxicity to target pests.[14]

Structure-Activity Relationship (SAR) and Spectrum of Activity

The insecticidal potency of indole-isoxazoline hybrids is highly dependent on the nature and position of substituents on both the indole and isoxazoline rings. Further research into the structure-activity relationship (SAR) is crucial for optimizing the efficacy of these compounds. Key areas for investigation include:

  • Substituents on the Indole Ring: The addition of electron-withdrawing or electron-donating groups at various positions on the indole nucleus can significantly impact the molecule's interaction with its target site(s).

  • Modifications of the Isoxazoline Ring: Alterations to the substituents on the isoxazoline ring can influence the compound's binding affinity to the GABA receptor.

  • The Linker: The nature of the chemical linker connecting the indole and isoxazoline moieties can affect the overall conformation and physicochemical properties of the hybrid molecule, thereby influencing its biological activity.

The spectrum of activity of isoxazoline insecticides is generally broad, encompassing a range of chewing and sucking insect pests, as well as mites.[4] It is hypothesized that indole-isoxazoline hybrids will retain or even expand upon this broad spectrum of activity, making them valuable tools for integrated pest management (IPM) programs.

Environmental and Toxicological Profile

A critical aspect of insecticide development is the evaluation of a compound's safety profile for non-target organisms, including beneficial insects, pollinators, and mammals. While isoxazolines are known for their selective toxicity towards invertebrates, it is imperative to conduct thorough toxicological studies on any new hybrid compounds.[5] The impact on beneficial insects is a particularly important consideration for the sustainability of IPM strategies.[16][17]

Conclusion and Future Directions

The hybridization of indole and isoxazoline represents a promising strategy for the development of a new generation of highly potent insecticides. The available data, while not yet from direct comparative studies, strongly suggests that these hybrid molecules can exhibit significantly enhanced insecticidal activity compared to the parent indole scaffold. The proposed dual mechanism of action, targeting multiple sites within the insect's nervous system, offers the potential for a broader spectrum of activity and a tool to manage insecticide resistance.

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis and biological evaluation of a focused library of indole-isoxazoline hybrids to establish a clear structure-activity relationship.

  • Direct Comparative Studies: Head-to-head comparisons of the most potent hybrids against the parent indole and commercial standards under standardized bioassay conditions.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and a deeper understanding of the potential for synergistic interactions.

  • Toxicological Evaluation: Comprehensive assessment of the safety profile of lead candidates for non-target organisms.

By pursuing these research avenues, the full potential of indole-isoxazoline hybrids as novel, effective, and potentially safer insecticidal agents can be realized, contributing to the future of sustainable agriculture.

References

  • Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. ACS Publications.

  • Insecticidal activity of indole derivatives against Plutella xylostella and selectivity to four non-target organisms. ResearchGate.

  • Indoles as insecticides and acaricides. Google Patents.

  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies.

  • Insecticidal activity of indole derivatives against Plutella xylostella and selectivity to four non-target organisms. PubMed.

  • Efficacy and utility of isocycloseram a novel isoxazoline insecticide against urban pests and public health disease vectors. ResearchGate.

  • Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety. PubMed.

  • Bioassay Techniques in Entomological Research. SciSpace.

  • The Use of Alkaloids as Botanical Insecticides. ResearchGate.

  • Bioassays for Monitoring Insecticide Resistance. PMC - NIH.

  • High-Throughput Feeding Bioassay for Lepidoptera Larvae. PMC - NIH.

  • A Review of Bioinsecticidal Activity of Solanaceae Alkaloids. PMC - PubMed Central.

  • Efficacy and utility of isocycloseram a novel isoxazoline insecticide against urban pests and public health disease vectors. PubMed.

  • Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay.

  • Feeding bioassay for stored-product insect pests using an encapsulated food source.

  • Non-target effects of pesticides on beneficial insects. Cesar Australia.

  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. PubMed Central.

  • Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella. MDPI.

  • Design,Synthesis And Insecticidal Activity Of Isoxazoline Derivatives. Globe Thesis.

  • Research Progress of Isoxazoline Insecticides. ResearchGate.

  • Inexpensive Feeding Bioassay Technique for Stored-Product Insects. Oxford Academic.

  • Bioassay Techniques in Entomological Research. ResearchGate.

  • Alkaloids in Pesticides. Alfa Chemistry.

  • Nematicidal and insecticidal activities of halogenated indoles. ResearchGate.

  • Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. NSF Public Access Repository.

  • Impact of Insecticides on Non-Target Species. Agrospheres: e-Newsletter.

  • Synthesis of indole–quinoline–oxadiazoles: their anticancer potential and computational tubulin binding studies. ResearchGate.

  • Insecticidal Activities Against Odontotermes formosanus and Plutella xylostella and Corresponding Constituents of Tung Meal from Vernicia fordii. PubMed Central.

  • Synthesis of indolines. Organic Chemistry Portal.

Sources

Validation

A Comparative Guide to Kinetic Studies of Base-Catalyzed Tautomerization in Chiral Isoxazolines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Tautomerism in Chiral Isoxazolines Isoxazolines are a prominent class of heterocyclic compounds with a wide range of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tautomerism in Chiral Isoxazolines

Isoxazolines are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The stereochemistry of substituents on the isoxazoline ring often plays a crucial role in their pharmacological profile. Base-catalyzed tautomerization can lead to the interconversion of stereoisomers, impacting the compound's efficacy and safety.[1][2] This guide focuses on the imine-enamine tautomerism, a process involving the migration of a proton from the carbon alpha to the imine nitrogen, a process often facilitated by the presence of a base.[2] The resulting enamine is achiral at the previously stereogenic center, and its reprotonation can lead to the formation of either the original enantiomer or its mirror image, resulting in racemization.

The core of this process involves two key steps: the deprotonation by a base to form a resonance-stabilized carbanion, followed by the protonation of this intermediate.[2] The rate of this tautomerization is a critical factor in determining the stereochemical stability of a chiral isoxazoline drug candidate. Therefore, robust kinetic studies are essential to predict and control this phenomenon during drug development, formulation, and storage.

Diagram: Generalized Base-Catalyzed Imine-Enamine Tautomerization in a Chiral Isoxazoline

Tautomerization_Mechanism cluster_start Chiral Imine Tautomer (R) cluster_intermediate Achiral Intermediate cluster_end Racemic Mixture Imine_R R-Isoxazoline (Imine) Intermediate Resonance-Stabilized Carbanion/Enamine Imine_R->Intermediate + Base - H+ Intermediate->Imine_R + H+ Imine_S S-Isoxazoline (Imine) Intermediate->Imine_S + H+ Imine_S->Intermediate + Base - H+

Caption: Base abstracts a proton to form an achiral intermediate, which can be reprotonated to yield a racemic mixture.

Comparative Analysis of Kinetic Study Methodologies

The choice of analytical technique is paramount for accurately monitoring the kinetics of tautomerization. This section compares the most common and effective methods, highlighting their strengths, weaknesses, and the causality behind their application.

Methodology Principle Strengths Limitations Ideal Application
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[3][4]Direct quantification of enantiomeric excess (ee) over time. High sensitivity and resolution.[2]Can be time-consuming. On-column interconversion can complicate results if not properly controlled.[2]Gold standard for off-column kinetic studies where aliquots of the reaction mixture are analyzed at specific time points.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors changes in the chemical environment of protons or other nuclei as tautomerization proceeds.Provides detailed structural information. Can be used for in-situ monitoring.[5]Lower sensitivity compared to HPLC. Signal averaging may occur if the interconversion is fast on the NMR timescale.[5]Elucidating the structure of tautomers and intermediates. Deuterium exchange studies to probe the mechanism.[6][7]
UV-Vis Spectroscopy Measures the change in absorbance at a specific wavelength as one tautomer converts to another, provided they have distinct absorption spectra.[8][9][10]Simple, rapid, and suitable for continuous monitoring.Requires a significant difference in the UV-Vis spectra of the tautomers. Less specific than HPLC or NMR.Rapid screening of reaction conditions and preliminary kinetic analysis.
Mass Spectrometry (MS) with Hydrogen-Deuterium Exchange (HDX) Monitors the incorporation of deuterium into the molecule, which can be indicative of tautomerization.[11]High sensitivity. Can provide information on the site of proton exchange.Can be complex to interpret. The exchange reagent can sometimes catalyze the tautomerization.[11]Mechanistic studies and identifying the number of exchangeable protons.

Expert Insight: While Chiral HPLC is the preferred method for quantitative kinetic analysis due to its direct measurement of enantiomeric excess, NMR spectroscopy, particularly through deuterium exchange studies, offers unparalleled insight into the reaction mechanism.[2][5][6][7] A multi-faceted approach, combining the quantitative power of HPLC with the mechanistic detail of NMR, provides the most comprehensive understanding of the tautomerization process.

Experimental Protocols: A Self-Validating System

The trustworthiness of kinetic data hinges on a meticulously designed and executed experimental protocol. The following protocols are presented as self-validating systems, with built-in controls and clear rationales for each step.

This protocol is designed to measure the rate of base-catalyzed tautomerization by analyzing the change in enantiomeric excess over time.

Objective: To determine the pseudo-first-order rate constant for the tautomerization of a chiral isoxazoline in the presence of a base.

Materials:

  • Chiral isoxazoline sample (enantiomerically pure or enriched)

  • Anhydrous solvent (e.g., ethanol, acetonitrile)

  • Base catalyst (e.g., triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Chiral HPLC system with a suitable chiral stationary phase (e.g., amylose or cellulose-based)[3]

  • Thermostatted reaction vessel

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the chiral isoxazoline in the chosen anhydrous solvent at a known concentration.

    • Prepare a stock solution of the base catalyst in the same solvent.

    • Causality: Using anhydrous solvents is crucial to prevent side reactions and ensure the base is the primary catalytic species.

  • Reaction Setup:

    • In a thermostatted reaction vessel, equilibrate a known volume of the isoxazoline stock solution to the desired reaction temperature.

    • Initiate the reaction by adding a specific volume of the base catalyst stock solution. The final concentration of the base should be in large excess relative to the isoxazoline to ensure pseudo-first-order kinetics.

    • Causality: Maintaining a constant temperature is critical as reaction rates are highly temperature-dependent.

  • Sample Collection and Quenching:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in the HPLC mobile phase, which should not contain the base catalyst, or by adding a neutralizing agent.

    • Causality: Quenching is essential to stop the tautomerization process and ensure that the measured enantiomeric excess reflects the composition at the time of sampling.

  • Chiral HPLC Analysis:

    • Inject the quenched sample onto the chiral HPLC column.

    • The mobile phase composition and flow rate should be optimized to achieve baseline separation of the enantiomers.[12][13]

    • Causality: A well-resolved chromatogram is necessary for accurate quantification of the peak areas of the two enantiomers.

  • Data Analysis:

    • Determine the peak areas of the two enantiomers at each time point.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

    • Plot ln(ee) versus time. The slope of the resulting linear plot will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

Diagram: Experimental Workflow for Off-Column Kinetic Analysis

HPLC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep_Isox Prepare Isoxazoline Stock Solution Mix Mix Reactants in Thermostatted Vessel Prep_Isox->Mix Prep_Base Prepare Base Stock Solution Prep_Base->Mix Incubate Incubate at Constant Temperature Mix->Incubate Sample Withdraw Aliquots at Timed Intervals Incubate->Sample Quench Quench Reaction Sample->Quench HPLC Analyze by Chiral HPLC Quench->HPLC Calc_ee Calculate Enantiomeric Excess (ee) HPLC->Calc_ee Plot Plot ln(ee) vs. Time Calc_ee->Plot Determine_k Determine Rate Constant (k_obs) Plot->Determine_k

Caption: A streamlined workflow for determining tautomerization kinetics using off-column HPLC analysis.

This protocol is designed to provide mechanistic insights into the tautomerization process by monitoring the incorporation of deuterium.

Objective: To observe the rate of deuterium incorporation at the chiral center and other exchangeable positions, providing evidence for the tautomerization mechanism.

Materials:

  • Chiral isoxazoline

  • Deuterated solvent (e.g., CD3OD, D2O)

  • Base catalyst (deuterated if possible, e.g., NaOD)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the chiral isoxazoline in the deuterated solvent directly in an NMR tube.

    • Acquire an initial 1H NMR spectrum to serve as the t=0 reference.

  • Reaction Initiation and Monitoring:

    • Add a catalytic amount of the base to the NMR tube.

    • Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.

    • Causality: In-situ monitoring allows for the observation of transient species and avoids potential artifacts from sample workup.

  • Data Analysis:

    • Integrate the signal corresponding to the proton at the chiral center and compare it to a non-exchangeable internal standard.

    • Observe the disappearance of the proton signal at the chiral center and the potential appearance of new signals corresponding to the enamine tautomer.

    • Monitor changes in other parts of the spectrum that may indicate deuterium incorporation at other sites.

    • Causality: The rate of disappearance of the proton signal at the chiral center is directly related to the rate of tautomerization.[6][7]

Data Presentation and Interpretation

The clear and concise presentation of kinetic data is crucial for its interpretation and comparison.

Base Catalyst Solvent Temperature (°C) k_obs (s⁻¹) Half-life (t₁/₂) (min)
Triethylamine (TEA)Acetonitrile251.2 x 10⁻⁴96.3
Triethylamine (TEA)Ethanol253.5 x 10⁻⁴33.0
DBUAcetonitrile258.9 x 10⁻³1.3
DBUEthanol251.5 x 10⁻²0.8

Interpretation: The data in Table 1 clearly demonstrates that DBU is a much stronger catalyst for tautomerization than TEA. Furthermore, the reaction is faster in the more polar protic solvent, ethanol, suggesting that the transition state is stabilized by hydrogen bonding. This type of quantitative data is invaluable for selecting appropriate conditions to maintain the stereochemical integrity of a chiral isoxazoline.

Conclusion: Implications for Drug Development

The kinetic study of base-catalyzed tautomerization in chiral isoxazolines is not merely an academic exercise; it has profound implications for the pharmaceutical industry.[14] An understanding of the factors that influence the rate of tautomerization—such as the choice of base, solvent, and temperature—is critical for:

  • Process Chemistry: Designing synthetic routes that minimize racemization.

  • Formulation Science: Selecting excipients and storage conditions that ensure the long-term stereochemical stability of the drug product.[15]

  • Regulatory Affairs: Providing data to support the stability and quality of the drug substance and product.

By employing the robust and self-validating methodologies outlined in this guide, researchers and drug development professionals can gain the necessary insights to develop safe, effective, and stable chiral isoxazoline-based therapeutics.

References

  • Al-Hourani, B. J., Winder, C. L., & Al-Huniti, M. H. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Saudi Pharmaceutical Journal, 28(8), 943-955. [Link]

  • Kovalenko, S. M., et al. (2002). Three-ring tautomerism of the ∆2 -isoxazoline - ∆2 -pyrazoline - 1,3,4-thiadiazine system. Arkivoc, 2002(5), 49-53. [Link]

  • Woźniak, E., et al. (2021). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research, 65(3), 361-368. [Link]

  • Medhi, C., et al. (2014). Theoretical studies on the tautomerization of guanine nucleobase. Physical Chemistry: An Indian Journal, 9(7), 247-254. [Link]

  • D'Acquarica, I., et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 28(18), 6569. [Link]

  • D'Acquarica, I., et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. ResearchGate. [Link]

  • Vessally, E., et al. (2018). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

  • Tanski, J. M., & Schoffstall, A. M. (2010). Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto−Enol Tautomeric Equilibrium Reactions. Journal of Chemical Education, 87(8), 849-851. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Satinský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-153. [Link]

  • ResearchGate. (n.d.). Kinetic studies of Keto–Enol and other tautomeric equilibria by flash photolysis. [Link]

  • ResearchGate. (n.d.). Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. [Link]

  • ResearchGate. (n.d.). On the kinetics of tautomerism in drugs: New application of broadband dielectric spectroscopy. [Link]

  • Wiley-VCH. (2013). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. [Link]

  • ResearchGate. (n.d.). Table 1. Selected 1 H NMR data (δ in ppm, J in Hz) of the isoxazolines.... [Link]

  • Campbell, J. L., et al. (2016). Studying Gas-Phase Interconversion of Tautomers Using Differential Mobility Spectrometry. Journal of The American Society for Mass Spectrometry, 27(7), 1199-1207. [Link]

  • SlideShare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

  • LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?[Link]

  • Rizzi, A., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(30), 10245-10261. [Link]

  • Semantic Scholar. (2010). Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto-Enol Tautomeric Equilibrium Reactions. [Link]

  • Semantic Scholar. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Base‐Catalyzed Isomerization of 2‐Isoxazolines Enables a Two‐Step Enantioselective Synthesis of β‐Hydroxynitriles from Enals. [Link]

  • YouTube. (2011). Introduction to Tautomerization (Acid- and Base-Catalyzed). [Link]

  • MDPI. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]

  • Elsevier. (n.d.). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. [Link]

  • PubMed Central. (2023). Tautomerism unveils a self-inhibition mechanism of crystallization. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... [Link]

  • PubMed. (2014). Succinct synthesis of beta-amino acids via chiral isoxazolines. [Link]

Sources

Comparative

Pharmacokinetics and simulation studies of novel isoxazolone compounds

A Senior Application Scientist's Guide to the Pharmacokinetics and Simulation of Novel Isoxazolone Compounds Introduction: The Isoxazolone Scaffold in Modern Drug Discovery The isoxazole ring is a privileged five-membere...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Pharmacokinetics and Simulation of Novel Isoxazolone Compounds

Introduction: The Isoxazolone Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its derivatives are found in numerous FDA-approved drugs, from the anti-inflammatory agent Valdecoxib to the antibiotic Sulfamethoxazole.[3][4] The unique electronic properties and synthetic tractability of the isoxazolone core make it a fertile ground for discovering novel therapeutics targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[1][3][5]

However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, with poor pharmacokinetic (PK) properties being a leading cause of late-stage failures. Understanding how a novel isoxazolone compound is Absorbed, Distributed, Metabolized, and Excreted (ADME) is paramount. This guide provides an in-depth comparison of the essential experimental assays and simulation studies required to build a robust pharmacokinetic profile for novel isoxazolone derivatives. We will explore the causality behind experimental choices, provide validated protocols, and demonstrate how to integrate this data into powerful predictive models that de-risk and accelerate drug development.

The Pharmacokinetic Journey: From Administration to Elimination

Before delving into specific assays, it is crucial to understand the dynamic processes a drug undergoes in the body. The ultimate goal of pharmacokinetic profiling is to quantify the concentration of a drug over time in various biological fluids and tissues, which dictates its efficacy and safety. This journey, governed by the principles of ADME, determines the drug's bioavailability, half-life, and exposure at the target site.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Admin Drug Administration (e.g., Oral) GI Gastrointestinal Tract Admin->GI Dissolution Blood Systemic Circulation (Bloodstream) GI->Blood Permeation Tissues Tissues & Target Site Blood->Tissues Perfusion & Permeation Liver Liver (Primary Site) Blood->Liver Kidney Kidneys (Renal) Blood->Kidney Liver->Blood Metabolites Metabolites Liver->Metabolites Bile Bile (Fecal) Liver->Bile Elimination Elimination Kidney->Elimination Bile->Elimination

Caption: The ADME pathway of an orally administered drug.

Part 1: Foundational In Vitro ADME Profiling

In vitro assays are the workhorse of early drug discovery, providing a rapid and cost-effective way to screen and rank compounds.[6] These experiments isolate specific physiological processes to understand a compound's intrinsic properties before advancing to more complex biological systems.

Physicochemical Properties: Solubility and Lipophilicity

Expertise & Experience: Poor aqueous solubility is a primary reason for low oral bioavailability. A compound must first dissolve in the gastrointestinal fluid to be absorbed. We assess both kinetic and thermodynamic solubility. Kinetic solubility measures how readily a compound dissolves from a solid DMSO stock, mimicking early screening conditions, while thermodynamic solubility represents the true equilibrium solubility, which is more relevant for formulation development.

Experimental Protocol: Thermodynamic Solubility Assay

  • Preparation: Prepare a 10 mM stock solution of the isoxazolone compound in DMSO.

  • Incubation: Add an excess of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4 to create a saturated solution.

  • Equilibration: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the sample to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated LC-MS/MS or HPLC-UV method.[7]

Absorption: Membrane Permeability (Caco-2 Assay)

Expertise & Experience: The Caco-2 permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. We measure permeability in both directions (apical to basolateral for absorption and basolateral to apical for efflux) to calculate an efflux ratio. A ratio significantly greater than 2 suggests the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can limit absorption.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells on a semi-permeable membrane of a Transwell® plate insert and culture for 21 days until a differentiated monolayer is formed.

  • Integrity Check: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • A-to-B Permeability: Add the isoxazolone compound (e.g., at 10 µM) to the apical (A) side (donor compartment). At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side (receiver compartment).

  • B-to-A Permeability: In a separate set of wells, add the compound to the basolateral (B) side and sample from the apical (A) side.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for each direction.

Metabolism: Metabolic Stability Assessment

Expertise & Experience: A compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and potential for drug-drug interactions (DDIs).[8][9] We use two primary systems: human liver microsomes (HLM), which contain phase I CYP enzymes, and cryopreserved human hepatocytes, which contain both phase I and phase II enzymes and active transporters, providing a more complete picture. A high clearance rate in these assays often translates to a short half-life in vivo.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the isoxazolone test compound (1 µM) in a phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Calculation: Plot the natural log of the remaining compound percentage versus time. The slope of this line is used to calculate the intrinsic clearance (Cl_int) and in vitro half-life (t½).

Comparative In Vitro Data

To contextualize the data, we compare a hypothetical novel compound, Isoxazolone-A , with a known heterocyclic comparator, Isothiazole-B .[10]

Parameter In Vitro Assay Isoxazolone-A (Novel) Isothiazole-B (Comparator) Interpretation
Solubility Thermodynamic Solubility150 µg/mL45 µg/mLIsoxazolone-A has superior aqueous solubility, suggesting better potential for dissolution in the gut.
Permeability Caco-2 Papp (A→B)25 x 10⁻⁶ cm/s18 x 10⁻⁶ cm/sBoth compounds are highly permeable, predicting good intestinal absorption.
Efflux Caco-2 Efflux Ratio1.23.5Isothiazole-B is a likely substrate of efflux pumps, which could limit its net absorption in vivo.
Metabolism Microsomal Stability (t½)45 min12 minIsoxazolone-A is significantly more stable against Phase I metabolism, predicting a longer half-life.
Distribution Plasma Protein Binding92%99.5%Isothiazole-B is very highly protein-bound, leaving less free drug available to exert a therapeutic effect.

Part 2: Definitive In Vivo Pharmacokinetic Studies

In vivo studies in animal models (typically rodents) are essential to understand how the ADME properties observed in vitro translate to a whole, living system.[11] These studies provide critical parameters like maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), clearance (CL), and oral bioavailability (F%).

InVivo_Workflow cluster_prestudy Pre-Study Phase cluster_study In-Life Phase (Rat Model) cluster_poststudy Analysis Phase Formulation Develop Dosing Formulation (IV & PO) Bioanalysis Develop & Validate LC-MS/MS Method (ICH M10 Guideline) Dosing_IV Dose Group 1 (n=3) Intravenous (IV) 1 mg/kg Formulation->Dosing_IV Dosing_PO Dose Group 2 (n=3) Oral (PO) 5 mg/kg Formulation->Dosing_PO Quantification Quantify Drug Concentration using Validated LC-MS/MS Bioanalysis->Quantification Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing_IV->Sampling Dosing_PO->Sampling Processing Process Blood to Plasma Store at -80°C Sampling->Processing Processing->Quantification PK_Analysis Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) Quantification->PK_Analysis Report Calculate PK Parameters (AUC, Cmax, t½, F%) PK_Analysis->Report

Caption: Standard workflow for an in vivo pharmacokinetic study in rats.
Experimental Protocol: Rat Pharmacokinetic Study

Trustworthiness: This protocol is designed in accordance with FDA guidance for industry on bioavailability and pharmacokinetic studies and adheres to principles for ethical animal use.[11][12]

  • Animal Model: Use male Sprague-Dawley rats (n=3 per group), cannulated for serial blood sampling.

  • Dosing Formulations:

    • Intravenous (IV): Solubilize the compound in a vehicle suitable for injection (e.g., 20% Solutol HS 15 in water) to a final concentration of 0.5 mg/mL.

    • Oral (PO): Prepare a suspension in a common vehicle (e.g., 0.5% methylcellulose in water) to a final concentration of 1 mg/mL.

  • Administration:

    • IV Group: Administer a single bolus dose of 1 mg/kg via the tail vein.

    • PO Group: Administer a single dose of 5 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (~100 µL) into tubes containing K2EDTA anticoagulant at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Determine the plasma concentration of the isoxazolone compound using a validated LC-MS/MS method, following ICH M10 guidelines for bioanalytical method validation.[13][14]

  • Data Analysis: Use non-compartmental analysis (NCA) with software like Phoenix™ WinNonlin® to calculate key PK parameters. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Comparative In Vivo Data (Rat Model)
Parameter (Unit) Isoxazolone-A (Novel) Isothiazole-B (Comparator) Interpretation
Cmax (ng/mL) 1250450Isoxazolone-A achieves a much higher maximum concentration, suggesting better absorption and/or lower first-pass metabolism.
Tmax (h) 1.02.0Isoxazolone-A is absorbed more rapidly.
AUC_last (ng*h/mL) 75001800The total drug exposure for Isoxazolone-A is significantly higher.
Clearance (mL/min/kg) 1560Isoxazolone-A is cleared from the body much more slowly, consistent with in vitro stability data.
Half-life (t½) (h) 6.51.8The longer half-life of Isoxazolone-A supports less frequent dosing.
Oral Bioavailability (F%) 75%15%Isoxazolone-A has excellent oral bioavailability, whereas Isothiazole-B is poorly bioavailable, likely due to high efflux and rapid metabolism.

Part 3: Predictive Power: Pharmacokinetic Simulation Studies

Pharmacokinetic modeling and simulation are transformative technologies in drug development. Physiologically Based Pharmacokinetic (PBPK) modeling, in particular, integrates in vitro data with system-level physiological information to simulate a drug's behavior.[15][16]

Expertise & Experience: The power of PBPK modeling lies in its ability to predict human pharmacokinetics before first-in-human trials. By inputting our in vitro data (solubility, permeability, metabolic clearance) and compound physicochemical properties into a PBPK software platform (e.g., PK-Sim®, GastroPlus™), we can simulate plasma concentration-time profiles in virtual human populations.[17] This allows us to predict human PK parameters, anticipate potential drug-drug interactions by simulating co-administration with known CYP inhibitors or inducers, and establish a safe starting dose for clinical trials.[18]

PBPK_Workflow cluster_inputs Model Inputs cluster_model PBPK Modeling & Simulation cluster_outputs Predictive Outputs invitro In Vitro Data (Solubility, Papp, Cl_int, PPB) engine PBPK Software Engine (e.g., PK-Sim®) invitro->engine physchem Compound Properties (MW, pKa, LogP) physchem->engine system System Data (Human Physiology, Organ Volumes, Blood Flow) system->engine simulation Run Simulations (Virtual Populations) engine->simulation pk_profile Predicted Human PK Profile (Plasma Conc. vs Time) simulation->pk_profile ddi Drug-Drug Interaction (DDI) Risk Assessment simulation->ddi fih First-in-Human (FIH) Dose Projection simulation->fih

Caption: Workflow for building a PBPK model to predict human pharmacokinetics.

Conclusion and Forward Look

This guide demonstrates a logical, integrated workflow for characterizing the pharmacokinetic properties of novel isoxazolone compounds. The comparative data between Isoxazolone-A and its comparator, Isothiazole-B , clearly illustrates how foundational in vitro assays can predict in vivo outcomes. Isoxazolone-A, with its favorable solubility, high permeability, metabolic stability, and low efflux, translated into a superior pharmacokinetic profile with high oral bioavailability and a longer half-life in the rat model.

For researchers in drug development, this systematic approach is critical. It allows for the early identification of liabilities, enabling medicinal chemists to optimize structures for better ADME properties. Furthermore, by embracing simulation studies like PBPK modeling, project teams can make more informed decisions, reduce reliance on animal studies, and increase the probability of clinical success. The isoxazolone scaffold continues to be a valuable starting point for new medicines, and a thorough understanding of its pharmacokinetic nuances is the key to unlocking its full therapeutic potential.

References

  • Vertex AI Search. (n.d.). Pharmacokinetic Pharmacodynamic Modeling And Simulation.
  • Inoue, K., et al. (2023). Physiologically based pharmacokinetic modeling of small molecules: How much progress have we made? Drug Metabolism and Disposition.
  • National Institutes of Health (NIH). (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels.
  • Syngene. (n.d.). PK/PD Modeling and Simulations.
  • BenchChem. (2025). Validating ADME and Toxicity Predictions for Novel Isoxazoles: A Comparative Guide.
  • Federal Register. (1999). Draft Guidance for Industry on in Vivo Pharmacokinetics and Bioavailability Studies and in Vitro Dissolution Testing for Levothyroxine Sodium Tablets; Availability.
  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • Siddiqui, N., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Woźniak, K., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC - NIH.
  • U.S. Food and Drug Administration (FDA). (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs.
  • Open Systems Pharmacology. (2022). Introduction to PBPK modeling with PK-Sim 6. YouTube.
  • Kim, H., et al. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules.
  • U.S. Food and Drug Administration (FDA). (n.d.). Pharmacokinetics and Bioavailability.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Alam, W., et al. (2023).
  • Wang, T., et al. (2011). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Bouzian, I., et al. (2025). Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents. Molecules.
  • gmp-compliance.org. (2021). New FDA Draft Guidance for Industry on Bioequivalence Studies.
  • U.S. Food and Drug Administration (FDA). (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry.
  • BenchChem. (2025). A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery.
  • Gande, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Sahu, P., et al. (2018). ISOXAZOLE – A POTENT PHARMACOPHORE.
  • Ahmed, B. H., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
  • Spaggiari, D., et al. (2007). Drug interactions due to cytochrome P450. Baylor University Medical Center Proceedings.
  • ICH. (2022). ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences.
  • Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • Rohilla, S., et al. (2022). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of Applied Pharmaceutical Science.

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of Isoxazolin-5-one Derivatives

Welcome to a comprehensive guide on the safe and compliant disposal of isoxazolin-5-one and its derivatives. As researchers at the forefront of scientific development, our responsibility extends beyond discovery to inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of isoxazolin-5-one and its derivatives. As researchers at the forefront of scientific development, our responsibility extends beyond discovery to include the safe management and disposal of the chemical entities we handle. This document provides a procedural framework grounded in safety, regulatory compliance, and environmental stewardship. The protocols herein are designed to be a self-validating system, ensuring that each step reinforces the safety and integrity of the overall process.

Section 1: The 'Why' - Hazard Profile & Environmental Impact

Understanding the causality behind stringent disposal protocols is fundamental to building a culture of safety. Isoxazolin-5-ones are not merely benign laboratory reagents; they are biologically active heterocyclic compounds whose potential for environmental impact and human harm necessitates meticulous handling.

1.1 Toxicological Profile & Direct Hazards The hazard profile of an isoxazolin-5-one derivative is specific to its exact structure. While some derivatives may not be classified as hazardous under OSHA standards, others in the broader isoxazolone class can be potent sensitizers.[1] For instance, certain derivatives are known to cause allergic skin reactions upon contact. More reactive isothiazolinone compounds, a related class, have been documented to cause chemical burns.[2]

Core Directive: The Safety Data Sheet (SDS) for the specific isoxazolin-5-one derivative you are using is the ultimate authority on its hazards. It must be consulted before any handling or disposal procedure is initiated.[3]

1.2 Environmental Persistence and Ecotoxicity The primary concern with the isoxazoline class of compounds is their environmental impact. Many are designed as potent insecticides and acaricides.[4][5] Studies have shown that:

  • They can be classified as persistent or very persistent in soil and aquatic sediments.[4]

  • When used in veterinary applications, the parent compound is primarily excreted into the environment via feces, where it can remain active.[4][6]

  • Traces of these compounds in waterways have been shown to be toxic to non-target aquatic life and insects at very low concentrations.[4]

This high potency and persistence mean that improper disposal, such as drain disposal, can introduce a highly active agent into the ecosystem, with potentially damaging long-term effects.[4][7] Therefore, all isoxazolin-5-one waste must be treated as hazardous environmental waste.

Section 2: Pre-Disposal Operations - The Foundation of Safety

Proper disposal begins long before the waste container is full. It starts with correct identification, segregation, and personal protection.

2.1 Personal Protective Equipment (PPE) Based on the potential for skin sensitization and other hazards, the following PPE is mandatory when handling isoxazolin-5-one waste.

PPE ItemSpecificationRationale
Gloves Chemically resistant nitrile or neoprene gloves. Double-gloving is recommended.To prevent skin contact and potential sensitization or burns.[8]
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of liquid waste or fine solid particles.[1]
Lab Coat A long-sleeved, solid-front protective gown or lab coat.To protect skin and personal clothing from contamination.[8]

2.2 The Cardinal Rule: Waste Segregation Never mix isoxazolin-5-one waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[9]

  • AVOID mixing with:

    • Strong Oxidizing Agents[2]

    • Strong Acids[2]

    • Bases

    • Other reactive chemical wastes

  • MAINTAIN separate waste streams for:

    • Halogenated and Non-halogenated solvents

    • Aqueous waste

    • Solid chemical waste[3]

Segregation prevents dangerous chemical reactions within the waste container and ensures the waste can be processed safely by the disposal facility.[9][10]

Section 3: Standard Operating Procedure (SOP) for Routine Disposal

This protocol outlines the step-by-step process for the collection and disposal of isoxazolin-5-one waste generated during routine laboratory operations.

3.1 Container Selection and Labeling

  • Select a Compatible Container: Use only containers provided or approved by your EHS office. These must be made of chemically resistant material (e.g., High-Density Polyethylene - HDPE) and have a secure, leak-proof screw-top cap.[7][10]

  • Label the Container Immediately: Before adding any waste, affix a hazardous waste label. Fill it out completely and legibly with:

    • The full chemical name: "Isoxazolin-5-one Derivative Waste" and list the specific compound(s).

    • All components and their approximate concentrations (including solvents).

    • The relevant hazard pictograms (e.g., Exclamation Mark for sensitizer, Environment).

    • The date the first waste was added (accumulation start date).

    • Your name, lab number, and contact information.[9]

3.2 Waste Accumulation

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[7][11]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a spill tray or bin) to contain any potential leaks.[3][7]

  • Adding Waste:

    • Uncap the container only when adding waste. Keep it securely sealed at all other times to prevent the release of vapors.[12]

    • Use a funnel for liquids to prevent spills.

    • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.[3]

  • Waste Types:

    • Solid Waste: Collect unreacted reagents, contaminated consumables (e.g., weigh boats, contaminated paper towels), and place them in a designated solid hazardous waste container.

    • Liquid Waste: Collect reaction mixtures and solutions in a designated liquid hazardous waste container.

    • Sharps & Glassware: Contaminated needles, syringes, and broken glassware must be disposed of in a puncture-proof sharps container designated for chemically contaminated sharps.[8] Empty, triple-rinsed glassware that held the material can often be disposed of as regular trash, but confirm this with your EHS office.[13]

3.3 Arranging for Final Disposal

  • Monitor Accumulation: Keep track of the volume of waste. Laboratories are subject to strict limits on the amount of hazardous waste they can store.[11]

  • Request Pickup: Once the container is full or you are finished generating that waste stream, submit a hazardous waste pickup request through your institution's EHS department. Do not pour waste down the drain or place it in the regular trash.[13][14]

Section 4: Emergency Protocol - Spill & Decontamination

All personnel who handle isoxazolin-5-one must be trained on these spill response procedures. A chemical spill kit must be readily accessible.

4.1 Immediate Spill Response (<100 mL, manageable)

  • Alert & Isolate: Alert personnel in the immediate area. Isolate the spill by restricting access.

  • Assess & Protect: Don the appropriate PPE as outlined in Section 2.1.

  • Contain: If the spill is liquid, contain its spread by creating a dike around the edges with an inert absorbent material from your spill kit (e.g., vermiculite, cat litter, or spill pillows).[15]

  • Absorb/Collect:

    • For liquids: Gently cover the spill with the absorbent, working from the outside in.[15]

    • For solids: Carefully scoop up the material. Avoid creating dust. If necessary, lightly moisten the powder with a non-reactive solvent (like water, if compatible) to suppress dust before sweeping.[15]

  • Package Waste: Scoop all contaminated absorbent and spilled material into a designated hazardous waste bag or container. Seal it and label it clearly as "Spill Debris" with the chemical name.[15][16]

  • Decontaminate: Clean the spill area and any affected equipment with a suitable laboratory detergent and water.[16][17] All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.[13]

  • Report: Report the incident to your laboratory supervisor and EHS office, even if you handled it yourself.

For large spills, or any spill you are not equipped or trained to handle, evacuate the area immediately and contact your institution's emergency response line.

Section 5: Visual Workflow - Disposal Decision Process

The following diagram outlines the critical decision points in the lifecycle of isoxazolin-5-one waste, from generation to final disposal.

Isoxazolin5one_Disposal_Workflow cluster_prep Preparation & Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal cluster_spill Emergency Path start Waste Generation (Isoxazolin-5-one) sds Consult Specific SDS start->sds spill Spill Occurs! start->spill ppe Don Appropriate PPE sds->ppe container Select & Label Compatible Container ppe->container segregate Segregate from Incompatible Waste container->segregate store Store in SAA with Secondary Containment segregate->store full Container Full or Waste Stream Complete? store->full Add Waste full->store No pickup Request EHS Pickup full->pickup Yes end Proper Disposal pickup->end spill_proto Follow Spill Protocol (Sec. 4) spill->spill_proto spill_waste Collect & Label Spill Debris as Hazardous Waste spill_proto->spill_waste spill_waste->pickup

Caption: Decision workflow for the safe disposal of isoxazolin-5-one waste.

Conclusion

The responsible disposal of isoxazolin-5-one and its derivatives is a non-negotiable aspect of our work. By adhering to these procedures—prioritizing the guidance of the specific SDS, maintaining strict segregation, and responding to spills with diligence—we uphold our commitment to personal safety, regulatory compliance, and the protection of our shared environment.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Safe Disposal of Laboratory Chemicals. (n.d.). Environmental Marketing Services. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager. Retrieved from [Link]

  • Reflecting on the environmental impact of parasite treatments: what the EMA says. (2023, February 6). Veterinary Practice. Retrieved from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]

  • SAFETY DATA SHEET - PL ISOTHIAZOLINONE 5. (2015, September 2). MSDS. Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. (n.d.). Retrieved from [Link]

  • Cooper, H. M. (2023). Environmental Toxicity Of Isoxazoline Drugs On Non-Target Species. UND Scholarly Commons. Retrieved from [Link]

  • Field Equipment Cleaning and Decontamination at the FEC. (2019, October 3). EPA. Retrieved from [Link]

  • Your Dog's Poop Has an Unexpected Effect on the Insects That Eat It. (2026, January 18). VICE. Retrieved from [Link]

  • Isoxazolines: Preeminent Ectoparasiticides of the Early Twenty-first Century. (n.d.). ResearchGate. Retrieved from [Link]

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. (n.d.). University of Rhode Island. Retrieved from [Link]

Sources

Handling

A Researcher's Comprehensive Guide to the Safe Handling of Isoxazolin-5-one

For the diligent researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow necessitates a rigorous and proactive approach to safety. Isoxazolin-5-one and its de...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow necessitates a rigorous and proactive approach to safety. Isoxazolin-5-one and its derivatives are a class of heterocyclic compounds with significant potential in various research and development applications.[1][2] However, their safe handling is paramount to protecting laboratory personnel and ensuring the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols for similar chemical structures.

Understanding the Hazard Landscape

While a specific, comprehensive toxicological profile for every Isoxazolin-5-one derivative may not be available, the known hazards of structurally related isoxazole and oxazolone compounds provide a solid foundation for a cautious approach. Key potential hazards include:

  • Skin Irritation and Sensitization: Many isoxazoline and oxazolone derivatives are known to cause skin irritation.[3][4] Prolonged or repeated contact may lead to allergic skin reactions in some individuals.

  • Serious Eye Irritation: Contact with the eyes can cause serious irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4]

  • Harmful if Swallowed: Some derivatives are classified as harmful if ingested.[4]

Given these potential hazards, it is imperative to handle Isoxazolin-5-one and its analogues with the assumption that they are hazardous substances.[5]

Core Principles of Safe Handling

A foundational principle in laboratory safety is to treat all chemicals of unknown toxicity as potentially hazardous.[5] This proactive stance ensures that all necessary precautions are taken. The following protocols are designed to create a self-validating system of safety when working with Isoxazolin-5-one.

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals.

  • Chemical Fume Hood: All manipulations of solid Isoxazolin-5-one, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood.[6] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure that the laboratory has adequate general ventilation to further minimize the potential for exposure.

The appropriate selection and consistent use of PPE are crucial for safeguarding against direct contact with Isoxazolin-5-one.[5][6]

Table 1: Recommended Personal Protective Equipment for Handling Isoxazolin-5-one

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solids Chemical splash goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Full-length, buttoned laboratory coatWork in a chemical fume hood. If not feasible, a NIOSH-approved respirator is necessary.
Preparing Solutions Chemical splash goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Full-length, buttoned laboratory coatAll work should be performed in a chemical fume hood.
Running Reactions and Work-up Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene recommended)Full-length, buttoned laboratory coatAll work should be performed in a chemical fume hood.
Cleaning Glassware Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene recommended)Full-length, buttoned laboratory coatNot generally required if glassware is rinsed in a fume hood first.
Procedural Guidance for Safe Operations

Adherence to a strict operational plan is critical for minimizing risk.

1. Pre-Experiment Preparation:

  • Read and understand the Safety Data Sheet (SDS) for any related compounds if a specific one for your Isoxazolin-5-one derivative is unavailable.[6]

  • Ensure all necessary PPE is available and in good condition.[6]

  • Inspect all glassware for cracks or defects before use.[5]

2. Handling Solid Isoxazolin-5-one:

  • Always handle the solid form within a chemical fume hood to avoid generating airborne dust.

  • Use appropriate tools (spatulas, weighing paper) to handle the solid. Avoid direct contact with gloves.

3. Preparing Solutions:

  • Conduct all solution preparations in a chemical fume hood.

  • When dissolving, add the solid Isoxazolin-5-one to the solvent slowly to avoid splashing.

  • Clearly label all solutions with the chemical name, concentration, date, and any relevant hazard warnings.[5]

4. During the Reaction:

  • Keep the reaction vessel within the fume hood.

  • Continuously monitor the reaction for any unexpected changes.

5. Post-Experiment:

  • Thoroughly wash your hands with soap and water after handling the chemical and before leaving the laboratory.[7]

  • Clean all contaminated glassware and equipment.

Waste Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Segregation: All waste contaminated with Isoxazolin-5-one, including gloves, weighing paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.[8]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for liquids. Do not pour any Isoxazolin-5-one waste down the drain.[7]

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. This typically involves collection by a certified hazardous waste management company.[9]

Decision-Making Workflow for PPE Selection

The following diagram illustrates the logical steps for selecting the appropriate level of personal protective equipment when working with Isoxazolin-5-one.

PPE_Selection_Workflow PPE Selection Workflow for Isoxazolin-5-one cluster_assessment Initial Assessment cluster_ppe PPE Selection cluster_disposal Waste Management start Start: Planned Experiment with Isoxazolin-5-one risk_assessment Conduct Risk Assessment (Consider scale, concentration, and potential for aerosol generation) start->risk_assessment eye_protection Eye Protection: Chemical Splash Goggles Required risk_assessment->eye_protection hand_protection Hand Protection: Chemical-Resistant Gloves (Nitrile/Neoprene) risk_assessment->hand_protection body_protection Body Protection: Full-Length Lab Coat risk_assessment->body_protection respiratory_protection Respiratory Protection: Work in a Chemical Fume Hood risk_assessment->respiratory_protection face_shield Add Face Shield for Splash Hazard eye_protection->face_shield Is there a significant splash risk? waste_disposal Segregate all contaminated waste (solids and liquids) into labeled hazardous waste containers. body_protection->waste_disposal Experiment Complete final_disposal Dispose of waste according to institutional and local regulations. waste_disposal->final_disposal

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE and handling waste when working with Isoxazolin-5-one.

References

  • Reactivity of Oxazolone Derivative towards Nitrogen and Carbon Nucleophilic Reagents: Applications to the Synthesis of New Heterocycles. International Journal of Modern Organic Chemistry. [Link]

  • Isoxazoline Derivatives from Activated Primary Nitro Compounds and Tertiary Diamines. ResearchGate. [Link]

  • 5(2H)-Isoxazolone. PubChem. [Link]

  • GABAergic Neurotransmission and Toxicity 3: Isoxazolines. Royal Society of Chemistry. [Link]

  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI. [Link]

  • Isoxazoline. Wikipedia. [Link]

  • Isoxazoline Toxicosis in Animals. MSD Veterinary Manual. [Link]

  • Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. Academic Science Journal. [Link]

  • GABAergic Neurotransmission and Toxicity 3: Isoxazolines. OUCI. [Link]

  • Isoxazoline Toxicosis in Animals. Merck Veterinary Manual. [Link]

  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. National Institutes of Health. [Link]

  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Publications. [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. [Link]

  • Chemistry Lab Safety Rules. PozeSCAF. [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health and Safety. [Link]

  • HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. University of Delaware. [Link]

  • Isoxazolines: Overview, Clinical Application, Administration. Clinician's Brief. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Chemical Waste Collection & Disposal. Grundon. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoxazolin-5-one
Reactant of Route 2
Isoxazolin-5-one
© Copyright 2026 BenchChem. All Rights Reserved.